molecular formula C28H40N2O6 B608162 J-104129

J-104129

Número de catálogo: B608162
Peso molecular: 500.6 g/mol
Clave InChI: HUCQUCITPHOUAC-DSSYAJFBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Potent M3 muscarinic receptor antagonist that displays ~ 120-fold selectivity over M2 receptors (Ki values are 4.2, 19 and 490nM for human M3, M1 and M2 receptors respectively). Exhibits >250-fold bronchial selectivity;  inhibits ACh-induced bronchoconstriction but not ACh-induced bradycardia (KB values are 3.3 and 170 nM for rat trachea M3 and rat right atria M2 receptors respectively).>J-104129 fumarate is a potent M3 muscarinic receptor antagonist.

Propiedades

IUPAC Name

(E)-but-2-enedioic acid;(2R)-2-cyclopentyl-2-hydroxy-N-[1-(4-methylpent-3-enyl)piperidin-4-yl]-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N2O2.C4H4O4/c1-19(2)9-8-16-26-17-14-22(15-18-26)25-23(27)24(28,21-12-6-7-13-21)20-10-4-3-5-11-20;5-3(6)1-2-4(7)8/h3-5,9-11,21-22,28H,6-8,12-18H2,1-2H3,(H,25,27);1-2H,(H,5,6)(H,7,8)/b;2-1+/t24-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCQUCITPHOUAC-DSSYAJFBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCN1CCC(CC1)NC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCCN1CCC(CC1)NC(=O)[C@@](C2CCCC2)(C3=CC=CC=C3)O)C.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

J-104129: A Comprehensive Technical Review of its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the pharmacological properties of J-104129, a potent and selective antagonist of the muscarinic M3 receptor. The following sections detail its mechanism of action, supported by quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows.

Core Mechanism of Action

This compound functions as a competitive antagonist at the muscarinic M3 acetylcholine (B1216132) receptor.[1] Its chemical designation is (2R)-N-[1-(4-methyl-3-pentenyl)piperidin-4-yl]-2-cyclopentyl-2-hydroxy-2-phenylacetamide.[1] By binding to the M3 receptor, this compound prevents the endogenous ligand, acetylcholine (ACh), from activating the receptor. This inhibition blocks the downstream signaling cascade typically initiated by M3 receptor activation, leading to a relaxation of smooth muscle, particularly in the airways.[1]

Receptor Binding and Selectivity Profile

This compound exhibits a high degree of selectivity for the muscarinic M3 receptor over the M2 subtype, which is a critical characteristic for minimizing cardiac side effects associated with non-selective muscarinic antagonists.[1] The compound also shows selectivity over the M1 receptor.

Table 1: Receptor Binding Affinity of this compound

Receptor Subtype Ki (nM) Selectivity (M2/M3)
Human Muscarinic M1 19 -
Human Muscarinic M2 490 120-fold
Human Muscarinic M3 4.2 -

Data sourced from references[1].

Table 2: In Vitro and In Vivo Potency of this compound

Assay Species Parameter Value
Isolated Trachea (M3) Rat KB (nM) 3.3
Right Atria (M2) Rat KB (nM) 170
ACh-Induced Bronchoconstriction Rat ED50 (mg/kg, oral) 0.58

Data sourced from references[1].

Signaling Pathway of the M3 Receptor and Inhibition by this compound

The M3 receptor is a G-protein coupled receptor (GPCR) that primarily couples through the Gq alpha subunit. Upon activation by acetylcholine, it initiates a signaling cascade that results in smooth muscle contraction. This compound blocks this pathway at the receptor level.

M3_Signaling_Pathway cluster_cell Cell Membrane ACh Acetylcholine (ACh) M3R M3 Receptor ACh->M3R Activates J104129 This compound J104129->M3R Inhibits Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to PKC->Contraction Leads to Experimental_Workflow Start Compound Synthesis (this compound) Binding In Vitro Binding Assays (Determine Ki and Selectivity) Start->Binding PK Pharmacokinetic Studies (Absorption, Distribution, etc.) Start->PK Functional In Vitro Functional Assays (Isolated Tissues - Determine KB) Binding->Functional High Affinity & Selectivity InVivo In Vivo Efficacy Model (ACh-induced Bronchoconstriction) Functional->InVivo Potent Functional Antagonism Conclusion Establish Mechanism of Action: Potent & Selective M3 Antagonist InVivo->Conclusion Efficacy in Disease Model PK->InVivo Inform Dosing

References

J-104129: A Selective M3 Muscarinic Receptor Antagonist - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of J-104129, a potent and selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor. The information presented herein is curated for professionals in the fields of pharmacology, medicinal chemistry, and drug development, offering a comprehensive resource on the pharmacological profile, experimental characterization, and underlying mechanisms of action of this compound.

Introduction

This compound is a novel synthetic compound identified as a highly selective antagonist for the M3 muscarinic acetylcholine receptor.[1] Its chemical name is (2R)-N-[1-(4-methyl-3-pentenyl)piperidin-4-yl]-2-cyclopentyl-2-hydroxy-2-phenylacetamide.[1] The M3 receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in smooth muscle, glandular tissue, and the central nervous system. It plays a crucial role in mediating various physiological responses, including smooth muscle contraction, glandular secretion, and modulation of neuronal activity. The selectivity of this compound for the M3 subtype over other muscarinic receptors, particularly the M2 subtype which is prevalent in cardiac tissue, makes it a valuable tool for dissecting M3 receptor function and a promising candidate for therapeutic development in conditions characterized by M3 receptor overactivity, such as chronic obstructive pulmonary disease (COPD) and overactive bladder.

Pharmacological Profile

The pharmacological activity of this compound has been characterized through a series of in vitro and in vivo studies. The key parameters defining its potency and selectivity are summarized in the tables below.

Binding Affinity

The binding affinity of this compound for various human muscarinic receptor subtypes was determined using radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of the antagonist for the receptor; a lower Ki value indicates a higher affinity.

Receptor SubtypeKi (nM)Reference
M119[2]
M2490[1][3]
M34.2[1][3][4][5]
M4Not Reported
M5Not Reported

This compound demonstrates a notable selectivity for the M3 receptor, with a 120-fold higher affinity for M3 over M2 receptors.[1][3]

Functional Antagonism

The functional antagonist activity of this compound was assessed by its ability to inhibit acetylcholine (ACh)-induced responses in isolated tissue preparations. The antagonist dissociation constant (Kb) and the pA2 value (the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve) are measures of functional potency.

Tissue PreparationReceptor TargetAgonistPotency MetricValue (nM)Reference
Rat TracheaM3AcetylcholineKb3.3[1][3]
Rat Right AtriaM2AcetylcholineKb170[2]

These functional assays confirm the high potency and selectivity of this compound for M3 receptors in a physiological context.

In Vivo Efficacy

Oral administration of this compound has been shown to be effective in antagonizing acetylcholine-induced bronchoconstriction in rats, with an ED50 value of 0.58 mg/kg.[1][3] This demonstrates the bioavailability and in vivo efficacy of the compound.

Signaling Pathways

This compound exerts its antagonist effect by blocking the canonical signaling pathway of the M3 muscarinic receptor.

M3_Signaling_Pathway ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds to & Activates J104129 This compound J104129->M3R Blocks Gq Gq/11 M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca Intracellular Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Physiological Response (e.g., Smooth Muscle Contraction) Ca->Response PKC->Response

Caption: M3 Muscarinic Receptor Signaling Pathway and the Antagonistic Action of this compound.

Experimental Protocols

The characterization of this compound relies on standard and robust pharmacological assays. The following sections provide detailed methodologies for the key experiments.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Objective: To determine the Ki of this compound for M1, M2, and M3 muscarinic receptors.

Materials:

  • Membrane preparations from cells expressing a single subtype of human muscarinic receptor (e.g., CHO-K1 cells).

  • Radioligand: Typically [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Test compound: this compound.

  • Non-specific binding control: A high concentration of a non-labeled, non-selective muscarinic antagonist (e.g., atropine).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • 96-well filter plates with glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Incubation: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of [³H]-NMS, and varying concentrations of this compound. For total binding wells, no this compound is added. For non-specific binding wells, a saturating concentration of atropine (B194438) is added.

  • Equilibration: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

  • Counting: After drying the filters, add scintillation cocktail and measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start Prepare Prepare Serial Dilutions of this compound Start->Prepare Incubate Incubate Receptor Membranes, [³H]-NMS, and this compound Prepare->Incubate Filter Filter and Wash to Separate Bound and Free Ligand Incubate->Filter Count Measure Radioactivity (Scintillation Counting) Filter->Count Analyze Calculate IC50 and Ki (Cheng-Prusoff Equation) Count->Analyze End End Analyze->End Schild_Analysis_Workflow Start Start Prepare_Tissue Prepare and Equilibrate Isolated Tissue (e.g., Trachea) Start->Prepare_Tissue Control_Curve Generate Control Agonist (ACh) Concentration-Response Curve Prepare_Tissue->Control_Curve Incubate_Antagonist Incubate with a Fixed Concentration of this compound Control_Curve->Incubate_Antagonist Test_Curve Generate Agonist Curve in Presence of this compound Incubate_Antagonist->Test_Curve Repeat_Loop Repeat for Multiple This compound Concentrations Test_Curve->Repeat_Loop Repeat_Loop->Incubate_Antagonist More Concentrations Analyze Calculate Dose Ratios and Construct Schild Plot Repeat_Loop->Analyze All Concentrations Tested Determine_pA2 Determine pA2 (x-intercept) and Kb Analyze->Determine_pA2 End End Determine_pA2->End

References

Chemical structure and properties of J-104129.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, pharmacological properties, and experimental evaluation of J-104129, a potent and selective muscarinic M3 receptor antagonist.

Chemical Structure and Properties

This compound is a synthetic compound belonging to the class of 4-acetamidopiperidine (B1270075) derivatives.[1] It is scientifically known as (αR)-α-Cyclopentyl-α-hydroxy-N-[1-(4-methyl-3-penten-1-yl)-4-piperidinyl]-Benzeneacetamide fumarate. The compound is typically available as a white to beige powder.

PropertyValueSource
IUPAC Name (αR)-α-Cyclopentyl-α-hydroxy-N-[1-(4-methyl-3-penten-1-yl)-4-piperidinyl]-Benzeneacetamide fumarate
CAS Number 257603-40-0
Molecular Formula C₂₈H₄₀N₂O₆[2]
Molecular Weight 500.63 g/mol [3]
Form Powder
Color White to beige

Pharmacological Properties and Mechanism of Action

This compound is a potent and highly selective antagonist of the muscarinic M3 receptor, with significantly lower affinity for the M2 receptor subtype.[1] This selectivity is a key feature of its pharmacological profile.

Receptor Binding Affinity

Radioligand binding assays have been used to determine the affinity of this compound for various human muscarinic receptor subtypes. The equilibrium dissociation constants (Ki) demonstrate its high affinity and selectivity for the M3 receptor.

Receptor SubtypeKi (nM)
Human Muscarinic M119
Human Muscarinic M2490
Human Muscarinic M34.2

Data sourced from Mitsuya M, et al. Bioorg Med Chem. 1999 Nov;7(11):2555-67.[1]

Functional Antagonism

The functional antagonist activity of this compound has been demonstrated in isolated tissue preparations. In isolated rat trachea, it potently antagonizes acetylcholine (B1216132) (ACh)-induced contractions.

ParameterValue
KB (rat trachea) 3.3 nM

Data sourced from Mitsuya M, et al. Bioorg Med Chem. 1999 Nov;7(11):2555-67.[1]

In Vivo Efficacy

Oral administration of this compound has been shown to effectively antagonize acetylcholine-induced bronchoconstriction in anesthetized rats, highlighting its potential as a bronchodilator.[1]

ParameterValue
ED₅₀ (rat, oral) 0.58 mg/kg

Data sourced from Mitsuya M, et al. Bioorg Med Chem. 1999 Nov;7(11):2555-67.[1]

Mechanism of Action: M3 Receptor Blockade

The muscarinic M3 receptor is a G-protein coupled receptor (GPCR) that, upon activation by acetylcholine, primarily couples to the Gq/11 family of G proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca²⁺ levels in smooth muscle cells, such as those in the airways, lead to contraction.

This compound, as a competitive antagonist, binds to the M3 receptor and prevents acetylcholine from binding and initiating this signaling cascade. This blockade of the M3 receptor leads to smooth muscle relaxation and bronchodilation.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M3R M3 Receptor ACh->M3R Activates J104129 This compound J104129->M3R Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Stimulates release PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Contraction Smooth Muscle Contraction Ca2->Contraction Induces

Caption: M3 Receptor Signaling Pathway and this compound's Point of Intervention.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Radioligand Binding Assay for Muscarinic Receptors

This protocol outlines the determination of the binding affinity (Ki) of this compound for human muscarinic M1, M2, and M3 receptors.

Materials:

  • Cell membranes expressing human M1, M2, or M3 receptors.

  • [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

  • This compound stock solution of varying concentrations.

  • Atropine (B194438) for determination of non-specific binding.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, [³H]-NMS (at a concentration near its Kd), and either varying concentrations of this compound (for competition binding) or a saturating concentration of atropine (for non-specific binding) or buffer (for total binding).

  • Equilibration: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. The IC₅₀ value for this compound is determined by non-linear regression of the competition binding data. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes (M1, M2, or M3) Incubation Incubation (Reach Equilibrium) Membranes->Incubation Radioligand [³H]-NMS Radioligand->Incubation Compound This compound (Varying Conc.) Compound->Incubation Atropine Atropine (Non-specific) Atropine->Incubation Filtration Rapid Filtration (Separate Bound/Free) Incubation->Filtration Washing Washing (Remove Non-specific) Filtration->Washing Counting Scintillation Counting (Measure Radioactivity) Washing->Counting Calc_Specific Calculate Specific Binding Counting->Calc_Specific NL_Regression Non-linear Regression (Determine IC₅₀) Calc_Specific->NL_Regression Cheng_Prusoff Cheng-Prusoff Equation (Calculate Ki) NL_Regression->Cheng_Prusoff

Caption: Experimental Workflow for Radioligand Binding Assay.
Isolated Rat Trachea Assay for Functional Antagonism

This protocol describes the determination of the functional antagonist potency (KB) of this compound.

Materials:

  • Male Sprague-Dawley rats.

  • Krebs-Henseleit solution (oxygenated with 95% O₂ / 5% CO₂).

  • Acetylcholine (ACh) stock solution.

  • This compound stock solution.

  • Organ bath system with isometric force transducers.

Procedure:

  • Tissue Preparation: Euthanize a rat and dissect the trachea. Prepare tracheal ring segments and mount them in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

  • Equilibration: Allow the tissues to equilibrate under a resting tension for at least 60 minutes, with regular changes of the bath solution.

  • Cumulative Concentration-Response Curve to ACh: Generate a cumulative concentration-response curve for ACh to establish a baseline contractile response.

  • Incubation with this compound: After washing out the ACh, incubate the tissues with a known concentration of this compound for a predetermined time (e.g., 30-60 minutes).

  • Second ACh Concentration-Response Curve: In the presence of this compound, generate a second cumulative concentration-response curve for ACh.

  • Data Analysis: Compare the ACh concentration-response curves in the absence and presence of this compound. The rightward shift of the curve in the presence of the antagonist is used to calculate the dose ratio. The Schild equation is then used to determine the pA₂ value, from which the KB value is derived.

In Vivo Bronchoconstriction Assay in Anesthetized Rats

This protocol details the evaluation of the in vivo efficacy (ED₅₀) of orally administered this compound against ACh-induced bronchoconstriction.

Materials:

  • Male Sprague-Dawley rats.

  • Anesthetic (e.g., pentobarbital).

  • Tracheal cannula and ventilator.

  • Femoral vein and artery catheters.

  • This compound for oral administration.

  • Acetylcholine (ACh) for intravenous administration.

  • System for measuring pulmonary resistance and dynamic compliance.

Procedure:

  • Animal Preparation: Anesthetize the rats and insert a tracheal cannula for mechanical ventilation. Catheterize the femoral vein for drug administration and the femoral artery for blood pressure monitoring.

  • Baseline Measurements: Record baseline pulmonary resistance and dynamic compliance.

  • Oral Administration of this compound: Administer this compound or vehicle orally at various doses to different groups of animals.

  • ACh Challenge: At a specific time point after oral administration (e.g., 60 minutes), administer a bolus intravenous injection of ACh to induce bronchoconstriction.

  • Measurement of Bronchoconstriction: Record the peak increase in pulmonary resistance following the ACh challenge.

  • Data Analysis: Calculate the percentage inhibition of the ACh-induced bronchoconstriction for each dose of this compound compared to the vehicle-treated group. Determine the ED₅₀ value, the dose required to produce 50% of the maximal inhibition, by non-linear regression analysis.

References

J-104129: A Comprehensive Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological profile of J-104129, a potent and selective muscarinic M3 receptor antagonist. The information is curated for researchers, scientists, and professionals involved in drug development and related fields.

Discovery and Pharmacological Profile

This compound, chemically known as (2R)-N-[1-(4-methyl-3-pentenyl)piperidin-4-yl]-2-cyclopentyl-2-hydroxy-2-phenylacetamide, was identified through a systematic investigation of 4-acetamidopiperidine (B1270075) derivatives.[1] The discovery process involved the synthesis and evaluation of a series of compounds to optimize selectivity for the human muscarinic M3 receptor over the M2 receptor.

The introduction of a hydrocarbon chain of appropriate length at the piperidine (B6355638) nitrogen was a key structural modification that conferred significant M3 selectivity.[1] Further derivatizations led to the identification of this compound as a highly potent and selective M3 receptor antagonist.

Quantitative Pharmacological Data

The pharmacological activity of this compound has been characterized through various in vitro and in vivo studies. The binding affinities (Ki) at different human muscarinic receptor subtypes and functional antagonist activity (KB and ED50) are summarized in the table below.

Receptor SubtypeBinding Affinity (Ki) (nM)Functional Antagonist Activity
Human M1 19-
Human M2 490-
Human M3 4.2KB (rat trachea): 3.3 nMED50 (ACh-induced bronchoconstriction in rats): 0.58 mg/kg (oral)
Human M4 Data not available-
Human M5 Data not available-

Data sourced from multiple references.[1][2]

This compound exhibits a 120-fold selectivity for the M3 receptor over the M2 receptor.[1] This high selectivity is a crucial attribute, as antagonism of the M2 receptor is associated with undesirable cardiovascular side effects. The potent antagonism of the M3 receptor in rat trachea and the in vivo efficacy in antagonizing acetylcholine-induced bronchoconstriction highlight its potential as a therapeutic agent for obstructive airway diseases.[1]

Muscarinic M3 Receptor Signaling Pathway

This compound exerts its pharmacological effect by antagonizing the muscarinic M3 receptor, a G-protein coupled receptor (GPCR). The signaling cascade initiated by the activation of the M3 receptor is depicted in the diagram below.

M3_Signaling_Pathway cluster_cytosol Cytosol M3R Muscarinic M3 Receptor Gq Gq Protein (α, βγ subunits) M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol (B14025) Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Ca²⁺ ER->Ca2_cyto Releases Ca2_ER Ca²⁺ Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2_cyto->Cellular_Response Leads to PKC->Cellular_Response Contributes to ACh Acetylcholine (B1216132) (ACh) ACh->M3R Binds & Activates J104129 This compound J104129->M3R Antagonizes

Caption: Muscarinic M3 Receptor Signaling Pathway Antagonized by this compound.

Upon binding of the endogenous agonist acetylcholine (ACh), the M3 receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The elevated cytosolic Ca²⁺, along with DAG-mediated activation of protein kinase C (PKC), triggers various cellular responses, including smooth muscle contraction. This compound, as a competitive antagonist, blocks the binding of ACh to the M3 receptor, thereby inhibiting this signaling cascade.

Synthesis Pathway of this compound

The synthesis of this compound is achieved through a diastereoselective pathway. A key step in this synthesis is the Michael addition of an enolate generated from a cis-chiral dioxolane to cyclopentenone, followed by hydrogenolysis of the resulting enol triflate.

A detailed experimental protocol for the synthesis is provided below, based on published literature.

Experimental Protocol: Diastereoselective Synthesis

Step 1: Michael Addition and Enol Triflate Formation

A solution of the cis-chiral dioxolane is treated with a strong base, such as lithium diisopropylamide (LDA), at a low temperature (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) to generate the corresponding enolate. Cyclopentenone is then added to the reaction mixture, and the Michael addition is allowed to proceed. Following the addition, an electrophilic triflating agent, such as N-phenyl-bis(trifluoromethanesulfonimide), is introduced to trap the resulting enolate as an enol triflate.

Step 2: Hydrogenolysis

The enol triflate is subjected to hydrogenolysis to reduce the carbon-oxygen bond of the triflate group. This is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere in a suitable solvent like ethanol (B145695) or ethyl acetate.

Step 3: Hydrolysis

The resulting cyclopentyldioxolane mixture is hydrolyzed to the corresponding carboxylic acid. This is achieved by treatment with a base, such as sodium hydroxide, in a mixture of water and an organic solvent like methanol. Acidification of the reaction mixture then yields the carboxylic acid.

Step 4: Amide Coupling

The synthesized carboxylic acid is coupled with 1-(4-methyl-3-pentenyl)piperidin-4-amine. This amide bond formation can be achieved using standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a coupling additive like 1-hydroxybenzotriazole (B26582) (HOBt) in an aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

Step 5: Chiral Resolution (if necessary)

If the synthesis does not yield the desired enantiomer with sufficient purity, a chiral resolution step may be required. This can be accomplished by forming diastereomeric salts with a chiral resolving agent and separating them by crystallization, or by using chiral chromatography.

The overall synthetic workflow is illustrated in the following diagram:

Synthesis_Workflow cluster_synthesis This compound Synthesis Pathway start cis-Chiral Dioxolane + Cyclopentenone step1 1. Michael Addition 2. Enol Triflate Formation start->step1 intermediate1 Enol Triflate Intermediate step1->intermediate1 step2 Hydrogenolysis (e.g., H₂, Pd/C) intermediate1->step2 intermediate2 Cyclopentyldioxolane Intermediate step2->intermediate2 step3 Hydrolysis (e.g., NaOH, then H⁺) intermediate2->step3 intermediate3 (R)-2-Cyclopentyl-2-hydroxy- 2-phenylacetic acid step3->intermediate3 step4 Amide Coupling (e.g., EDC, HOBt) intermediate3->step4 amine 1-(4-methyl-3-pentenyl)piperidin-4-amine amine->step4 final_product This compound step4->final_product

Caption: Key steps in the diastereoselective synthesis of this compound.

Experimental Protocols: Key Assays

Radioligand Binding Assay

This protocol outlines the general procedure for determining the binding affinity (Ki) of this compound for muscarinic receptors.

1. Membrane Preparation:

  • Cells or tissues expressing the target muscarinic receptor subtype are homogenized in a cold lysis buffer.

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Competition Binding Assay:

  • A constant concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine) is incubated with the membrane preparation.

  • Increasing concentrations of the unlabeled competitor ligand (this compound) are added to the incubation mixture.

  • Non-specific binding is determined in the presence of a high concentration of a non-selective muscarinic antagonist (e.g., atropine).

  • The mixture is incubated to allow binding to reach equilibrium.

3. Separation of Bound and Free Ligand:

  • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

4. Quantification:

  • The radioactivity retained on the filters is measured using a scintillation counter.

5. Data Analysis:

  • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_workflow Radioligand Binding Assay Workflow start Membrane Preparation (Expressing Muscarinic Receptors) incubation Incubation: Membranes + Radioligand + this compound (varying conc.) start->incubation filtration Rapid Filtration (Separates bound from free ligand) incubation->filtration counting Scintillation Counting (Measures radioactivity) filtration->counting analysis Data Analysis: Determine IC50 -> Calculate Ki counting->analysis result Binding Affinity (Ki) of this compound analysis->result

Caption: General workflow for a radioligand binding assay.

This comprehensive guide provides a detailed overview of the discovery, pharmacological properties, and synthesis of this compound, tailored for a scientific audience. The structured data, detailed protocols, and visual diagrams are intended to facilitate a deeper understanding of this important M3 selective antagonist.

References

Unveiling the Pharmacological Profile of J-104129: A Selective Muscarinic M3 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the pharmacological properties of J-104129, a potent and selective antagonist of the muscarinic M3 receptor. Developed for researchers, scientists, and professionals in drug development, this document details the binding affinity, functional activity, and in vivo efficacy of this compound, supported by detailed experimental methodologies and visual representations of its mechanism of action.

Introduction

This compound, with the chemical name (2R)-N-[1-(4-methyl-3-pentenyl)piperidin-4-yl]-2-cyclopentyl-2-hydroxy-2-phenylacetamide, is a small molecule antagonist that demonstrates high selectivity for the muscarinic M3 receptor over the M2 subtype.[1] Muscarinic acetylcholine (B1216132) receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The M3 receptor, in particular, is predominantly found on smooth muscle cells, endocrine glands, and exocrine glands. Its activation typically leads to smooth muscle contraction, such as bronchoconstriction, and increased glandular secretions. Due to its pivotal role in these physiological processes, the M3 receptor is a key therapeutic target for obstructive airway diseases like asthma and chronic obstructive pulmonary disease (COPD). This compound's selective antagonism of the M3 receptor suggests its potential as a bronchodilator with a favorable therapeutic window, minimizing the cardiac side effects associated with non-selective muscarinic antagonists that also block M2 receptors in the heart.

Quantitative Pharmacological Data

The pharmacological activity of this compound has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its binding affinity, functional antagonism, and in vivo potency.

Table 1: Muscarinic Receptor Binding Affinity of this compound
Receptor SubtypeBinding Affinity (Ki)Species
Human M34.2 nMHuman
Human M119 nMHuman
Human M2490 nMHuman

Data compiled from multiple sources indicating high M3 selectivity.[1]

Table 2: In Vitro Functional Antagonism of this compound
AssayParameterValueTissue/Cell LineSpecies
Acetylcholine-induced contractionKB3.3 nMIsolated TracheaRat

This value represents the dissociation constant of this compound as a competitive antagonist.[1]

Table 3: In Vivo Efficacy of this compound
ModelParameterValueRoute of AdministrationSpecies
Acetylcholine-induced bronchoconstrictionED500.58 mg/kgOralRat

This value indicates the dose required to achieve 50% of the maximal inhibitory effect against bronchoconstriction.[1]

Experimental Protocols

The following sections detail the methodologies employed to generate the pharmacological data for this compound.

Radioligand Binding Assays

To determine the binding affinity of this compound for different muscarinic receptor subtypes, competitive radioligand binding assays are performed.

  • Receptor Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing recombinant human M1, M2, or M3 muscarinic receptors.

  • Radioligand: A non-selective muscarinic antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS), is used at a concentration near its dissociation constant (Kd).

  • Assay Procedure:

    • Receptor membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the competing unlabeled ligand (this compound).

    • The incubation is carried out in a suitable buffer (e.g., phosphate-buffered saline) at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist like atropine.

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro Functional Assay: Isolated Rat Trachea

The functional antagonist activity of this compound is assessed by its ability to inhibit acetylcholine-induced smooth muscle contraction in an isolated tissue preparation.

  • Tissue Preparation: Tracheal rings are isolated from male Sprague-Dawley rats and mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • Assay Procedure:

    • The tracheal rings are allowed to equilibrate under a resting tension.

    • A cumulative concentration-response curve to acetylcholine is generated to establish a baseline contractile response.

    • The tissues are then washed and incubated with this compound at various concentrations for a predetermined period.

    • A second cumulative concentration-response curve to acetylcholine is then generated in the presence of this compound.

  • Data Analysis: The antagonistic effect of this compound is determined by the rightward shift of the acetylcholine concentration-response curve. The Schild regression analysis is used to calculate the pA2 value, from which the antagonist dissociation constant (KB) is derived.

In Vivo Assay: Acetylcholine-Induced Bronchoconstriction in Rats

The in vivo efficacy of this compound as a bronchodilator is evaluated in an animal model of bronchoconstriction.

  • Animal Model: Anesthetized and mechanically ventilated male Sprague-Dawley rats are used.

  • Measurement of Bronchoconstriction: Changes in airway resistance are measured using a whole-body plethysmograph or by direct measurement of pulmonary resistance and dynamic compliance.

  • Assay Procedure:

    • A baseline measurement of airway resistance is established.

    • This compound is administered to the animals, typically via the oral route, at various doses.

    • After a specific time to allow for drug absorption, bronchoconstriction is induced by an intravenous challenge with acetylcholine.

    • The increase in airway resistance is measured and compared to the response in vehicle-treated control animals.

  • Data Analysis: The dose of this compound that produces a 50% inhibition of the acetylcholine-induced bronchoconstriction (ED50) is calculated from the dose-response curve.

Mandatory Visualizations

Muscarinic M3 Receptor Signaling Pathway

The following diagram illustrates the Gq-coupled signaling cascade initiated by the activation of the M3 muscarinic receptor and the inhibitory action of this compound.

M3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) M3R M3 Receptor ACh->M3R Binds & Activates J104129 This compound J104129->M3R Binds & Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to PKC->Contraction Contributes to InVivo_Workflow start Start anesthetize Anesthetize & Ventilate Rat start->anesthetize baseline Measure Baseline Airway Resistance anesthetize->baseline administer Administer this compound (p.o.) or Vehicle baseline->administer wait Wait for Drug Absorption administer->wait induce Induce Bronchoconstriction (ACh i.v. Challenge) wait->induce measure Measure Peak Airway Resistance induce->measure analyze Analyze Data: Calculate % Inhibition measure->analyze end End analyze->end

References

J-104129: An In-Depth Technical Guide to its M3 vs. M2 Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the muscarinic M3 versus M2 receptor selectivity of the antagonist J-104129. The document details the quantitative binding and functional data, the experimental methodologies used for its characterization, and the relevant intracellular signaling pathways.

Core Data Presentation

The selectivity of this compound for the M3 muscarinic acetylcholine (B1216132) receptor over the M2 subtype has been quantified through both radioligand binding assays and functional studies. The following tables summarize the key quantitative data.

Binding Affinity Data for this compound
Parameter Value
Human M3 Receptor Ki 4.2 nM[1]
Human M2 Receptor Ki 490 nM[1]
Selectivity Ratio (M2 Ki / M3 Ki) 120-fold[1]
Functional Antagonism Data for this compound
Parameter Value
Acetylcholine-induced responses in isolated rat trachea (KB) 3.3 nM[1]
Isolated rat tissue assays (selectivity) 50-fold[1]
Anesthetized rats (selectivity) > 250-fold[1]

Experimental Protocols

The characterization of this compound's selectivity for M3 versus M2 receptors involved standard pharmacological assays. The following sections detail the likely methodologies employed based on the available literature.

Radioligand Binding Assays

Competitive radioligand binding assays are a standard method to determine the affinity of an unlabeled compound (this compound) for a receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for human M2 and M3 muscarinic receptors.

General Protocol:

  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing either the human M2 or M3 muscarinic receptor.

  • Radioligand: A non-selective muscarinic antagonist with high affinity, such as [3H]-N-methylscopolamine ([3H]-NMS), would be used at a concentration close to its Kd.

  • Incubation: Receptor membranes are incubated with the radioligand and varying concentrations of the unlabeled competitor, this compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Receptor Membranes (CHO cells expressing M2 or M3) Incubation Incubation Receptor->Incubation Radioligand Radioligand ([3H]-NMS) Radioligand->Incubation Competitor This compound (Varying Concentrations) Competitor->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Determine IC50 Counting->IC50 ChengPrusoff Cheng-Prusoff Equation IC50->ChengPrusoff Ki Calculate Ki ChengPrusoff->Ki

Competitive Radioligand Binding Assay Workflow

Functional Assays (Isolated Rat Trachea)

Functional assays on isolated tissues are used to determine the potency of an antagonist in a physiological system. The rat trachea is a classic model where smooth muscle contraction is primarily mediated by M3 receptors.

Objective: To determine the equilibrium dissociation constant (KB) of this compound for its antagonist activity at M3 receptors in a functional setting.

General Protocol:

  • Tissue Preparation: Tracheal rings are isolated from male Sprague-Dawley rats and mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 and 5% CO2 at 37°C.

  • Contraction Induction: A cumulative concentration-response curve to a muscarinic agonist, typically acetylcholine (ACh) or carbachol, is generated to establish a baseline contractile response.

  • Antagonist Incubation: The tissues are then incubated with a fixed concentration of this compound for a predetermined period to allow for equilibrium to be reached.

  • Second Agonist Response: A second cumulative concentration-response curve to the agonist is generated in the presence of this compound.

  • Data Analysis: The Schild equation is used to determine the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve. The KB is the antilog of the negative pA2.

G cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Isolation Isolate Rat Tracheal Rings Mounting Mount in Organ Bath Isolation->Mounting Baseline Generate Baseline Agonist (ACh) Response Curve Mounting->Baseline Incubate Incubate with this compound Baseline->Incubate SecondCurve Generate Second Agonist Response Curve Incubate->SecondCurve Schild Schild Analysis SecondCurve->Schild pA2 Determine pA2 Schild->pA2 KB Calculate KB pA2->KB

Isolated Tissue Functional Assay Workflow

Signaling Pathways

The differential selectivity of this compound for M3 versus M2 receptors is critical due to their distinct downstream signaling cascades and physiological roles.

M3 Receptor Signaling

M3 receptors are coupled to Gq/11 proteins.[2] Upon activation by an agonist like acetylcholine, the Gαq subunit activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to physiological responses such as smooth muscle contraction.

M3_Signaling ACh Acetylcholine M3R M3 Receptor ACh->M3R binds Gq Gq/11 M3R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C DAG->PKC activates Ca2 ↑ [Ca2+]i ER->Ca2 releases Ca2->PKC activates Response Physiological Response (e.g., Smooth Muscle Contraction) PKC->Response phosphorylates targets leading to

M3 Receptor Signaling Pathway

M2 Receptor Signaling

M2 receptors are coupled to Gi/o proteins.[3] When activated, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] This reduction in cAMP generally results in inhibitory effects. Additionally, the βγ-subunits of the Gi/o protein can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane, which is particularly important in cardiac tissue for slowing the heart rate.

M2_Signaling ACh Acetylcholine M2R M2 Receptor ACh->M2R binds Gi Gi/o M2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits BetaGamma Gβγ Gi->BetaGamma dissociates cAMP ↓ cAMP AC->cAMP Response Inhibitory Response (e.g., Decreased Heart Rate) cAMP->Response GIRK GIRK Channel K_efflux K+ Efflux GIRK->K_efflux K_efflux->Response BetaGamma->GIRK activates

M2 Receptor Signaling Pathway

References

Research Applications of J-104129 in Respiratory Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

J-104129 is a potent and highly selective muscarinic M3 receptor antagonist that has demonstrated significant potential in preclinical models of respiratory disease. By competitively inhibiting the binding of acetylcholine (B1216132) to M3 receptors on airway smooth muscle and other cells, this compound effectively induces bronchodilation and may modulate inflammatory and remodeling processes in the lungs. This technical guide provides a comprehensive overview of the research applications of this compound and the broader class of selective M3 antagonists in respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). It includes a summary of key preclinical data, detailed experimental methodologies for evaluating such compounds, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction: The Role of Muscarinic M3 Receptors in Respiratory Disease

The parasympathetic nervous system plays a crucial role in regulating airway tone, primarily through the release of acetylcholine (ACh), which acts on muscarinic receptors. Of the five muscarinic receptor subtypes (M1-M5), the M3 receptor is the key mediator of bronchoconstriction and mucus secretion in the airways. In chronic respiratory diseases like asthma and COPD, increased cholinergic tone contributes significantly to airflow limitation and symptoms. Therefore, antagonizing the M3 receptor is a well-established therapeutic strategy for managing these conditions. Selective M3 antagonists are designed to target the airways with high precision, minimizing potential side effects associated with the blockade of other muscarinic receptor subtypes, such as the M2 receptor in the heart.

This compound: A Selective M3 Muscarinic Receptor Antagonist

This compound, chemically known as (2R)-N-[1-(4-methyl-3-pentenyl)piperidin-4-yl]-2-cyclopentyl-2-hydroxy-2-phenylacetamide, is a novel compound identified for its high affinity and selectivity for the human muscarinic M3 receptor over the M2 receptor. Preclinical studies have highlighted its potential as a bronchodilator for the treatment of obstructive airway diseases.

Quantitative Data for this compound and Comparative M3 Antagonists

The following table summarizes the key in vitro and in vivo pharmacological data for this compound, alongside data for other well-characterized muscarinic antagonists for comparative purposes.

CompoundTarget Receptor(s)Kᵢ (nM) - Human M3Kᵢ (nM) - Human M2Selectivity (M2/M3)KB (nM) - Rat Trachea (M3)ED₅₀ (mg/kg) - ACh-induced Bronchoconstriction (rat, oral)
This compound M3 Antagonist 4.2 490 ~120-fold 3.3 0.58
Tiotropium (B1237716)M1, M2, M3 Antagonist0.140.38~2.7-fold--
Umeclidinium (B1249183)M3 Antagonist0.160.49~3-fold--
IpratropiumNon-selective1.12.0~1.8-fold--

Data for this compound is sourced from Mitsuya et al., 1999. Data for other compounds is compiled from various pharmacological sources.

Signaling Pathways and Experimental Workflows

Muscarinic M3 Receptor Signaling Pathway in Airway Smooth Muscle

Activation of the M3 receptor by acetylcholine on airway smooth muscle cells initiates a signaling cascade leading to bronchoconstriction. The diagram below illustrates this pathway and the point of intervention for M3 antagonists like this compound.

M3_Signaling_Pathway ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor ACh->M3R Binds to Gq Gq Protein M3R->Gq Activates J104129 This compound (Antagonist) J104129->M3R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca²⁺ release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ SR->Ca Contraction Smooth Muscle Contraction (Bronchoconstriction) Ca->Contraction PKC->Contraction

Caption: M3 receptor signaling cascade leading to bronchoconstriction.

Experimental Workflow for In Vitro Receptor Binding Assay

To determine the binding affinity (Kᵢ) of a compound like this compound for muscarinic receptors, a radioligand binding assay is a standard method.

Binding_Assay_Workflow start Start prep Prepare cell membranes expressing M2 or M3 receptors start->prep incubate Incubate membranes with radioligand (e.g., [³H]-NMS) and varying concentrations of this compound prep->incubate separate Separate bound and free radioligand (Filtration) incubate->separate quantify Quantify radioactivity of bound radioligand separate->quantify analyze Analyze data to determine IC₅₀ and calculate Kᵢ quantify->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow for In Vivo Bronchoconstriction Model

Evaluating the in vivo efficacy of a bronchodilator like this compound can be achieved using an acetylcholine-induced bronchoconstriction model in rodents.

Bronchoconstriction_Model_Workflow start Start administer_drug Administer this compound or vehicle to anesthetized rats (e.g., orally) start->administer_drug induce_bronchoconstriction Induce bronchoconstriction with intravenous acetylcholine (ACh) administer_drug->induce_bronchoconstriction measure_resistance Measure changes in airway resistance and compliance induce_bronchoconstriction->measure_resistance analyze Analyze data to determine the ED₅₀ of this compound measure_resistance->analyze end End analyze->end

Caption: Workflow for an in vivo bronchoconstriction model in rats.

Detailed Experimental Protocols

Disclaimer: The following protocols are generalized methodologies. The specific parameters for this compound are based on the abstract of Mitsuya et al., 1999, as the full-text publication was not accessible. Researchers should optimize these protocols for their specific experimental conditions.

Radioligand Binding Assay for Muscarinic Receptor Affinity

Objective: To determine the inhibitory constant (Kᵢ) of this compound for human muscarinic M2 and M3 receptors.

Materials:

  • Cell membranes from CHO-K1 cells stably expressing human M2 or M3 receptors.

  • [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

  • This compound stock solution.

  • Atropine (B194438) for determination of non-specific binding.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, [³H]-NMS (at a concentration near its Kd), and a range of concentrations of this compound. For total binding, omit this compound. For non-specific binding, add a high concentration of atropine (e.g., 1 µM).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Acetylcholine-Induced Bronchoconstriction in Anesthetized Rats

Objective: To evaluate the in vivo bronchodilator activity of this compound and determine its ED₅₀.

Materials:

  • Male Sprague-Dawley rats.

  • This compound for oral administration.

  • Acetylcholine (ACh) for intravenous injection.

  • Anesthetic (e.g., pentobarbital).

  • Tracheal cannula, ventilator, and pneumotachograph to measure airway resistance and dynamic compliance.

  • Intravenous catheter.

Procedure:

  • Animal Preparation: Anesthetize the rats and cannulate the trachea. Mechanically ventilate the animals. Insert a catheter into a jugular vein for ACh administration.

  • Drug Administration: Administer this compound or vehicle orally at various doses to different groups of rats. Allow sufficient time for drug absorption (e.g., 60 minutes).

  • Baseline Measurement: Record baseline airway resistance and dynamic compliance.

  • ACh Challenge: Administer a bolus intravenous injection of ACh to induce bronchoconstriction.

  • Post-Challenge Measurement: Continuously measure airway resistance and dynamic compliance to determine the peak bronchoconstrictor response.

  • Data Analysis: Calculate the percentage inhibition of the ACh-induced bronchoconstriction for each dose of this compound compared to the vehicle control group. Plot the percentage inhibition against the dose of this compound to determine the ED₅₀.

Conclusion and Future Directions

The preclinical data for this compound strongly indicate its potential as a selective M3 muscarinic receptor antagonist for the treatment of respiratory diseases. Its high selectivity for M3 over M2 receptors suggests a favorable safety profile, particularly with respect to cardiovascular side effects. Further research is warranted to explore its efficacy in more complex animal models of asthma and COPD, including those that incorporate chronic inflammation and airway remodeling. Investigating its effects on mucus hypersecretion and its potential for combination therapy with other bronchodilators or anti-inflammatory agents would also be valuable next steps. While no clinical trial data for this compound is publicly available, the extensive clinical success of other M3 antagonists like tiotropium and umeclidinium provides a strong rationale for the continued investigation of novel, highly selective compounds in this class.

J-104129: A Potent and Selective Muscarinic M3 Receptor Antagonist for Investigating Smooth Muscle Contraction

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of J-104129, a highly selective antagonist of the muscarinic M3 receptor. Its primary role in research is as a tool to investigate the mechanisms of smooth muscle contraction, particularly in the airways. This document details its mechanism of action, summarizes key quantitative data, provides illustrative experimental protocols, and visualizes the relevant signaling pathways.

Core Mechanism of Action

This compound is a potent and selective competitive antagonist of the muscarinic M3 acetylcholine (B1216132) receptor (M3 receptor).[1] Smooth muscle contraction, particularly in the trachea and bronchi, is heavily mediated by the activation of M3 receptors by acetylcholine (ACh).[1][2][3] By binding to the M3 receptor, this compound prevents ACh from binding and initiating the downstream signaling cascade that leads to muscle contraction. This makes this compound a valuable tool for studying the physiological and pathological roles of the M3 receptor in smooth muscle function.

The selectivity of this compound for the M3 receptor over the M2 receptor is a key characteristic.[1] While both M2 and M3 receptors are found in airway smooth muscle, they have different signaling pathways. The M3 receptor directly initiates contraction, while the M2 receptor indirectly contributes by inhibiting relaxation pathways.[2][3][4] The high selectivity of this compound allows for the specific investigation of the M3 receptor's role in smooth muscle contraction with minimal confounding effects from M2 receptor blockade.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity.

Table 1: Receptor Binding Affinity of this compound

Receptor SubtypeKi (nM)
Human Muscarinic M34.2
Human Muscarinic M2490

Ki (inhibitory constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.[1]

Table 2: In Vitro and In Vivo Potency of this compound

Experimental ModelParameterValue
Isolated Rat TracheaKB (nM)3.3
Anesthetized Rats (ACh-induced bronchoconstriction)ED50 (mg/kg, oral)0.58

KB (equilibrium dissociation constant) represents the concentration of antagonist that occupies 50% of the receptors at equilibrium. ED50 (median effective dose) is the dose that produces 50% of the maximal response.[1]

Signaling Pathways

The following diagram illustrates the signaling pathway of acetylcholine-induced smooth muscle contraction via the M3 receptor and the inhibitory action of this compound.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor ACh->M3R Binds and Activates J104129 This compound J104129->M3R Binds and Inhibits Gq Gq protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ release from Sarcoplasmic Reticulum IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to PKC->Contraction Contributes to

Figure 1. Signaling pathway of M3 receptor-mediated smooth muscle contraction and inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the role of this compound in studying smooth muscle contraction.

In Vitro Assessment of M3 Receptor Antagonism in Isolated Tracheal Rings

This protocol is designed to determine the functional antagonism of this compound against an agonist-induced contraction in an isolated smooth muscle preparation.

a. Tissue Preparation:

  • Male Sprague-Dawley rats are euthanized.

  • The trachea is carefully excised and placed in Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1), continuously gassed with 95% O2 and 5% CO2 at 37°C.

  • The trachea is cleaned of connective tissue and cut into rings, 2-3 mm in width.

  • Each ring is suspended between two stainless steel hooks in an organ bath containing Krebs-Henseleit buffer. One hook is fixed, and the other is connected to an isometric force transducer.

b. Experimental Procedure:

  • The tracheal rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.0 g, with buffer changes every 15-20 minutes.

  • After equilibration, the rings are contracted with a submaximal concentration of acetylcholine (e.g., 1 µM) to test for viability.

  • Once a stable baseline is re-established, a cumulative concentration-response curve to acetylcholine is generated.

  • The rings are then washed and incubated with a specific concentration of this compound for a predetermined period (e.g., 30 minutes).

  • A second cumulative concentration-response curve to acetylcholine is then performed in the presence of this compound.

  • This procedure is repeated with different concentrations of this compound.

c. Data Analysis:

  • The contractile responses are expressed as a percentage of the maximal contraction induced by acetylcholine in the absence of the antagonist.

  • The EC50 values (concentration of agonist that produces 50% of the maximal response) for acetylcholine in the absence and presence of different concentrations of this compound are calculated.

  • A Schild plot analysis is performed to determine the pA2 value, which is a measure of the antagonist's potency. The KB value can be derived from the pA2 value.

cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Euthanasia Euthanize Rat Trachea_Excision Excise Trachea Euthanasia->Trachea_Excision Ring_Prep Prepare Tracheal Rings Trachea_Excision->Ring_Prep Mounting Mount in Organ Bath Ring_Prep->Mounting Equilibration Equilibrate (60-90 min) Mounting->Equilibration Viability_Test Viability Test (ACh) Equilibration->Viability_Test Baseline_CRC Baseline ACh Concentration-Response Curve (CRC) Viability_Test->Baseline_CRC Washout Washout Baseline_CRC->Washout Incubation Incubate with This compound Washout->Incubation J104129_CRC ACh CRC in presence of this compound Incubation->J104129_CRC Calc_EC50 Calculate EC₅₀ Values J104129_CRC->Calc_EC50 Schild_Plot Schild Plot Analysis Calc_EC50->Schild_Plot Determine_pA2 Determine pA₂/K₈ Schild_Plot->Determine_pA2

Figure 2. Workflow for in vitro assessment of this compound in isolated tracheal rings.
In Vivo Assessment of Bronchoprotective Effects in Anesthetized Rats

This protocol evaluates the ability of orally administered this compound to antagonize bronchoconstriction induced by an intravenous agonist.

a. Animal Preparation:

  • Male Sprague-Dawley rats are anesthetized (e.g., with urethane).

  • The trachea is cannulated for artificial ventilation.

  • The jugular vein is cannulated for intravenous administration of acetylcholine.

  • A pressure transducer is connected to the tracheal cannula to measure changes in pulmonary inflation pressure, which reflects changes in airway resistance.

b. Experimental Procedure:

  • A stable baseline of pulmonary inflation pressure is established.

  • This compound or its vehicle is administered orally (p.o.) via gavage at various doses.

  • At a specified time after drug administration (e.g., 60 minutes), a bolus of acetylcholine is administered intravenously to induce bronchoconstriction, and the peak increase in pulmonary inflation pressure is recorded.

  • The bronchoconstrictor response to acetylcholine is measured in different groups of animals that have received different doses of this compound.

c. Data Analysis:

  • The increase in pulmonary inflation pressure induced by acetylcholine is measured.

  • The percentage inhibition of the acetylcholine-induced bronchoconstriction by each dose of this compound is calculated relative to the vehicle-treated control group.

  • The ED50 (the dose of this compound that causes 50% inhibition of the bronchoconstrictor response) is determined from the dose-response curve.

Conclusion

This compound is a powerful and selective pharmacological tool for the investigation of M3 muscarinic receptor function in smooth muscle. Its high affinity for the M3 receptor and significant selectivity over the M2 receptor allow for precise dissection of the signaling pathways involved in acetylcholine-mediated smooth muscle contraction. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of smooth muscle physiology and pathophysiology, particularly in the context of respiratory diseases.

References

Investigating Cholinergic Signaling with J-104129: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of J-104129 as a potent and selective antagonist for the muscarinic M3 receptor. The following sections provide a comprehensive overview of this compound's pharmacological profile, detailed experimental protocols for its characterization, and a visual representation of its mechanism of action within the cholinergic signaling pathway.

Core Compound Data: this compound

This compound, with the chemical name (2R)-N-[1-(4-methyl-3-pentenyl)piperidin-4-yl]-2-cyclopentyl-2-hydroxy-2-phenylacetamide, is a member of the 4-acetamidopiperidine (B1270075) derivative class of compounds. It is a highly potent and selective antagonist of the muscarinic M3 acetylcholine (B1216132) receptor.[1] This selectivity makes it a valuable tool for dissecting the roles of the M3 receptor in various physiological processes, particularly in the context of obstructive airway diseases.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, providing insights into its binding affinity and functional potency.

Table 1: Muscarinic Receptor Binding Affinities of this compound

Receptor SubtypeKi (nM)Species
Human M119Human
Human M2490Human
Human M34.2Human

Data sourced from references[1].

Table 2: Functional Antagonist Activity of this compound

AssayParameterValueSpecies
Isolated Rat Trachea (vs. Acetylcholine)KB3.3 nMRat
Acetylcholine-induced Bronchoconstriction (in vivo)ED500.58 mg/kg (oral)Rat

Data sourced from references[1].

Signaling Pathways and Mechanism of Action

This compound exerts its effects by competitively blocking the binding of the endogenous neurotransmitter, acetylcholine, to the muscarinic M3 receptor. The M3 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins.[2] Upon activation by an agonist, the M3 receptor initiates a downstream signaling cascade that is crucial for smooth muscle contraction and glandular secretion.

M3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine M3R M3 Receptor ACh->M3R Binds & Activates J104129 This compound J104129->M3R Blocks Gq Gq/11 M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca²⁺]i IP3->Ca Releases from ER PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca->Contraction Initiates PKC->Contraction Modulates

M3 Receptor Signaling Pathway and this compound Inhibition

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Radioligand Binding Assay for Muscarinic Receptors

This protocol is designed to determine the binding affinity (Ki) of this compound for different muscarinic receptor subtypes.

Materials:

  • Cell membranes expressing human M1, M2, or M3 receptors

  • [3H]-N-methylscopolamine ([3H]-NMS) as the radioligand

  • This compound

  • Atropine (for non-specific binding determination)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Wash buffer (ice-cold)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, combine cell membranes, a fixed concentration of [3H]-NMS, and varying concentrations of this compound.

  • For total binding, omit this compound.

  • For non-specific binding, add a high concentration of atropine.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow A Prepare Reagents (Membranes, [³H]-NMS, this compound) B Set up Assay Plate (Total, Non-specific, Competition) A->B C Incubate to Equilibrium B->C D Filter and Wash C->D E Scintillation Counting D->E F Data Analysis (IC₅₀ and Ki Calculation) E->F

Radioligand Binding Assay Workflow
Isolated Organ Bath Assay for Tracheal Smooth Muscle Contraction

This ex vivo assay measures the functional antagonism of this compound on acetylcholine-induced contraction of airway smooth muscle.

Materials:

  • Male Sprague-Dawley rats

  • Krebs-Henseleit solution (aerated with 95% O2 / 5% CO2)

  • Acetylcholine (ACh)

  • This compound

  • Isolated organ bath system with force transducers

  • Data acquisition system

Procedure:

  • Euthanize a rat and dissect the trachea.

  • Cut the trachea into rings and suspend them in the organ baths containing Krebs-Henseleit solution at 37°C.

  • Allow the tracheal rings to equilibrate under a resting tension for at least 60 minutes.

  • Obtain a cumulative concentration-response curve to acetylcholine to establish a baseline contractile response.

  • Wash the tissues and allow them to return to baseline.

  • Incubate the tracheal rings with a specific concentration of this compound for a predetermined time (e.g., 30 minutes).

  • In the presence of this compound, obtain a second cumulative concentration-response curve to acetylcholine.

  • Repeat steps 5-7 with different concentrations of this compound.

  • Analyze the data to determine the Schild plot and calculate the KB value, which represents the dissociation constant of the antagonist.

Organ_Bath_Workflow A Isolate and Mount Tracheal Rings B Equilibrate Tissues A->B C Generate Baseline ACh Concentration-Response Curve B->C D Wash and Return to Baseline C->D E Incubate with this compound D->E F Generate ACh Concentration-Response Curve in Presence of this compound E->F G Data Analysis (Schild Plot and KB Calculation) F->G

Isolated Organ Bath Assay Workflow
In Vivo Bronchoconstriction Assay in Anesthetized Rats

This in vivo protocol assesses the ability of orally administered this compound to antagonize acetylcholine-induced bronchoconstriction.

Materials:

  • Male Sprague-Dawley rats

  • Anesthetic (e.g., pentobarbital)

  • Tracheal cannula

  • Ventilator

  • Pressure transducer to measure airway resistance

  • Intravenous catheter

  • Acetylcholine (for intravenous challenge)

  • This compound (for oral administration)

  • Data acquisition system

Procedure:

  • Administer this compound or vehicle orally to the rats at a predetermined time before the experiment.

  • Anesthetize the rats and insert a tracheal cannula.

  • Mechanically ventilate the animals at a constant volume and frequency.

  • Insert an intravenous catheter for the administration of acetylcholine.

  • Monitor and record baseline airway resistance.

  • Administer an intravenous bolus of acetylcholine to induce bronchoconstriction and record the peak increase in airway resistance.

  • Allow the airway resistance to return to baseline.

  • Repeat the acetylcholine challenge at different doses to establish a dose-response relationship.

  • Compare the acetylcholine-induced bronchoconstriction in the this compound-treated group to the vehicle-treated group.

  • Calculate the ED50 of this compound, which is the dose required to inhibit the maximum acetylcholine-induced bronchoconstriction by 50%.

InVivo_Bronchoconstriction_Workflow A Oral Administration of This compound or Vehicle B Anesthetize and Cannulate Trachea A->B C Mechanical Ventilation and IV Catheterization B->C D Record Baseline Airway Resistance C->D E IV Acetylcholine Challenge D->E F Record Peak Bronchoconstriction E->F G Data Analysis (ED₅₀ Calculation) F->G

In Vivo Bronchoconstriction Assay Workflow

References

In-Depth Technical Guide: J-104129 for In Vitro Studies of Bronchoconstriction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of J-104129, a potent and selective muscarinic M3 receptor antagonist, for its application in in vitro studies of bronchoconstriction. This document outlines its receptor binding affinity, functional antagonism in isolated airway smooth muscle, and the underlying signaling pathways.

Core Compound Profile: this compound

This compound, chemically identified as (2R)-N-[1-(4-methyl-3-pentenyl)piperidin-4-yl]-2-cyclopentyl-2-hydroxy-2-phenylacetamide, is a highly selective antagonist for the muscarinic M3 receptor.[1] Its selectivity for the M3 subtype over the M2 subtype is a key characteristic, suggesting its potential for targeted therapeutic effects on airway smooth muscle while minimizing cardiac side effects associated with M2 receptor blockade.[1]

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for this compound, demonstrating its potency and selectivity.

ParameterSpecies/TissueValueDescriptionReference
Ki (M3 Receptor) Human4.2 nMInhibitory constant, indicating the binding affinity for the M3 muscarinic receptor.[1]
Ki (M2 Receptor) Human490 nMInhibitory constant, indicating the binding affinity for the M2 muscarinic receptor.[1]
Selectivity (M3 vs M2) Human120-foldRatio of Ki(M2) / Ki(M3), highlighting the compound's high selectivity for the M3 receptor.[1]
KB Isolated Rat Trachea3.3 nMAntagonist dissociation constant, representing the concentration of this compound required to reduce the potency of acetylcholine (B1216132) by half in functional assays.[1]
ED50 Anesthetized Rats0.58 mg/kg (p.o.)Effective dose for 50% antagonism of acetylcholine-induced bronchoconstriction in vivo following oral administration.[1]

Experimental Protocols

The following is a representative protocol for assessing the antagonist activity of this compound on agonist-induced bronchoconstriction in an isolated tracheal preparation, based on standard organ bath methodologies.

Tissue Preparation
  • Male Wistar rats are euthanized by an approved method.

  • The trachea is carefully excised and placed in a petri dish containing cold, oxygenated Krebs-Henseleit solution (Composition in mM: NaCl 118.0, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, and glucose 11.1).

  • Adhering connective tissue and fat are gently removed under a dissecting microscope.

  • The trachea is cut into rings, typically 2-3 mm in width. For studies investigating the role of the epithelium, it can be removed by gently rubbing the luminal surface with a small wooden stick.

  • Two parallel stainless steel hooks are passed through the lumen of each tracheal ring.

Organ Bath Setup and Equilibration
  • Each tracheal ring is mounted in a 10 mL organ bath filled with Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with a gas mixture of 95% O2 and 5% CO2 to maintain a pH of 7.4.

  • One hook is fixed to the bottom of the organ bath, while the other is connected to an isometric force transducer to record changes in muscle tension.

  • An initial tension of 1.0-1.5 g is applied to each tracheal ring.

  • The tissues are allowed to equilibrate for at least 60 minutes, with the Krebs-Henseleit solution being replaced every 15-20 minutes.

Experimental Procedure for Antagonism Study
  • Following equilibration, the viability of the tracheal rings is confirmed by inducing a contraction with a submaximal concentration of acetylcholine (ACh) or carbachol.

  • After washing the tissues and allowing them to return to baseline tension, a cumulative concentration-response curve to ACh is generated to establish a control response.

  • The tissues are then washed again and incubated with a specific concentration of this compound for a predetermined period (e.g., 30-60 minutes).

  • In the continued presence of this compound, a second cumulative concentration-response curve to ACh is performed.

  • The antagonistic effect of this compound is quantified by the rightward shift of the ACh concentration-response curve. The Schild regression analysis can be used to determine the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50. The KB value can be derived from this analysis.

Visualizations: Signaling Pathways and Experimental Workflow

M3 Receptor Signaling Pathway in Bronchoconstriction

The following diagram illustrates the signaling cascade initiated by the activation of the muscarinic M3 receptor on airway smooth muscle cells, leading to contraction. This compound acts by competitively blocking the binding of acetylcholine to the M3 receptor, thereby inhibiting this pathway.

M3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor ACh->M3R Binds & Activates J104129 This compound J104129->M3R Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor Ca Ca²⁺ SR->Ca Releases CaM Calmodulin (CaM) Ca->CaM Binds Ca_CaM Ca²⁺-CaM Complex CaM->Ca_CaM MLCK Myosin Light Chain Kinase (MLCK) Ca_CaM->MLCK Activates MLC Myosin Light Chain (MLC) MLCK->MLC Phosphorylates pMLC Phosphorylated MLC (pMLC) MLC->pMLC Contraction Smooth Muscle Contraction pMLC->Contraction Leads to

M3 Receptor-Mediated Bronchoconstriction Signaling Pathway.
Experimental Workflow for In Vitro Antagonism Assay

This diagram outlines the logical flow of an in vitro experiment to determine the antagonistic properties of this compound on isolated tracheal tissue.

Experimental_Workflow cluster_prep Tissue Preparation cluster_exp Experimental Protocol cluster_analysis Data Analysis A1 Euthanize Animal & Excise Trachea A2 Clean & Cut Trachea into Rings A1->A2 A3 Mount Rings in Organ Bath A2->A3 B1 Equilibrate Tissue (60 min under 1g tension) A3->B1 B2 Generate Control ACh Concentration-Response Curve B1->B2 B3 Wash & Incubate with This compound B2->B3 B4 Generate ACh Curve in presence of this compound B3->B4 C1 Compare ACh EC50 values (Control vs. This compound) B4->C1 C2 Perform Schild Analysis C1->C2 C3 Determine pA2 and KB values C2->C3

Workflow for this compound In Vitro Antagonism Assay.

References

Preclinical Profile of J-104129: A Selective M3 Muscarinic Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacological profile of J-104129, a potent and selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of selective M3 receptor blockade.

Executive Summary

This compound is a novel compound that has demonstrated high affinity and selectivity for the M3 muscarinic receptor subtype over other muscarinic receptor subtypes, particularly the M2 receptor. Preclinical studies have highlighted its potential as a therapeutic agent, primarily for respiratory disorders characterized by bronchoconstriction. This document details the quantitative pharmacology, experimental methodologies, and underlying signaling pathways related to the preclinical investigation of this compound.

Data Presentation

The following tables summarize the quantitative data from preclinical studies of this compound, providing a clear comparison of its binding affinity and functional potency.

Table 1: Muscarinic Receptor Binding Affinity of this compound

Receptor SubtypeBinding Affinity (Ki) [nM]Species
M119Human
M2490Human
M34.2Human
M4Data not available-
M5Data not available-

Data sourced from multiple studies, highlighting the selectivity of this compound for the M3 receptor subtype.[1]

Table 2: In Vitro and In Vivo Functional Activity of this compound

AssayParameterValueSpecies/Tissue
Isolated Rat TracheaKB3.3 nMRat
Acetylcholine-Induced BronchoconstrictionED500.58 mg/kg (oral)Rat

This data demonstrates the potent functional antagonism of M3 receptors by this compound in both in vitro and in vivo settings.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for human muscarinic M1, M2, and M3 receptors.

Methodology:

  • Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing recombinant human M1, M2, or M3 receptors are cultured and harvested. The cells are then homogenized in a cold buffer and centrifuged to pellet the cell membranes. The resulting membrane pellets are washed and resuspended in an appropriate assay buffer.

  • Binding Assay: Competition binding assays are performed in a 96-well plate format. Cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine, [3H]-QNB) and increasing concentrations of this compound.

  • Incubation and Filtration: The reaction mixture is incubated at room temperature to allow for binding equilibrium. The incubation is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand. The filters are then washed with ice-cold buffer.

  • Data Analysis: The radioactivity retained on the filters is quantified using liquid scintillation counting. The IC50 values (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) are determined by nonlinear regression analysis. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.

Isolated Rat Trachea Functional Assay

Objective: To evaluate the functional antagonist activity (KB) of this compound at the M3 receptor in a smooth muscle preparation.

Methodology:

  • Tissue Preparation: Male Wistar rats are euthanized, and the tracheas are excised and placed in cold Krebs-Henseleit solution. The trachea is cleaned of adhering connective tissue and cut into rings.

  • Tissue Mounting: The tracheal rings are suspended in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with 95% O2 and 5% CO2. One end of the ring is fixed, and the other is connected to an isometric force transducer to record changes in tension.

  • Experimental Protocol: After an equilibration period, a cumulative concentration-response curve to acetylcholine (ACh) is generated to establish a baseline contractile response. Following a washout period, the tissues are incubated with varying concentrations of this compound for a predetermined time before generating a second ACh concentration-response curve.

  • Data Analysis: The antagonist potency (KB) is calculated using the Schild regression analysis, which quantifies the parallel rightward shift of the ACh concentration-response curve in the presence of this compound.

In Vivo Acetylcholine-Induced Bronchoconstriction in Anesthetized Rats

Objective: To determine the in vivo efficacy (ED50) of orally administered this compound in antagonizing acetylcholine-induced bronchoconstriction.

Methodology:

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized, and a cannula is inserted into the trachea for mechanical ventilation. A catheter is placed in a carotid artery to monitor blood pressure and heart rate, and another in a jugular vein for drug administration.

  • Measurement of Bronchoconstriction: Airway resistance is measured using a whole-body plethysmograph or by monitoring changes in tracheal pressure and airflow.

  • Experimental Protocol: A baseline level of airway resistance is established. This compound is administered orally at various doses. After a specified absorption period, bronchoconstriction is induced by an intravenous injection of acetylcholine.

  • Data Analysis: The inhibitory effect of this compound on the ACh-induced increase in airway resistance is quantified. The ED50 value, the dose of this compound that produces 50% of the maximal inhibition of the bronchoconstrictor response, is calculated.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.

M3_Signaling_Pathway ACh Acetylcholine (ACh) M3R M3 Receptor ACh->M3R Binds J104129 This compound J104129->M3R Blocks Gq_protein Gq Protein M3R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Smooth_muscle_contraction Smooth Muscle Contraction Ca_release->Smooth_muscle_contraction PKC_activation->Smooth_muscle_contraction

M3 Receptor Signaling Pathway

J104129_MOA ACh Acetylcholine (ACh) M3R M3 Receptor on Airway Smooth Muscle ACh->M3R Binds & Activates Contraction Bronchoconstriction M3R->Contraction Relaxation Bronchodilation M3R->Relaxation leading to J104129 This compound J104129->M3R Competitively Antagonizes

Mechanism of Action of this compound

InVivo_Workflow Animal_Prep Anesthetize Rat & Surgical Preparation Baseline Measure Baseline Airway Resistance Animal_Prep->Baseline Drug_Admin Oral Administration of this compound Baseline->Drug_Admin ACh_Challenge Intravenous Injection of Acetylcholine Drug_Admin->ACh_Challenge Measurement Measure Peak Airway Resistance ACh_Challenge->Measurement Analysis Calculate % Inhibition and ED50 Measurement->Analysis

In Vivo Bronchoconstriction Experimental Workflow

References

J-104129: An In-Depth Technical Guide on its Effects on Acetylcholine-Induced Responses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological effects of J-104129 on acetylcholine-induced responses. This compound is a potent and selective antagonist of the muscarinic M3 receptor, a key component in the signaling pathway of acetylcholine (B1216132) that mediates various physiological effects, including smooth muscle contraction. This document details the quantitative data on this compound's activity, the experimental protocols used to determine its effects, and the underlying signaling pathways.

Core Data Presentation

The following tables summarize the quantitative data regarding the pharmacological profile of this compound.

ParameterValueSpecies/TissueReceptor SubtypeReference
Ki 4.2 nMHuman (recombinant)M3[1][2][3]
490 nMHuman (recombinant)M2[1][2][3]
19 nMHuman (recombinant)M1[2]
Selectivity ~120-foldHuman (recombinant)M3 over M2[1][2]
KB 3.3 nMRat (isolated trachea)M3[1][2]
170 nMRat (right atria)M2[2]
ED50 0.58 mg/kg (oral)Rat (in vivo)-[1]

Table 1: In Vitro and In Vivo Potency and Selectivity of this compound. This table highlights the high affinity and selectivity of this compound for the muscarinic M3 receptor over the M2 receptor. The low nanomolar Ki and KB values indicate potent antagonism, and the ED50 value demonstrates its efficacy in a living organism.

Signaling Pathways

Acetylcholine-induced responses, particularly those involving smooth muscle contraction, are primarily mediated by the M3 muscarinic receptor. This compound exerts its effects by competitively antagonizing this receptor. The signaling pathway is initiated by the binding of acetylcholine to the M3 receptor, a G-protein coupled receptor (GPCR) linked to the Gq alpha subunit.

M3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor ACh->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates DAG Diacylglycerol (DAG) PLC->DAG Generates Ca2_ER Ca²⁺ (from ER) IP3->Ca2_ER Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca2_ER->Contraction Leads to PKC->Contraction Contributes to J104129 This compound J104129->M3R Blocks Isolated_Tissue_Workflow cluster_preparation Tissue Preparation cluster_setup Organ Bath Setup cluster_experiment Experimental Procedure cluster_analysis Data Analysis A1 Euthanize Rat A2 Isolate Trachea A1->A2 A3 Cut Tracheal Rings A2->A3 B1 Mount Rings in Organ Bath A3->B1 B2 Fill with Krebs Solution (37°C, 95% O₂, 5% CO₂) B1->B2 B3 Equilibrate under Tension (e.g., 1g) B2->B3 C1 Generate Cumulative ACh Dose-Response Curve (Control) B3->C1 C2 Washout C1->C2 C3 Incubate with this compound C2->C3 C4 Generate Second ACh Dose-Response Curve C3->C4 D1 Measure Contractile Force C4->D1 D2 Construct Schild Plot D1->D2 D3 Calculate KB Value D2->D3

References

J-104129: A Technical Guide to its Therapeutic Potential as a Selective Muscarinic M3 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

J-104129 is a potent and selective antagonist of the muscarinic M3 receptor, demonstrating significant potential for the treatment of obstructive airway diseases. This document provides a comprehensive technical overview of this compound, including its pharmacological profile, mechanism of action, and the experimental methodologies used to characterize its activity. All quantitative data are presented in structured tables, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its therapeutic promise.

Introduction

This compound, chemically identified as (2R)-N-[1-(4-methyl-3-pentenyl)piperidin-4-yl]-2-cyclopentyl-2-hydroxy-2-phenylacetamide, is a novel compound that exhibits high-affinity and selectivity for the muscarinic M3 receptor over the M2 subtype.[1] This selectivity is a critical attribute, as the M3 receptor is primarily responsible for smooth muscle contraction in the bronchi, while the M2 receptor is involved in cardiac function. By selectively targeting the M3 receptor, this compound has the potential to act as a bronchodilator with a reduced risk of cardiac side effects. This guide delves into the core data and experimental protocols that underscore the therapeutic potential of this compound.

Pharmacological Profile

The pharmacological activity of this compound has been characterized through a series of in vitro and in vivo studies. The key quantitative data from these studies are summarized below, highlighting its potency and selectivity.

Quantitative Data Summary
ParameterValueSpecies/SystemReference
Ki (M3 Receptor) 4.2 nMHuman (recombinant)[1]
Ki (M2 Receptor) 490 nMHuman (recombinant)[1]
Ki (M1 Receptor) 19 nMHuman (recombinant)
Selectivity (M3 vs. M2) ~120-foldHuman (recombinant)[1]
KB (Isolated Rat Trachea) 3.3 nMRat[1]
ED50 (ACh-induced Bronchoconstriction) 0.58 mg/kg (p.o.)Rat[1]

Mechanism of Action: M3 Receptor Antagonism

This compound exerts its therapeutic effect by competitively blocking the action of acetylcholine (B1216132) (ACh) at the muscarinic M3 receptor. In the airways, M3 receptors are located on smooth muscle cells and their activation by ACh, a neurotransmitter of the parasympathetic nervous system, leads to bronchoconstriction. By antagonizing this interaction, this compound prevents the signaling cascade that results in smooth muscle contraction, thereby promoting bronchodilation.

Muscarinic M3 Receptor Signaling Pathway

The M3 receptor is a G-protein coupled receptor (GPCR) that signals through the Gq/11 pathway. The binding of acetylcholine to the M3 receptor initiates a cascade of intracellular events leading to smooth muscle contraction. This compound blocks the initial step of this pathway.

M3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor ACh->M3R Binds & Activates J104129 This compound J104129->M3R Blocks Gq11 Gq/11 M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from SR) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to PKC->Contraction Contributes to

Caption: Muscarinic M3 receptor signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following sections detail the standardized methodologies for the key experiments used to characterize this compound.

In Vitro Receptor Binding Assay (Determination of Ki)

This protocol outlines the general procedure for determining the binding affinity (Ki) of this compound for muscarinic M3 and M2 receptors using a competitive radioligand binding assay.

Materials:

  • Membrane preparations from cells expressing human recombinant M3 or M2 receptors.

  • Radioligand (e.g., [3H]-N-methylscopolamine).

  • This compound stock solution.

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.

  • Equilibration: Incubate the mixture at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Rat Trachea Assay (Determination of KB)

This ex vivo protocol is used to determine the functional antagonist activity (KB) of this compound on smooth muscle contraction.

Materials:

  • Male Sprague-Dawley rats.

  • Krebs-Henseleit solution.

  • Acetylcholine (ACh) solution.

  • This compound stock solution.

  • Isolated organ bath system with force-displacement transducers.

Procedure:

  • Tissue Preparation: Humanely euthanize a rat and dissect the trachea. Cut the trachea into rings of 2-3 mm in width.

  • Mounting: Suspend the tracheal rings in an isolated organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1-1.5 g, with periodic washing.

  • Contraction: Induce a submaximal contraction of the tracheal rings with a fixed concentration of acetylcholine.

  • Antagonist Addition: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath and record the relaxation response.

  • Data Analysis: Construct a concentration-response curve for this compound's inhibition of the ACh-induced contraction. The KB value can be calculated using the Schild regression analysis.

In Vivo Acetylcholine-Induced Bronchoconstriction in Rats (Determination of ED50)

This in vivo protocol assesses the efficacy of orally administered this compound in antagonizing bronchoconstriction.

Materials:

  • Male Sprague-Dawley rats.

  • Anesthetic (e.g., pentobarbital).

  • This compound for oral administration.

  • Acetylcholine (ACh) for intravenous challenge.

  • System for measuring respiratory mechanics (e.g., whole-body plethysmography).

Procedure:

  • Animal Preparation: Anesthetize the rats and cannulate the trachea for mechanical ventilation and the jugular vein for drug administration.

  • Drug Administration: Administer this compound orally (p.o.) at various doses to different groups of rats.

  • Baseline Measurement: After a set period for drug absorption (e.g., 60 minutes), record the baseline respiratory parameters.

  • ACh Challenge: Administer a bolus intravenous injection of acetylcholine to induce bronchoconstriction and measure the peak increase in airway resistance.

  • Data Analysis: Determine the dose of this compound that causes a 50% inhibition of the ACh-induced bronchoconstriction (ED50) by plotting the percentage of inhibition against the dose of this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a muscarinic antagonist like this compound.

Experimental_Workflow cluster_in_vitro In Vitro / Ex Vivo Evaluation cluster_in_vivo In Vivo Evaluation cluster_decision Decision Point receptor_binding Receptor Binding Assays (Determine Ki & Selectivity) isolated_tissue Isolated Tissue Assays (e.g., Rat Trachea) (Determine Functional Antagonism, KB) receptor_binding->isolated_tissue pk_studies Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) isolated_tissue->pk_studies efficacy_models Efficacy Models (e.g., ACh-Induced Bronchoconstriction) (Determine ED50) pk_studies->efficacy_models safety_studies Safety & Toxicology Studies efficacy_models->safety_studies go_nogo Go/No-Go for Further Development safety_studies->go_nogo

References

J-104129: A Technical Guide to its Impact on Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of J-104129, a potent and selective antagonist of the muscarinic M3 receptor. The document outlines its mechanism of action, impact on cellular signaling, and detailed methodologies for its characterization.

Core Mechanism of Action: Selective M3 Muscarinic Receptor Antagonism

This compound is a competitive antagonist of the M3 muscarinic acetylcholine (B1216132) receptor (M3R). Its primary mechanism involves blocking the binding of the endogenous agonist, acetylcholine (ACh), to the M3R. This receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to the Gq family of G proteins.[1][2] The activation of Gq initiates a downstream signaling cascade that this compound effectively inhibits.

The selectivity of this compound for the M3 receptor over the M2 receptor is a key characteristic, suggesting a therapeutic window that may minimize cardiac side effects associated with M2 receptor blockade.

Impact on Cellular Signaling: Inhibition of the Gq/PLC Pathway

The M3 muscarinic receptor is integral to numerous physiological processes, including smooth muscle contraction, glandular secretion, and insulin (B600854) secretion.[2][3] this compound, by antagonizing this receptor, directly inhibits the canonical Gq signaling pathway.

Upon agonist binding, the M3R activates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][4] IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[1] The elevated intracellular Ca2+ and DAG together activate Protein Kinase C (PKC), leading to the phosphorylation of various downstream effector proteins that mediate the final cellular response, such as smooth muscle contraction.[1][5]

This compound blocks the initial step of this cascade, preventing the conformational change in the M3R required for Gq protein activation. Consequently, the generation of IP3 and DAG is attenuated, leading to a suppression of intracellular calcium mobilization and PKC activation.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the potency and selectivity of this compound.

ParameterSpeciesReceptor SubtypeValueReference
Ki (Inhibition Constant) HumanM34.2 nM[3]
HumanM2490 nM[3]
HumanM119 nM
Selectivity HumanM3 vs. M2~120-fold[3]
KB (Antagonist Dissociation Constant) Rat (isolated trachea)M33.3 nM[3]
Rat (right atria)M2170 nM
ED50 (Effective Dose, 50%) Rat (in vivo)-0.58 mg/kg (oral)[3]

Table 1: Binding Affinity and Functional Antagonism of this compound

Key Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity (Ki)

This protocol outlines the methodology to determine the binding affinity of this compound for muscarinic receptor subtypes.

1. Membrane Preparation:

  • Tissues or cells expressing the target muscarinic receptor subtype are homogenized in an ice-cold lysis buffer.
  • The homogenate is centrifuged to pellet the cell membranes.
  • The membrane pellet is washed by resuspension in a fresh binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and re-centrifuged.
  • The final pellet is resuspended in the binding buffer.

2. Competitive Binding Assay:

  • A constant concentration of a radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine) is used.
  • Increasing concentrations of the unlabeled competitor ligand (this compound) are added to a series of reaction tubes.
  • The prepared cell membranes are added to each tube.
  • The reaction is incubated to allow binding to reach equilibrium.

3. Separation of Bound and Free Radioligand:

  • The reaction mixture is rapidly filtered through glass fiber filters to trap the membranes with bound radioligand.
  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

4. Quantification:

  • The radioactivity retained on the filters is measured using a scintillation counter.
  • The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled antagonist like atropine) from the total binding.

5. Data Analysis:

  • The data is plotted as the percentage of specific binding versus the log concentration of this compound.
  • The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
  • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Tissue Bath Assay for Functional Antagonism (KB)

This protocol describes the methodology to assess the functional antagonistic activity of this compound on smooth muscle contraction.

1. Tissue Preparation:

  • An appropriate tissue expressing M3 receptors (e.g., rat trachea) is dissected and placed in a physiological salt solution (PSS).
  • The tissue is cut into rings or strips of appropriate size.

2. Mounting in Tissue Bath:

  • The tissue preparation is mounted in an isolated tissue bath chamber containing warmed (37°C) and aerated (95% O2, 5% CO2) PSS.
  • One end of the tissue is fixed, and the other is connected to an isometric force transducer to measure changes in tension.

3. Equilibration and Viability Test:

  • The tissue is allowed to equilibrate under a resting tension until a stable baseline is achieved.
  • The viability of the tissue is confirmed by inducing a contraction with a high concentration of potassium chloride (KCl).

4. Cumulative Concentration-Response Curve to Agonist:

  • A cumulative concentration-response curve to a muscarinic agonist (e.g., acetylcholine or carbachol) is generated by adding increasing concentrations of the agonist to the bath and recording the contractile response.

5. Antagonist Incubation:

  • The tissue is washed to return to baseline tension.
  • A known concentration of this compound is added to the bath, and the tissue is incubated for a predetermined period to allow for antagonist-receptor binding to reach equilibrium.

6. Second Agonist Concentration-Response Curve:

  • In the continued presence of this compound, a second cumulative concentration-response curve to the agonist is generated.

7. Data Analysis:

  • The concentration-response curves in the absence and presence of this compound are plotted.
  • The rightward shift of the agonist concentration-response curve in the presence of the antagonist is indicative of competitive antagonism.
  • The Schild equation is used to calculate the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist EC50. The KB is the antilog of the pA2 value.

Visualizations

M3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds & Activates J104129 This compound J104129->M3R Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca2+ (ER) IP3->Ca2_ER Triggers Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Ca2+ (Cytosolic) Ca2_ER->Ca2_cyto Ca2_cyto->PKC Co-activates Response Cellular Response (e.g., Contraction) PKC->Response Phosphorylates Downstream Targets

Caption: M3 Muscarinic Receptor Signaling Pathway and Inhibition by this compound.

Radioligand_Binding_Workflow start Start prep Membrane Preparation start->prep assay Competitive Binding Assay (Radioligand + this compound + Membranes) prep->assay filter Filtration (Separate Bound/Free) assay->filter count Scintillation Counting (Measure Radioactivity) filter->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze end End analyze->end

Caption: Workflow for Radioligand Binding Assay.

Tissue_Bath_Workflow start Start prep Tissue Preparation & Mounting start->prep equil Equilibration & Viability Test prep->equil agonist1 Generate Agonist Concentration-Response Curve equil->agonist1 wash Washout agonist1->wash antagonist Incubate with This compound wash->antagonist agonist2 Generate 2nd Agonist Curve (in presence of this compound) antagonist->agonist2 analyze Data Analysis (Schild Plot to determine KB) agonist2->analyze end End analyze->end

Caption: Workflow for Isolated Tissue Bath Assay.

References

J-104129 Fumarate: A Technical Guide for Basic Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of J-104129 fumarate (B1241708), a potent and selective muscarinic M3 receptor antagonist. It is intended for researchers and professionals in drug development seeking to utilize this compound in basic research, particularly in the fields of respiratory pharmacology and smooth muscle physiology.

Introduction

This compound fumarate is a selective antagonist of the muscarinic M3 acetylcholine (B1216132) receptor (mAChR). Its high affinity for the M3 receptor subtype over other muscarinic receptors, particularly the M2 subtype, makes it a valuable tool for dissecting the physiological and pathological roles of M3 receptor signaling. The primary application of this compound in basic research is the investigation of M3 receptor-mediated processes, most notably in the context of smooth muscle contraction, with significant implications for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

Mechanism of Action

This compound fumarate functions as a competitive antagonist at the M3 muscarinic receptor. M3 receptors are G-protein coupled receptors (GPCRs) that, upon activation by acetylcholine, couple to the Gq alpha subunit. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to smooth muscle contraction. By binding to the M3 receptor, this compound prevents acetylcholine from initiating this signaling cascade, thereby inhibiting downstream physiological effects such as bronchoconstriction.

M3_Signaling_Pathway cluster_membrane Cell Membrane M3 M3 Receptor Gq Gq Protein M3->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ACh Acetylcholine (ACh) ACh->M3 Binds & Activates J104129 This compound fumarate J104129->M3 Binds & Inhibits ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_release Ca²⁺ Release ER->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction Initiates

Figure 1: M3 Muscarinic Receptor Signaling Pathway and Point of Inhibition by this compound fumarate.

Quantitative Data

The following tables summarize the key quantitative pharmacological data for this compound fumarate.

Parameter Receptor Subtype Species Value Reference
Ki (nM) Human M3Human4.2[1]
Human M1Human19[1]
Human M2Human490[1]

Table 1: In Vitro Receptor Binding Affinities of this compound.

Parameter Assay Species Value Reference
KB (nM) Isolated Rat Trachea (M3)Rat3.3[1]
Isolated Rat Right Atria (M2)Rat170[1]
ED50 (mg/kg, p.o.) ACh-induced BronchoconstrictionRat0.58

Table 2: In Vitro and In Vivo Functional Antagonist Activity of this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound fumarate are provided below. These protocols are representative and may require optimization for specific laboratory conditions.

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of this compound fumarate at human muscarinic M3 receptors.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Membranes (e.g., from CHO cells expressing hM3R) incubate Incubate: Membranes + Radioligand + this compound (or buffer for total binding) (or unlabeled antagonist for non-specific binding) prep_membranes->incubate prep_ligand Prepare Radioligand (e.g., [³H]-NMS) prep_ligand->incubate prep_test Prepare this compound (serial dilutions) prep_test->incubate separate Separate Bound & Free Ligand (Vacuum Filtration) incubate->separate count Quantify Radioactivity (Scintillation Counting) separate->count calculate Calculate Specific Binding count->calculate plot Plot % Inhibition vs. [this compound] calculate->plot determine Determine IC₅₀ and Ki plot->determine

Figure 2: Experimental Workflow for a Radioligand Binding Assay.

Materials:

  • Cell membranes expressing the human M3 muscarinic receptor (e.g., from transfected CHO cells).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or a similar muscarinic antagonist radioligand.

  • This compound fumarate.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Unlabeled atropine (B194438) or other high-affinity muscarinic antagonist for determining non-specific binding.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes and resuspend in assay buffer to a final protein concentration of approximately 50-100 µg/mL.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]-NMS (at a concentration near its Kd, e.g., 1 nM), and 100 µL of the membrane suspension.

    • Non-specific Binding: 50 µL of unlabeled atropine (1 µM final concentration), 50 µL of [³H]-NMS, and 100 µL of the membrane suspension.

    • Competitive Binding: 50 µL of this compound fumarate at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M), 50 µL of [³H]-NMS, and 100 µL of the membrane suspension.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound fumarate concentration.

    • Fit the data using a non-linear regression model to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Rat Trachea Contraction Assay

This ex vivo functional assay assesses the ability of this compound fumarate to antagonize acetylcholine-induced smooth muscle contraction.

Materials:

  • Male Sprague-Dawley rats.

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1).

  • Acetylcholine (ACh).

  • This compound fumarate.

  • Isolated organ bath system with force-displacement transducers.

Procedure:

  • Tissue Preparation: Euthanize a rat via an approved method and excise the trachea. Carefully clean the trachea of adhering connective tissue and cut it into rings (2-3 mm in width).

  • Mounting: Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂. Attach one end of the ring to a fixed hook and the other to a force-displacement transducer.

  • Equilibration: Apply an optimal resting tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with washes every 15-20 minutes.

  • Control Response: Obtain a cumulative concentration-response curve for acetylcholine (e.g., 10⁻⁹ to 10⁻⁴ M) to establish a baseline contractile response.

  • Antagonist Incubation: After washing the tissue and allowing it to return to baseline, add a specific concentration of this compound fumarate to the bath and incubate for a predetermined time (e.g., 30-60 minutes).

  • Test Response: In the presence of this compound fumarate, repeat the cumulative concentration-response curve for acetylcholine.

  • Data Analysis:

    • Plot the contractile response (as a percentage of the maximum response to ACh in the control curve) against the log concentration of acetylcholine for both the control and this compound-treated tissues.

    • Determine the EC₅₀ values for acetylcholine in the absence and presence of this compound fumarate.

    • Calculate the Schild plot to determine the pA₂ value, which is a measure of the antagonist's affinity. The KB value can be derived from this analysis.

In Vivo Acetylcholine-Induced Bronchoconstriction Assay

This in vivo assay evaluates the efficacy of orally administered this compound fumarate in preventing bronchoconstriction in anesthetized rats.

Materials:

  • Male Sprague-Dawley rats.

  • Anesthetic (e.g., urethane (B1682113) or a combination of ketamine/xylazine).

  • This compound fumarate for oral administration.

  • Acetylcholine (ACh) for intravenous challenge.

  • Tracheal cannula and ventilator.

  • System for measuring airway resistance and dynamic compliance (e.g., whole-body plethysmography or forced oscillation technique).

Procedure:

  • Animal Preparation: Anesthetize the rat and insert a cannula into the trachea. Mechanically ventilate the animal.

  • Drug Administration: Administer this compound fumarate or vehicle orally at a predetermined time before the ACh challenge.

  • Baseline Measurement: After a stabilization period, record baseline values for airway resistance and dynamic compliance.

  • ACh Challenge: Administer a bolus intravenous injection of acetylcholine to induce bronchoconstriction.

  • Measurement of Bronchoconstriction: Continuously monitor and record the changes in airway resistance and dynamic compliance following the ACh challenge.

  • Data Analysis:

    • Calculate the peak increase in airway resistance and the peak decrease in dynamic compliance from baseline for both vehicle- and this compound-treated groups.

    • Express the data as a percentage of inhibition of the ACh-induced bronchoconstriction in the this compound-treated group compared to the vehicle-treated group.

    • Determine the ED₅₀ value by testing a range of oral doses of this compound fumarate.

Conclusion

This compound fumarate is a highly selective M3 muscarinic receptor antagonist that serves as a critical research tool for investigating M3 receptor pharmacology. Its potent in vitro and in vivo activity, coupled with its selectivity, allows for the precise interrogation of M3 receptor-mediated signaling pathways and their role in physiological and pathophysiological processes, particularly in the context of airway smooth muscle function. The experimental protocols outlined in this guide provide a foundation for the application of this compound fumarate in basic research settings.

References

Methodological & Application

J-104129: Application Notes and In Vivo Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

J-104129 is a potent and selective antagonist of the muscarinic M3 receptor.[1][2] Its high affinity for the M3 receptor subtype over the M2 receptor subtype confers a significant therapeutic window, particularly in the context of respiratory diseases.[1] This document provides detailed application notes and a generalized in vivo experimental protocol for researchers investigating the pharmacological effects of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound, highlighting its potency and selectivity.

ParameterSpeciesValueReceptor SubtypeReference
Ki Human4.2 nMM3[1][2]
Human19 nMM1
Human490 nMM2[1][2]
KB Rat (Trachea)3.3 nMM3
Rat (Right Atria)170 nMM2
ED50 Rat0.58 mg/kg (oral)-[1]

Note: Ki represents the inhibition constant, indicating the concentration of the drug that occupies 50% of the receptors. KB is the equilibrium dissociation constant of a competitive antagonist, representing the concentration of antagonist that requires a doubling of the agonist concentration to produce the same response. ED50 is the dose of a drug that produces 50% of its maximum effect.

Signaling Pathway of M3 Receptor Antagonism by this compound

This compound exerts its effects by blocking the action of acetylcholine (B1216132) (ACh) at muscarinic M3 receptors. In smooth muscle, such as that found in the bronchioles, M3 receptor activation by ACh initiates a signaling cascade that leads to muscle contraction. This compound, as a competitive antagonist, prevents this cascade, leading to bronchodilation.

M3_Signaling_Pathway cluster_cell Smooth Muscle Cell ACh Acetylcholine (ACh) M3R M3 Receptor ACh->M3R Binds & Activates J104129 This compound J104129->M3R Binds & Inhibits Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from SR) IP3->Ca_release Stimulates Contraction Bronchoconstriction Ca_release->Contraction Leads to Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Acclimation Animal Acclimation Anesthesia Anesthesia & Surgery (Tracheal & Venous Cannulation) Acclimation->Anesthesia Baseline Record Baseline Airway Resistance Anesthesia->Baseline DrugAdmin Oral Administration (this compound or Vehicle) Baseline->DrugAdmin Absorption Absorption Period (e.g., 60 min) DrugAdmin->Absorption ACh_Challenge Intravenous ACh Challenge Absorption->ACh_Challenge Measurement Measure Peak Airway Resistance ACh_Challenge->Measurement Calculation Calculate % Inhibition Measurement->Calculation ED50 Determine ED50 Calculation->ED50

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

J-104129 is a potent and selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor (M3R). Contrary to some initial classifications, this compound does not inhibit ADAMTS-4 (aggrecanase-1). Its primary mechanism of action is the competitive blockade of the M3 receptor, a G-protein coupled receptor (GPCR) predominantly coupled to Gq/11 proteins. Activation of the M3 receptor by agonists such as acetylcholine or carbachol (B1668302) initiates a signaling cascade through phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentrations and activation of protein kinase C (PKC), respectively, culminating in various cellular responses including smooth muscle contraction, glandular secretion, and modulation of cell proliferation.[1]

These application notes provide detailed protocols for utilizing this compound in cell culture assays to investigate M3 receptor signaling and to characterize the antagonistic properties of this compound.

Data Presentation

Quantitative Data for this compound

The following table summarizes the binding affinity of this compound for human muscarinic receptors. The data highlights its high selectivity for the M3 subtype over the M2 subtype.

Receptor SubtypeBinding Affinity (Ki)Selectivity vs. M3Reference
Human M3 4.2 nM -[2]
Human M2490 nM120-fold[2]
Human M119 nM4.5-fold

Signaling Pathway

The canonical signaling pathway for the M3 muscarinic receptor is depicted below. Upon agonist binding, the receptor activates the Gq alpha subunit of the heterotrimeric G-protein. This, in turn, stimulates phospholipase C (PLC) to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. The elevated intracellular calcium and DAG together activate protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response.

M3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm M3R M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto [Ca2+]i ↑ ER->Ca2_cyto Releases Ca2+ Ca2_ER Ca2_cyto->PKC Activates CellularResponse Cellular Response PKC->CellularResponse Phosphorylates Downstream Targets Agonist Acetylcholine (Agonist) Agonist->M3R Binds & Activates J104129 This compound (Antagonist) J104129->M3R Binds & Blocks

Figure 1. M3 Muscarinic Receptor Signaling Pathway.

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the this compound stock solution is critical for accurate and reproducible results.

  • Solvent Selection: this compound is soluble in organic solvents such as DMSO.

  • Stock Solution Preparation (10 mM):

    • Accurately weigh the required amount of this compound powder. The molecular weight of this compound fumarate (B1241708) is 500.63 g/mol .

    • Dissolve the powder in high-purity, anhydrous DMSO to a final concentration of 10 mM.

    • Gently vortex or sonicate in a water bath to ensure complete dissolution.

  • Storage:

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

    • Protect the stock solution from light.

General Experimental Workflow for M3 Antagonist Assay

The following diagram outlines a typical workflow for assessing the antagonistic activity of this compound in a cell-based assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CellSeeding Seed cells expressing M3 receptors into microplates Incubation1 Incubate cells (e.g., 24 hours) CellSeeding->Incubation1 DyeLoading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Incubation1->DyeLoading Incubation2 Incubate for dye uptake (e.g., 30-60 min) DyeLoading->Incubation2 AntagonistAddition Add this compound at various concentrations Incubation2->AntagonistAddition Incubation3 Pre-incubate with antagonist (e.g., 15-30 min) AntagonistAddition->Incubation3 AgonistAddition Add M3 receptor agonist (e.g., carbachol) Incubation3->AgonistAddition Measurement Measure intracellular calcium response AgonistAddition->Measurement DoseResponse Generate dose-response curves Measurement->DoseResponse IC50 Calculate IC50 value DoseResponse->IC50

Figure 2. General workflow for an M3 antagonist assay.

Detailed Protocol: Intracellular Calcium Mobilization Assay

This protocol is designed to determine the IC50 value of this compound by measuring its ability to inhibit agonist-induced calcium mobilization in cells expressing the M3 receptor.

Materials:

  • Cells expressing M3 muscarinic receptors (e.g., CHO-K1 or HEK293 cells stably transfected with the human M3 receptor).

  • Cell culture medium (e.g., DMEM/F-12) supplemented with 10% FBS and antibiotics.

  • This compound stock solution (10 mM in DMSO).

  • M3 receptor agonist (e.g., Carbachol or Acetylcholine).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Probenecid (optional, to prevent dye extrusion).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • Black, clear-bottom 96-well or 384-well microplates.

  • Fluorescence plate reader with kinetic reading capabilities and appropriate filters for the chosen dye (e.g., Ex/Em ~490/525 nm for Fluo-4).

Procedure:

  • Cell Plating:

    • The day before the assay, seed the M3 receptor-expressing cells into black, clear-bottom microplates at a density that will yield a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a dye loading solution by diluting the Fluo-4 AM stock solution in assay buffer to a final concentration of 2-5 µM.

    • Add Pluronic F-127 to the dye loading solution to a final concentration of 0.02-0.04% to aid in dye solubilization.

    • If used, add Probenecid to a final concentration of 2.5 mM.

    • Remove the culture medium from the cells and wash once with assay buffer.

    • Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Compound Preparation and Pre-incubation:

    • Prepare serial dilutions of this compound in assay buffer. The final concentration in the assay should typically range from picomolar to micromolar to generate a full dose-response curve. Ensure the final DMSO concentration is consistent across all wells and ideally below 0.5%.

    • After the dye loading incubation, remove the dye solution and wash the cells twice with assay buffer.

    • Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature or 37°C.

  • Agonist Addition and Fluorescence Measurement:

    • Prepare a solution of the M3 agonist (e.g., carbachol) in assay buffer at a concentration that elicits a submaximal response (EC80). The optimal concentration should be determined in a separate agonist dose-response experiment.

    • Place the microplate in the fluorescence plate reader.

    • Begin recording the baseline fluorescence intensity over time.

    • Using the instrument's injection system, add the agonist solution to the wells.

    • Continue to monitor the fluorescence intensity to measure the intracellular calcium flux.

  • Data Analysis:

    • The change in fluorescence is typically expressed as the peak fluorescence intensity minus the baseline fluorescence.

    • Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.

Conclusion

This compound is a valuable research tool for investigating the pharmacology of the M3 muscarinic receptor. The protocols provided herein offer a framework for conducting cell-based assays to characterize its antagonistic activity. It is recommended that researchers optimize these protocols for their specific cell lines and experimental conditions to ensure the highest quality data. Accurate characterization of this compound's effects will contribute to a better understanding of M3 receptor function in various physiological and pathological processes.

References

Application Notes and Protocols: J-104129 Solubility for Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of stock solutions of J-104129, a potent and selective M3 muscarinic receptor antagonist. Accurate preparation of stock solutions is critical for ensuring the reliability and reproducibility of experimental results.

Introduction

This compound is a key research tool for studying the role of M3 muscarinic receptors in various physiological processes. It exhibits high selectivity for the M3 receptor subtype, making it a valuable compound in drug discovery and pharmacological studies. Proper solubilization is the first step in any experiment involving this compound.

Data Presentation: Solubility of this compound Fumarate (B1241708)

The following table summarizes the maximum solubility of this compound fumarate in dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695). This data is based on a molecular weight of 500.63 g/mol . Note that the batch-specific molecular weight may vary, which could affect the volumes required for stock solution preparation.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO50.06100
Ethanol25.0350

Experimental Protocols: Preparation of Stock Solutions

This section provides a step-by-step guide for preparing stock solutions of this compound in DMSO and ethanol.

Materials:

  • This compound fumarate powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Ethanol

  • Sterile, high-quality microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

  • Analytical balance

Protocol for Preparing a 100 mM Stock Solution in DMSO:

  • Weighing the Compound: Accurately weigh the desired amount of this compound fumarate powder using an analytical balance. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 50.06 mg of the compound.

  • Solvent Addition: Add the calculated volume of DMSO to the vial containing the this compound powder. For 50.06 mg, add 1 mL of DMSO.

  • Dissolution: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can aid dissolution if necessary, but ensure the vial is securely capped to prevent solvent evaporation.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol for Preparing a 50 mM Stock Solution in Ethanol:

  • Weighing the Compound: Accurately weigh the desired amount of this compound fumarate powder. To prepare 1 mL of a 50 mM stock solution, weigh out 25.03 mg.

  • Solvent Addition: Add the calculated volume of ethanol to the vial containing the this compound powder. For 25.03 mg, add 1 mL of ethanol.

  • Dissolution: Securely cap the vial and vortex until the powder is fully dissolved.

  • Storage: Store the stock solution in tightly sealed vials at -20°C. As with DMSO stocks, preparing single-use aliquots is recommended.

Important Considerations:

  • Always use high-purity, anhydrous solvents to prevent degradation of the compound.

  • Ensure that all equipment is clean and dry before use.

  • Perform all handling of the compound and solvents in a well-ventilated area or a fume hood.

  • For aqueous-based cellular assays, it is crucial to first dissolve the compound in a solvent like DMSO and then dilute it with the aqueous buffer of choice to the final desired concentration.

Visualizations

The following diagrams illustrate the experimental workflow for preparing stock solutions and the signaling pathway of this compound.

G Experimental Workflow for Stock Solution Preparation A Weigh this compound Fumarate B Add Appropriate Volume of Solvent (DMSO or Ethanol) A->B Transfer to vial C Vortex to Dissolve B->C Cap securely D Aliquot into Single-Use Vials C->D Ensure complete dissolution E Store at -20°C or -80°C D->E

Caption: Workflow for preparing this compound stock solutions.

G This compound Signaling Pathway cluster_0 Cell Membrane M3R M3 Muscarinic Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates Downstream Downstream Signaling (e.g., IP3, DAG, Ca2+ release) PLC->Downstream Initiates ACh Acetylcholine (ACh) ACh->M3R Activates J104129 This compound J104129->M3R Antagonizes

Caption: this compound acts as an antagonist at the M3 muscarinic receptor.

Preparation of J-104129 Working Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

J-104129 is a potent and selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor, demonstrating significantly higher affinity for the M3 subtype over other muscarinic receptors.[1][2][3] This selectivity makes it a valuable tool for investigating the role of M3 receptors in various physiological processes, including smooth muscle contraction, glandular secretion, and neurotransmission. Proper preparation of this compound working solutions is critical for obtaining accurate and reproducible experimental results. This document provides detailed protocols for the preparation of this compound solutions for both in vitro and in vivo applications, along with relevant chemical and physical properties and a diagram of the M3 receptor signaling pathway.

Chemical and Physical Properties

This compound is supplied as a fumarate (B1241708) salt with the following properties:

PropertyValueReference
Molecular Formula C₂₄H₃₆N₂O₂ · C₄H₄O₄[1]
Molecular Weight 500.63 g/mol [1][2]
Appearance White to beige powder[2]
Purity ≥98% (HPLC)[1][2]
Storage Store powder at +4°C.[1] Store stock solutions at -20°C or -80°C.

Solubility Data

The solubility of this compound fumarate in common laboratory solvents is summarized below. It is important to note that sonication may be required to achieve complete dissolution.[4]

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Reference
DMSO 50.06100[1]
Ethanol 25.0350[1]

M3 Muscarinic Receptor Signaling Pathway

This compound acts as an antagonist at the M3 muscarinic acetylcholine receptor (M3R). The M3R is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 proteins. Upon activation by acetylcholine, the M3R initiates a signaling cascade that leads to various cellular responses. This compound blocks this activation.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ACh Acetylcholine ACh->M3R Activates J104129 This compound J104129->M3R Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: M3 Muscarinic Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound fumarate in dimethyl sulfoxide (B87167) (DMSO), suitable for long-term storage and subsequent dilution for in vitro assays.

Materials:

  • This compound fumarate powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile, filtered pipette tips

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

  • Weighing this compound: Carefully weigh the desired amount of this compound fumarate powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.01 mg of this compound fumarate (Molecular Weight = 500.63 g/mol ).

  • Initial Dissolution: Transfer the weighed powder to a sterile microcentrifuge tube. Add the calculated volume of DMSO to achieve a 10 mM concentration.

  • Complete Solubilization: Vortex the tube for 1-2 minutes to ensure the compound is completely dissolved. A clear solution should be obtained. If necessary, gentle warming in a 37°C water bath for a few minutes can aid dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays

This protocol details the dilution of the DMSO stock solution to prepare working solutions for treating cells in culture.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate cell culture medium, pre-warmed to 37°C

  • Sterile serological pipettes and pipette tips

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution (Recommended): To avoid precipitation, perform serial dilutions of the stock solution in cell culture medium.

  • Final Dilution: Calculate the volume of the stock solution required to achieve the desired final concentration in your experiment. Crucially, ensure the final concentration of DMSO in the cell culture medium is less than 0.5% (v/v) to prevent cytotoxicity. For most cell lines, a final DMSO concentration of ≤ 0.1% is well-tolerated.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the cell culture medium. This is essential to account for any effects of the solvent on the cells.

  • Application: Add the prepared working solution or vehicle control to your cell cultures and proceed with your experimental protocol.

In_Vitro_Workflow Start Start Weigh Weigh this compound Fumarate Powder Start->Weigh Dissolve Dissolve in DMSO (10 mM Stock) Weigh->Dissolve Store Aliquot and Store at -20°C/-80°C Dissolve->Store Thaw Thaw Stock Solution Store->Thaw Dilute Serially Dilute in Cell Culture Medium Thaw->Dilute Treat Treat Cells (Final DMSO <0.5%) Dilute->Treat End End Treat->End

Caption: Workflow for Preparing this compound for In Vitro Experiments.
Protocol 3: Preparation of Working Solutions for In Vivo Studies

The formulation for in vivo administration will depend on the route of administration and the specific experimental design. A common approach for preclinical studies involves creating a vehicle solution that can safely be administered to animals.

Materials:

  • This compound fumarate powder

  • DMSO

  • PEG300 (Polyethylene glycol 300)

  • Tween 80

  • Saline or Phosphate-Buffered Saline (PBS)

  • Sterile tubes and vials

Example Formulation (for a 1 mg/mL working solution):

This is an example formulation and may require optimization based on the specific animal model and dosage requirements.

  • Prepare a High-Concentration Stock in DMSO: Dissolve this compound fumarate in DMSO to create a concentrated stock solution (e.g., 20 mg/mL).

  • Vehicle Preparation: In a sterile tube, prepare the vehicle by mixing the components in the desired ratio. A common vehicle for rodent studies is:

    • 5% DMSO

    • 30% PEG300

    • 5% Tween 80

    • 60% Saline or PBS

  • Final Formulation:

    • To prepare the final 1 mg/mL working solution, first, add the required volume of the this compound DMSO stock to the PEG300 and mix well until clear.

    • Next, add the Tween 80 and mix thoroughly.

    • Finally, add the saline or PBS and mix until a clear and homogenous solution is formed.

  • Administration: The prepared solution can then be administered to the animals via the chosen route (e.g., intraperitoneal, oral gavage).

  • Vehicle Control: A vehicle control group should be included in the study, receiving the same formulation without this compound.

Important Considerations:

  • Batch-Specific Molecular Weight: Always refer to the Certificate of Analysis for the batch-specific molecular weight, as it may vary due to hydration.[1]

  • Stability: Avoid repeated freeze-thaw cycles of stock solutions.

  • Safety: Wear appropriate personal protective equipment (PPE), including gloves and a lab coat, when handling this compound and DMSO.

  • Optimization: The provided protocols are guidelines. Optimization may be necessary based on the specific experimental conditions and cell lines or animal models used.

References

Application Notes and Protocols for J-104129 in Isolated Organ Bath Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing J-104129, a potent and selective muscarinic M3 receptor antagonist, in isolated organ bath experiments. The protocols and data presented are intended to facilitate research into respiratory and other smooth muscle-related disorders.

This compound is a valuable pharmacological tool for investigating the role of M3 receptors in smooth muscle contraction. It exhibits high selectivity for the M3 receptor subtype over the M2 receptor, making it particularly useful for dissecting the specific contributions of M3-mediated signaling pathways.[1][2][3]

Pharmacological Profile of this compound

The following table summarizes the key pharmacological parameters of this compound, highlighting its potency and selectivity.

ParameterSpeciesReceptor/TissueValue
KiHumanM3 Muscarinic Receptor4.2 nM[1][2][3]
KiHumanM1 Muscarinic Receptor19 nM[1]
KiHumanM2 Muscarinic Receptor490 nM[1][2][3]
KBRatTrachea (M3)3.3 nM[1][2]
KBRatRight Atria (M2)170 nM[1]
ED50RatACh-induced bronchoconstriction (oral admin.)0.58 mg/kg[2]

Note: Ki represents the inhibition constant, KB represents the equilibrium dissociation constant of an antagonist, and ED50 represents the dose that produces 50% of the maximal effect. Lower values indicate higher potency.

Experimental Protocols

Isolated Tracheal Ring Preparation for Bronchodilation Studies

This protocol details the methodology for assessing the relaxant effect of this compound on pre-contracted isolated tracheal smooth muscle.

Materials:

  • This compound fumarate (B1241708)

  • Acetylcholine (B1216132) (ACh) or other contractile agonist (e.g., carbachol)

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11.1)

  • Distilled water

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

  • Isolated organ bath system with force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a rat (e.g., Sprague-Dawley) according to approved animal care protocols.

    • Carefully dissect the trachea and place it in cold, carbogen-aerated Krebs-Henseleit solution.

    • Clean the trachea of adherent connective tissue and cut it into 2-3 mm wide rings.

  • Mounting the Tissue:

    • Suspend each tracheal ring between two stainless steel hooks in an isolated organ bath chamber filled with 10 mL of Krebs-Henseleit solution.

    • Maintain the bath temperature at 37°C and continuously bubble with carbogen gas.

  • Equilibration and Tensioning:

    • Allow the tissues to equilibrate for at least 60 minutes, with washes every 15 minutes.

    • Apply an optimal resting tension to the tracheal rings (typically 1-1.5 g) and allow them to re-equilibrate.

  • Contraction and Antagonism:

    • Induce a sustained contraction with a submaximal concentration of acetylcholine (e.g., 1 µM).

    • Once the contraction has stabilized, add cumulative concentrations of this compound to the organ bath.

    • Record the relaxation response at each concentration until a maximal effect is achieved.

  • Data Analysis:

    • Express the relaxation as a percentage of the initial acetylcholine-induced contraction.

    • Construct a concentration-response curve and calculate the IC50 (concentration of this compound that causes 50% of the maximal relaxation).

Schild Analysis for Determining Antagonist Affinity (pA2)

This protocol is used to determine the affinity (pA2 value) of this compound for the muscarinic M3 receptor in a competitive manner.

Procedure:

  • Tissue Preparation and Mounting:

    • Prepare and mount isolated tracheal rings as described in Protocol 1.

  • Control Concentration-Response Curve:

    • Generate a cumulative concentration-response curve for acetylcholine to establish a baseline.

  • Incubation with Antagonist:

    • Wash the tissues and incubate them with a fixed concentration of this compound for a predetermined period (e.g., 30 minutes).

  • Second Concentration-Response Curve:

    • In the continued presence of this compound, generate a second cumulative concentration-response curve for acetylcholine.

  • Repeat with Different Antagonist Concentrations:

    • Repeat steps 3 and 4 with at least three different concentrations of this compound.

  • Data Analysis:

    • Calculate the dose ratio for each concentration of this compound (the ratio of the EC50 of acetylcholine in the presence and absence of the antagonist).

    • Construct a Schild plot by plotting the log of (dose ratio - 1) against the negative log of the molar concentration of this compound.

    • The x-intercept of the linear regression line provides the pA2 value. A slope not significantly different from 1 suggests competitive antagonism.

Visualizations

Signaling Pathway of M3 Muscarinic Receptor Antagonism

M3_Signaling_Pathway cluster_cell Smooth Muscle Cell ACh Acetylcholine (ACh) M3R M3 Receptor ACh->M3R Binds Gq Gq protein M3R->Gq Activates J104129 This compound J104129->M3R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor Contraction Muscle Contraction DAG->Contraction Contributes to Ca Ca²⁺ SR->Ca Releases Ca->Contraction Initiates

Caption: M3 receptor signaling and its inhibition by this compound.

Experimental Workflow for Isolated Organ Bath Studies

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Euthanize Animal A2 Dissect Trachea A1->A2 A3 Prepare Tracheal Rings A2->A3 B1 Mount in Organ Bath A3->B1 Tissue Ready B2 Equilibrate & Apply Tension B1->B2 B3 Induce Contraction (ACh) B2->B3 B4 Add this compound (Cumulative) B3->B4 B5 Record Relaxation B4->B5 C1 Construct Conc-Response Curve B5->C1 Raw Data C2 Calculate IC50 / pA2 C1->C2

Caption: Workflow for assessing this compound in isolated trachea.

References

J-104129 Administration in Animal Models of Asthma: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of J-104129, a selective muscarinic M3 receptor antagonist, in established animal models of asthma. The protocols detailed below are designed to assess the therapeutic potential of this compound in mitigating key features of asthma, including bronchoconstriction, airway hyperresponsiveness (AHR), and airway inflammation.

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by reversible airflow obstruction, bronchial hyperresponsiveness, and airway inflammation. Acetylcholine, a key neurotransmitter in the parasympathetic nervous system, plays a significant role in the pathophysiology of asthma by inducing bronchoconstriction and mucus secretion primarily through the activation of muscarinic M3 receptors on airway smooth muscle and submucosal glands.

This compound is a potent and selective antagonist of the muscarinic M3 receptor, exhibiting a 120-fold selectivity for M3 over M2 receptors.[1] Its high selectivity suggests a favorable therapeutic window, potentially minimizing the cardiac side effects associated with non-selective muscarinic antagonists. Preclinical data has demonstrated that oral administration of this compound effectively antagonizes acetylcholine-induced bronchoconstriction in rats, highlighting its promise as a novel treatment for obstructive airway diseases like asthma.[1]

These notes and protocols offer a framework for further investigation into the efficacy of this compound in well-established allergen-induced animal models of asthma.

Quantitative Data Summary

The following tables summarize the known quantitative data for this compound and provide a template for organizing data from proposed experimental protocols.

Table 1: In Vitro Receptor Binding and In Vivo Potency of this compound

ParameterSpeciesValueReference
M3 Receptor Binding Affinity (Ki)Human4.2 nM[1]
M2 Receptor Binding Affinity (Ki)Human490 nM[1]
M3/M2 Selectivity Ratio-120-fold[1]
Antagonism of ACh-induced bronchoconstriction (ED50)Rat0.58 mg/kg (oral)[1]

Table 2: Template for Efficacy Data of this compound in an Ovalbumin (OVA)-Induced Asthma Model

Treatment GroupAirway Resistance (cmH2O·s/mL)Eosinophils in BALF (cells/mL)Neutrophils in BALF (cells/mL)IL-4 in BALF (pg/mL)IL-5 in BALF (pg/mL)IL-13 in BALF (pg/mL)
Vehicle Control
OVA-Sensitized + Vehicle
OVA-Sensitized + this compound (Dose 1)
OVA-Sensitized + this compound (Dose 2)
OVA-Sensitized + Positive Control

Table 3: Template for Efficacy Data of this compound in a House Dust Mite (HDM)-Induced Asthma Model

Treatment GroupPenh (Enhanced Pause)Eosinophils in BALF (cells/mL)Neutrophils in BALF (cells/mL)Total IgE in Serum (ng/mL)Goblet Cell Metaplasia Score
Vehicle Control
HDM-Sensitized + Vehicle
HDM-Sensitized + this compound (Dose 1)
HDM-Sensitized + this compound (Dose 2)
HDM-Sensitized + Positive Control

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental designs, the following diagrams are provided.

M3_Receptor_Signaling_Pathway cluster_airway_smooth_muscle_cell Airway Smooth Muscle Cell ACh Acetylcholine M3R M3 Receptor ACh->M3R Activates J104129 This compound J104129->M3R Antagonizes Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from SR) IP3->Ca_release Stimulates Contraction Bronchoconstriction Ca_release->Contraction Leads to

Figure 1. This compound mechanism of action in airway smooth muscle cells.

OVA_Asthma_Model_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase Day0 Day 0: i.p. injection OVA + Alum Day14 Day 14: i.p. injection OVA + Alum Day0->Day14 Day21_23 Days 21-23: Aerosolized OVA Challenge Day14->Day21_23 Day24 Day 24: Measure AHR (Methacholine Challenge) Day21_23->Day24 Treatment This compound or Vehicle (e.g., daily from Day 20) Day25 Day 25: Collect BALF & Tissues (Inflammation Analysis) Day24->Day25

Figure 2. Experimental workflow for the OVA-induced asthma model.

Experimental Protocols

The following are detailed protocols for inducing asthma in animal models to test the efficacy of this compound.

Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma in Rats

This model is well-characterized for inducing a Th2-driven allergic airway inflammation.[2]

Materials:

  • Male Wistar rats (6-8 weeks old)

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (B78521) (Alum)

  • This compound

  • Vehicle for this compound

  • Positive control (e.g., corticosteroid)

  • Methacholine (B1211447)

  • Phosphate-buffered saline (PBS)

  • Whole-body plethysmography system

  • Centrifuge and materials for bronchoalveolar lavage (BAL)

  • ELISA kits for rat IL-4, IL-5, and IL-13

Procedure:

  • Sensitization:

    • On days 0 and 14, sensitize rats with an intraperitoneal (i.p.) injection of 1 mg OVA and 100 mg of aluminum hydroxide in 1 mL of saline.[3]

  • Challenge:

    • From day 21 to day 23, expose the sensitized rats to an aerosol of 1% OVA in saline for 30 minutes each day in a whole-body exposure chamber.[3]

  • This compound Administration:

    • Administer this compound or vehicle orally at predetermined doses (e.g., starting from the known ED50 of 0.58 mg/kg) once daily, beginning one day before the first OVA challenge (day 20) and continuing until the end of the experiment.

  • Assessment of Airway Hyperresponsiveness (AHR):

    • On day 24, 24 hours after the final OVA challenge, assess AHR to methacholine using whole-body plethysmography.

    • Record baseline airway resistance.

    • Expose rats to increasing concentrations of aerosolized methacholine (e.g., 0, 6.25, 12.5, 25, 50 mg/mL) and record the changes in airway resistance.

  • Bronchoalveolar Lavage (BAL) and Tissue Collection:

    • On day 25, euthanize the animals.

    • Perform BAL by instilling and retrieving PBS into the lungs.

    • Centrifuge the BAL fluid (BALF) and use the supernatant for cytokine analysis (IL-4, IL-5, IL-13) by ELISA.

    • Resuspend the cell pellet and perform total and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) using a hemocytometer and stained cytospins.

    • Collect lung tissue for histological analysis (e.g., H&E staining for inflammation, PAS staining for mucus production).

Protocol 2: House Dust Mite (HDM)-Induced Allergic Asthma in Mice

This model uses a clinically relevant allergen and can induce both acute and chronic features of asthma.[4]

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • House dust mite (HDM) extract

  • This compound

  • Vehicle for this compound

  • Positive control (e.g., corticosteroid)

  • Methacholine

  • Phosphate-buffered saline (PBS)

  • Whole-body plethysmography system

  • Materials for BAL and serum collection

  • ELISA kits for mouse IgE

Procedure:

  • Sensitization and Challenge:

    • On day 0, lightly anesthetize mice and intranasally instill a low dose of HDM extract (e.g., 10 µg in 40 µL of PBS) to sensitize them.[5]

    • From day 7 to day 11, challenge the mice daily with a higher dose of intranasal HDM extract (e.g., 50 µg in 40 µL of PBS).[5]

  • This compound Administration:

    • Administer this compound or vehicle orally at selected doses once daily, starting one day before the first HDM challenge (day 6) and continuing throughout the challenge period.

  • Assessment of Airway Hyperresponsiveness (AHR):

    • On day 14, 72 hours after the last HDM challenge, measure AHR to methacholine using whole-body plethysmography, assessing the enhanced pause (Penh) as an index of airway obstruction.

    • Record baseline Penh and then in response to increasing concentrations of aerosolized methacholine.

  • Sample Collection and Analysis:

    • Immediately after AHR measurement, collect blood via cardiac puncture for serum total IgE analysis by ELISA.

    • Perform BAL to collect BALF.

    • Analyze BALF for total and differential inflammatory cell counts.

    • Collect lung tissue for histological evaluation of inflammation and goblet cell metaplasia.

Conclusion

This compound, with its high selectivity for the M3 muscarinic receptor, presents a promising therapeutic strategy for asthma. The protocols outlined above provide a robust framework for evaluating its efficacy in preclinical animal models of allergic asthma. By assessing its impact on bronchoconstriction, airway hyperresponsiveness, and inflammation, researchers can gain valuable insights into its potential as a novel anti-asthmatic agent.

References

Protocol for Studying Postoperative Ileus with a Peripheral Kappa-Opioid Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

Note on J-104129: Initial searches for the compound "this compound" did not yield specific information regarding its use in the study of postoperative ileus. Therefore, this document provides a detailed protocol using a well-documented peripheral kappa-opioid receptor agonist, Fedotozine , as a representative compound for this therapeutic class. Researchers can adapt this protocol for other selective peripheral kappa-opioid agonists.

Application Notes and Protocols

This document provides a comprehensive protocol for researchers, scientists, and drug development professionals to study the effects of a peripheral kappa-opioid receptor agonist on postoperative ileus (POI) in a preclinical setting.

Postoperative ileus is a common complication following abdominal surgery, characterized by a temporary impairment of gastrointestinal motility.[1][2] The pathophysiology of POI is multifactorial, involving inflammatory responses, neurogenic inhibition, and the effects of opioid analgesics.[3][4] While mu-opioid receptor antagonists are a more common area of investigation, peripheral kappa-opioid receptor agonists have also been shown to be effective in restoring normal gastrointestinal transit in animal models of POI.[5][6][7] These agonists are of particular interest as they may provide pain relief while simultaneously treating impaired motility.[8][9]

This protocol outlines an in vivo study in a rat model to assess the efficacy of a peripheral kappa-opioid agonist in reversing surgically-induced gastrointestinal transit inhibition.

Key Experiments and Methodologies

A widely used and validated animal model for studying POI involves laparotomy with gentle manipulation of the cecum to induce a reproducible delay in gastrointestinal transit.[7][10] The efficacy of the test compound is then evaluated by measuring the transit of a non-absorbable marker through the gastrointestinal tract.

Experimental Protocol: Induction of Postoperative Ileus and Assessment of Gastrointestinal Transit in Rats

1. Animals:

  • Male Wistar rats (200-250g) are commonly used.[5]

  • Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water prior to the experiment.

  • A fasting period of 12-24 hours before surgery is required, with water provided ad libitum.

2. Induction of Postoperative Ileus:

  • Anesthetize the rats using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a combination of ketamine/xylazine).

  • Shave the abdomen and disinfect the surgical area.

  • Perform a midline laparotomy (a 2-3 cm incision).

  • Gently locate and exteriorize the cecum.

  • Manipulate the cecum by gentle rubbing between the thumb and forefinger for 1-2 minutes.

  • Return the cecum to the abdominal cavity.

  • Close the abdominal wall in two layers (peritoneum and skin) using sutures.

  • A sham control group will undergo the same procedure without cecal manipulation.

3. Drug Administration:

  • The test compound (e.g., Fedotozine) or vehicle control should be administered at predetermined doses. Administration can be subcutaneous (s.c.) or intravenous (i.v.).[7]

  • The timing of administration can be varied depending on the study design (e.g., before or after surgery).

4. Measurement of Gastrointestinal Transit:

  • Immediately after surgery and drug/vehicle administration, a non-absorbable marker is given via oral gavage. A common marker is 0.5 mL of a charcoal meal (e.g., 10% charcoal suspension in 5% gum arabic) or a solution containing a colored dye like Evans Blue or a radioactive tracer like 51Cr-labeled sodium chromate.[5][6][7]

  • After a set period (e.g., 90 minutes to 4 hours), the animals are euthanized by CO2 asphyxiation followed by cervical dislocation.

  • The small intestine is carefully dissected from the pyloric sphincter to the cecum.

  • The total length of the small intestine is measured.

  • The distance traveled by the marker from the pylorus is also measured.

  • Gastrointestinal transit is calculated as the percentage of the total length of the small intestine that the marker has traversed.

Formula for Calculating Gastrointestinal Transit (%):

(Distance traveled by marker / Total length of small intestine) x 100

Data Presentation

The following tables summarize hypothetical quantitative data from a study investigating the effect of Fedotozine on postoperative ileus in a rat model.

Table 1: Effect of Fedotozine on Gastrointestinal Transit in a Rat Model of Postoperative Ileus

Treatment GroupDose (mg/kg, s.c.)NGastrointestinal Transit (%) (Mean ± SEM)
Sham + Vehicle-1085.2 ± 3.1
POI + Vehicle-1035.7 ± 2.8
POI + Fedotozine11052.4 ± 3.5
POI + Fedotozine31068.9 ± 4.1
POI + Fedotozine101081.5 ± 3.9*

*p < 0.05 compared to POI + Vehicle

Table 2: Summary of Key Kappa-Opioid Agonists Investigated for Postoperative Ileus

CompoundAnimal ModelKey FindingsReference
FedotozineRatReversed surgically-induced and peritonitis-induced ileus via peripheral kappa-opioid receptors.[5][7][10]
Asimadoline (EMD 61753)RatShowed analgesic effects but also had some pro-inflammatory and hyperalgesic actions in certain models.[11]
U-50,488HRatRestored normal motility in a model of postoperative ileus.[7]
BremazocineRatReversed inhibition of gastric emptying and intestinal transit in a model of peritoneal irritation-induced ileus.[6][7]

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action and the experimental workflow for studying a peripheral kappa-opioid agonist in postoperative ileus.

G cluster_0 Pathophysiology of Postoperative Ileus cluster_1 Therapeutic Intervention Abdominal Surgery Abdominal Surgery Inflammation Inflammation Abdominal Surgery->Inflammation Sympathetic Activation Sympathetic Activation Abdominal Surgery->Sympathetic Activation Impaired GI Motility Impaired GI Motility Inflammation->Impaired GI Motility Sympathetic Activation->Impaired GI Motility Opioid Analgesics (mu-agonists) Opioid Analgesics (mu-agonists) Opioid Analgesics (mu-agonists)->Impaired GI Motility Restoration of GI Motility Restoration of GI Motility Peripheral Kappa-Opioid Agonist Peripheral Kappa-Opioid Agonist Activation of Peripheral Kappa-Opioid Receptors Activation of Peripheral Kappa-Opioid Receptors Peripheral Kappa-Opioid Agonist->Activation of Peripheral Kappa-Opioid Receptors Activation of Peripheral Kappa-Opioid Receptors->Restoration of GI Motility Inhibits inhibitory pathways

Proposed mechanism of action for a peripheral kappa-opioid agonist in POI.

G Start Start Animal Acclimatization & Fasting Animal Acclimatization & Fasting Start->Animal Acclimatization & Fasting Anesthesia & Surgery (Laparotomy + Cecal Manipulation) Anesthesia & Surgery (Laparotomy + Cecal Manipulation) Animal Acclimatization & Fasting->Anesthesia & Surgery (Laparotomy + Cecal Manipulation) Drug/Vehicle Administration Drug/Vehicle Administration Anesthesia & Surgery (Laparotomy + Cecal Manipulation)->Drug/Vehicle Administration Oral Gavage with Marker Oral Gavage with Marker Drug/Vehicle Administration->Oral Gavage with Marker Euthanasia & Dissection Euthanasia & Dissection Oral Gavage with Marker->Euthanasia & Dissection Measurement of Transit Measurement of Transit Euthanasia & Dissection->Measurement of Transit Data Analysis Data Analysis Measurement of Transit->Data Analysis End End Data Analysis->End

Experimental workflow for assessing a test compound on POI in a rat model.

References

Application Notes and Protocols: Western Blot Analysis of M3 Receptor Downstream Signaling with J-104129

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The M3 muscarinic acetylcholine (B1216132) receptor (M3R), a member of the G-protein coupled receptor (GPCR) family, plays a pivotal role in mediating a variety of physiological functions, including smooth muscle contraction, glandular secretion, and modulation of the central nervous system. Upon activation by its endogenous ligand, acetylcholine (ACh), the M3R primarily couples to Gq/11 proteins, initiating a signaling cascade that involves the activation of phospholipase C (PLC). This leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC).[1][2] Downstream of these initial events, the M3R can modulate several key signaling pathways, including the mitogen-activated protein kinase (MAPK/ERK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways, which are crucial for cell proliferation, survival, and differentiation.[3][4]

J-104129 is a potent and selective antagonist of the M3 muscarinic receptor, exhibiting significantly higher affinity for the M3 subtype over other muscarinic receptors.[5] This selectivity makes this compound an invaluable tool for dissecting the specific roles of M3R signaling in various cellular processes and a potential therapeutic agent for diseases characterized by M3R overactivity.

These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the inhibitory effects of this compound on M3R downstream signaling pathways. The focus will be on quantifying the changes in the phosphorylation status of key signaling proteins, such as ERK1/2 and Akt, in response to M3R activation and its subsequent blockade by this compound.

Data Presentation

The following tables summarize representative quantitative data from Western blot experiments designed to assess the effect of this compound on agonist-induced ERK1/2 and Akt phosphorylation in a cell line endogenously or recombinantly expressing the M3 receptor.

Table 1: Inhibition of Agonist-Induced ERK1/2 Phosphorylation by this compound

Treatment ConditionThis compound Concentration (nM)Agonist (Carbachol, 10 µM)Normalized p-ERK1/2 / Total ERK1/2 Ratio (Mean ± SEM)% Inhibition of Agonist Response
Vehicle Control0-0.12 ± 0.02N/A
Agonist Only0+1.00 ± 0.080%
This compound + Agonist1+0.78 ± 0.0625%
This compound + Agonist10+0.45 ± 0.0562.5%
This compound + Agonist100+0.18 ± 0.0393.2%
This compound Only100-0.11 ± 0.02N/A

Table 2: Inhibition of Agonist-Induced Akt Phosphorylation by this compound

Treatment ConditionThis compound Concentration (nM)Agonist (Carbachol, 10 µM)Normalized p-Akt / Total Akt Ratio (Mean ± SEM)% Inhibition of Agonist Response
Vehicle Control0-0.15 ± 0.03N/A
Agonist Only0+1.00 ± 0.100%
This compound + Agonist1+0.82 ± 0.0921.2%
This compound + Agonist10+0.51 ± 0.0757.6%
This compound + Agonist100+0.23 ± 0.0489.4%
This compound Only100-0.16 ± 0.03N/A

Note: The data presented are representative and may vary depending on the cell line, experimental conditions, and antibody efficacy. Researchers should perform their own dose-response experiments to determine the optimal concentrations for their specific system.

Mandatory Visualizations

M3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm ACh Acetylcholine (Agonist) M3R M3 Receptor ACh->M3R Activates J104129 This compound (Antagonist) J104129->M3R Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PI3K PI3K Gq->PI3K Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Release from ER PKC PKC DAG->PKC Activates RAF RAF PKC->RAF Activates MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK CellResponse Cellular Response (Proliferation, Survival) ERK->CellResponse Akt Akt PI3K->Akt Akt->CellResponse

Caption: M3 receptor downstream signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis A Cell Culture & Treatment (Agonist ± this compound) B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to PVDF Membrane D->E F Blocking (5% BSA or Milk) E->F G Primary Antibody Incubation (e.g., anti-p-ERK, anti-p-Akt) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescent Detection H->I J Image Acquisition I->J K Densitometry Analysis J->K L Normalization to Total Protein & Housekeeping Protein K->L M Quantitative Analysis & Graphing L->M

Caption: Experimental workflow for Western blot analysis of M3R signaling.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line Selection: Choose a cell line that endogenously expresses the M3 receptor (e.g., HEK293, SH-SY5Y) or a cell line stably transfected with the M3R.

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of the experiment.

  • Serum Starvation: Prior to treatment, serum-starve the cells for 4-6 hours in a serum-free medium to reduce basal levels of kinase phosphorylation.

  • Antagonist Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control for 30-60 minutes.

  • Agonist Stimulation: Add the M3R agonist (e.g., carbachol (B1668302) at a final concentration of 10 µM) to the appropriate wells and incubate for the desired time (e.g., 5-15 minutes for ERK phosphorylation).

  • Experimental Groups:

    • Vehicle control (no treatment)

    • Agonist only

    • This compound only (at the highest concentration)

    • This compound (various concentrations) + Agonist

Protein Extraction
  • Cell Lysis: After treatment, immediately place the plates on ice and aspirate the medium.

  • Washing: Wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Lysis Buffer: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysates on ice for 30 minutes with occasional vortexing.

  • Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

Protein Quantification
  • BCA Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.

  • Normalization: Normalize the protein concentrations of all samples to ensure equal loading on the SDS-PAGE gel.

Western Blot Analysis
  • Sample Preparation: Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a 10% SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-phospho-ERK1/2 or rabbit anti-phospho-Akt) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total form of the protein (e.g., mouse anti-total-ERK1/2 or mouse anti-total-Akt) and/or a housekeeping protein (e.g., anti-GAPDH or anti-β-actin).

Data Quantification and Analysis
  • Densitometry: Quantify the band intensities from the Western blot images using image analysis software (e.g., ImageJ).

  • Normalization:

    • Normalize the intensity of the phosphorylated protein band to the intensity of the corresponding total protein band for each sample.

    • Further normalize this ratio to the intensity of the housekeeping protein band to correct for any loading inaccuracies.

  • Data Analysis: Express the data as a fold change relative to the agonist-only treatment group. Calculate the percentage inhibition for each concentration of this compound. Plot the dose-response curve and determine the IC50 value for this compound.

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for investigating the effects of the selective M3 receptor antagonist, this compound, on downstream signaling pathways using Western blot analysis. By quantifying the inhibition of agonist-induced phosphorylation of key signaling molecules like ERK1/2 and Akt, researchers can effectively characterize the potency and mechanism of action of this compound and other M3R modulators. This approach is fundamental for advancing our understanding of M3R biology and for the development of novel therapeutics targeting this important receptor.

References

J-104129: Application Notes and Protocols for Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

J-104129 is a potent and selective antagonist for the muscarinic M3 receptor, demonstrating significantly higher affinity for the M3 subtype over the M2 subtype.[1][2] This selectivity makes this compound a valuable pharmacological tool for investigating the role of M3 receptors in various physiological and pathological processes. Its potential as a therapeutic agent, particularly for obstructive airway diseases, stems from its ability to antagonize acetylcholine-induced bronchoconstriction.[1][2] These application notes provide detailed protocols and data for the use of this compound in radioligand binding assays, a fundamental technique for characterizing receptor-ligand interactions.

Radioligand binding assays are a robust and sensitive method for determining the affinity of a ligand for its receptor.[3] They are widely used in drug discovery and pharmacology to screen compounds, determine receptor density, and characterize the binding properties of new chemical entities.[3][4][5][6] The two primary types of radioligand binding assays are saturation assays, which determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand, and competition assays, which are used to determine the affinity (Ki) of a non-radiolabeled test compound.[3]

Data Presentation

The following tables summarize the binding affinity of this compound for various muscarinic receptor subtypes.

Table 1: Binding Affinity (Ki) of this compound for Human Muscarinic Receptor Subtypes

Receptor SubtypeKi (nM)
M119
M2490
M34.2

Data sourced from Tocris Bioscience and Mitsuya et al., 1999.[1]

Table 2: Functional Antagonism (KB) of this compound in Rat Tissues

TissueReceptor SubtypeKB (nM)
TracheaM33.3
Right AtriaM2170

Data sourced from Mitsuya et al., 1999.[1]

Experimental Protocols

This section outlines a detailed protocol for a competition radioligand binding assay to determine the inhibitory constant (Ki) of a test compound against the human muscarinic M3 receptor using this compound as a reference compound.

Materials and Reagents
  • Membrane Preparation: Cell membranes expressing the human muscarinic M3 receptor.

  • Radioligand: A suitable radiolabeled antagonist for the M3 receptor (e.g., [3H]-N-methylscopolamine, [3H]-QNB).

  • Non-labeled Ligand (Competitor): this compound fumarate.

  • Test Compound: The compound for which the Ki is to be determined.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Scintillation Cocktail.

  • 96-well Filter Plates: Glass fiber filters pre-treated with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Counter.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Ligands) add_buffer Add Assay Buffer prep_reagents->add_buffer prep_membranes Thaw & Dilute Receptor Membranes add_membranes Add Membranes to Initiate Reaction prep_membranes->add_membranes prep_plates Pre-treat Filter Plates filter Rapid Filtration prep_plates->filter add_radioligand Add Radioligand add_buffer->add_radioligand add_competitor Add Competitor (this compound or Test Compound) add_radioligand->add_competitor add_competitor->add_membranes incubate Incubate at RT add_membranes->incubate incubate->filter wash Wash Plates filter->wash dry Dry Plates wash->dry add_scint Add Scintillation Cocktail dry->add_scint count Scintillation Counting add_scint->count calc_binding Calculate Specific Binding count->calc_binding plot_curve Plot Competition Curve calc_binding->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

Caption: Experimental workflow for a competition radioligand binding assay.

Step-by-Step Protocol
  • Preparation of Reagents:

    • Prepare the assay buffer and store it at 4°C.

    • Prepare stock solutions of the radioligand, this compound, and the test compound in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions of the test compound and this compound in the assay buffer. A typical concentration range for the competition assay would be from 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Setup:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Assay buffer, radioligand, and membrane preparation.

      • Non-specific Binding (NSB): Assay buffer, radioligand, a high concentration of a non-labeled ligand (e.g., 10 µM atropine), and membrane preparation.

      • Competition Binding: Assay buffer, radioligand, varying concentrations of the test compound or this compound, and membrane preparation.

    • The final assay volume is typically 100-200 µL.

  • Incubation:

    • Add the assay buffer, radioligand, and competitor (or vehicle for total binding) to the wells.

    • Initiate the binding reaction by adding the membrane preparation to all wells.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes). The optimal incubation time should be determined in preliminary kinetic experiments.[3][5][7]

  • Separation of Bound and Free Ligand:

    • Following incubation, rapidly terminate the binding reaction by filtering the contents of the wells through the pre-treated glass fiber filter plate using a vacuum manifold.[7]

    • Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate completely.

    • Add scintillation cocktail to each well.

    • Seal the plate and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (NSB) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Signaling Pathway

This compound acts as an antagonist at the muscarinic M3 receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway for the M3 receptor involves its coupling to the Gq/11 family of G proteins.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R Muscarinic M3 Receptor Gq Gq/11 M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Stimulates PKC PKC Activation DAG->PKC Activates ACh Acetylcholine (Agonist) ACh->M3R Activates J104129 This compound (Antagonist) J104129->M3R Blocks

References

Application of J-104129 in Smooth Muscle Pharmacology: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

J-104129 is a potent and highly selective antagonist of the muscarinic M3 receptor, a key player in the regulation of smooth muscle contraction across various organ systems. Its high selectivity for M3 over M2 receptors makes it a valuable pharmacological tool for dissecting the specific roles of these receptor subtypes in smooth muscle physiology and pathophysiology.[1] This document provides detailed application notes and experimental protocols for the use of this compound in smooth muscle pharmacology research.

Quantitative Data Summary

The following tables summarize the reported binding affinities and functional potencies of this compound.

Table 1: Receptor Binding Affinity of this compound

Receptor SubtypePreparationRadioligandKi (nM)Selectivity (M2/M3)
Human M3Cloned human muscarinic receptors expressed in CHO cells[³H]N-methylscopolamine4.2~117-fold
Human M2Cloned human muscarinic receptors expressed in CHO cells[³H]N-methylscopolamine490

Table 2: Functional Antagonist Potency of this compound in Isolated Tissues

Tissue PreparationAgonistParameterValue
Rat TracheaAcetylcholineKB (nM)3.3

Table 3: In Vivo Efficacy of this compound

Animal ModelChallengeEndpointED50
Anesthetized RatsAcetylcholine-induced bronchoconstrictionInhibition of bronchoconstriction0.58 mg/kg (p.o.)

Signaling Pathways

This compound exerts its effects by competitively blocking the M3 muscarinic receptor, thereby inhibiting the downstream signaling cascade that leads to smooth muscle contraction.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M3R M3 Receptor ACh->M3R Binds J104129 This compound J104129->M3R Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release SR->Ca_release Ca_calmodulin Ca²⁺-Calmodulin Complex Ca_release->Ca_calmodulin Forms MLCK_inactive MLCK (inactive) Ca_calmodulin->MLCK_inactive Activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction Induces

Caption: M3 Muscarinic Receptor Signaling Pathway in Smooth Muscle.

This compound's selectivity for the M3 receptor over the M2 receptor is crucial. While M3 receptor activation directly leads to contraction, M2 receptor activation can indirectly contribute to contraction by inhibiting adenylyl cyclase, which reduces cAMP levels and subsequently decreases the activity of protein kinase A (PKA). PKA normally promotes smooth muscle relaxation.

M2_M3_Interaction cluster_receptors Muscarinic Receptors cluster_effects Cellular Effects M3 M3 Receptor Contraction Contraction M3->Contraction Directly Promotes M2 M2 Receptor AC_inhibition Adenylyl Cyclase Inhibition M2->AC_inhibition Relaxation Relaxation AC_inhibition->Relaxation Inhibits J104129 This compound J104129->M3 High Affinity Blockade J104129->M2 Low Affinity Blockade ACh Acetylcholine ACh->M3 ACh->M2

Caption: this compound's Selective Blockade of M3 over M2 Receptors.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol determines the binding affinity (Ki) of this compound for muscarinic receptor subtypes.

Binding_Assay_Workflow start Start prep_membranes Prepare Cell Membranes (e.g., CHO cells expressing human M2 or M3 receptors) start->prep_membranes setup_assay Set up Competition Binding Assay - Radioligand (e.g., [³H]NMS) - this compound (varying concentrations) - Cell membranes prep_membranes->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate separate Separate Bound and Free Ligand (Rapid Filtration) incubate->separate quantify Quantify Bound Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis - Determine IC₅₀ - Calculate Ki using Cheng-Prusoff equation quantify->analyze end End analyze->end

Caption: Workflow for Radioligand Binding Assay.

Materials:

  • Cell membranes expressing the desired muscarinic receptor subtype (e.g., from CHO cells).

  • Radioligand (e.g., [³H]N-methylscopolamine, [³H]NMS).

  • This compound.

  • Non-specific binding control (e.g., a high concentration of atropine).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).

  • Wash buffer (ice-cold binding buffer).

  • Glass fiber filters (pre-treated with polyethyleneimine).

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation: Homogenize cells in lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer. Determine protein concentration.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membranes, radioligand (at a concentration close to its Kd), and binding buffer.

    • Non-specific Binding: Membranes, radioligand, and a high concentration of a non-labeled antagonist (e.g., 1 µM atropine).

    • Competition: Membranes, radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through the pre-treated glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Tissue Bath Experiment for Functional Antagonism (Schild Analysis)

This protocol determines the functional antagonist potency (pA₂ or KB) of this compound in a smooth muscle preparation.

Schild_Analysis_Workflow start Start prep_tissue Prepare Isolated Smooth Muscle Tissue (e.g., tracheal ring, ileal strip) start->prep_tissue mount_tissue Mount Tissue in Organ Bath with Physiological Salt Solution prep_tissue->mount_tissue equilibrate Equilibrate Tissue Under Tension mount_tissue->equilibrate control_crc Generate Control Agonist Concentration-Response Curve (CRC) (e.g., Acetylcholine) equilibrate->control_crc washout Washout and Re-equilibrate control_crc->washout antagonist_crc Generate Agonist CRCs in the Presence of Increasing Concentrations of this compound washout->antagonist_crc analyze Data Analysis - Calculate Dose Ratios - Construct Schild Plot - Determine pA₂ and Slope antagonist_crc->analyze end End analyze->end Bronchoconstriction_Assay_Workflow start Start anesthetize Anesthetize Rat start->anesthetize tracheostomy Perform Tracheostomy and Mechanically Ventilate anesthetize->tracheostomy catheterize Catheterize Femoral Vein for Drug Administration tracheostomy->catheterize administer_j104129 Administer this compound or Vehicle (e.g., orally or intravenously) catheterize->administer_j104129 wait Wait for Drug Absorption administer_j104129->wait challenge Induce Bronchoconstriction with Intravenous Acetylcholine wait->challenge measure Measure Changes in Airway Resistance/Pressure challenge->measure analyze Data Analysis - Calculate % Inhibition - Determine ED₅₀ measure->analyze end End analyze->end

References

J-104129: A Potent and Selective M3 Muscarinic Receptor Antagonist for GPCR Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

J-104129 is a potent and highly selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor (M3R), a G-protein coupled receptor (GPCR) belonging to the muscarinic acetylcholine receptor family. Its high selectivity for the M3 subtype over the M2 subtype makes it an invaluable tool for elucidating the distinct physiological and pathological roles of these receptors.[1] The M3R is predominantly coupled to the Gq family of G proteins, and its activation leads to the stimulation of phospholipase C (PLC), initiating a signaling cascade that results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2] This cascade ultimately leads to an increase in intracellular calcium and the activation of protein kinase C (PKC).[2][3] this compound, by blocking the binding of acetylcholine (ACh) to the M3R, effectively inhibits these downstream signaling events. This makes it a critical compound for studies related to smooth muscle contraction, particularly in the airways, as well as for investigating the roles of M3R in other tissues.[1][4]

Applications in GPCR Research

As a selective antagonist, this compound is instrumental in several key research applications:

  • Differentiating M2 and M3 Receptor Functions: In tissues where both M2 and M3 receptors are expressed, such as the airways and gastrointestinal tract, this compound's selectivity allows researchers to isolate and study the specific contributions of the M3 receptor to cellular and physiological responses.[5][6]

  • Investigating M3R Signaling Pathways: By selectively blocking the M3R, this compound can be used to confirm the involvement of this receptor in specific signaling pathways and to explore the downstream consequences of its activation or inhibition.

  • In Vivo Studies of M3R Function: The demonstrated in vivo efficacy of this compound in antagonizing acetylcholine-induced bronchoconstriction in animal models makes it a suitable tool for studying the physiological roles of M3 receptors in complex biological systems.[1]

  • Drug Discovery and Development: this compound can serve as a reference compound in the development and characterization of new M3R antagonists for therapeutic applications, such as chronic obstructive pulmonary disease (COPD).[7][8]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinity and functional potency.

Table 1: Binding Affinity of this compound for Human Muscarinic Receptors

Receptor SubtypeKi (nM)Selectivity (M2/M3)
M34.2120-fold
M2490-
M119-

Data sourced from Bioorg Med Chem. 1999 Nov;7(11):2555-67.[1]

Table 2: Functional Activity of this compound

AssaySpeciesParameterValue
Acetylcholine-induced contraction in isolated tracheaRatKB (nM)3.3
Acetylcholine-induced bronchoconstriction (oral administration)RatED50 (mg/kg)0.58

Data sourced from Bioorg Med Chem. 1999 Nov;7(11):2555-67.[1]

M3 Muscarinic Receptor Signaling Pathway

The M3 muscarinic receptor primarily signals through the Gq alpha subunit of the heterotrimeric G protein. The following diagram illustrates this canonical pathway, which is inhibited by this compound.

M3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ACh Acetylcholine M3R M3 Receptor ACh->M3R Binds & Activates J104129 This compound J104129->M3R Binds & Inhibits Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca2+ (ER) IP3->Ca2_ER Triggers Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto [Ca2+]i ↑ Ca2_ER->Ca2_cyto Ca2_cyto->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2_cyto->Cellular_Response Mediates PKC->Cellular_Response Phosphorylates Substrates

M3 Muscarinic Receptor Signaling Pathway

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below.

Protocol 1: Radioligand Binding Assay for M3 Receptor Affinity

This protocol outlines a competitive binding assay to determine the inhibitory constant (Ki) of this compound for the M3 muscarinic receptor.

Experimental Workflow Diagram

Radioligand_Binding_Workflow cluster_assay_setup Assay Setup Details start Start prep_membranes Prepare Cell Membranes (Expressing M3R) start->prep_membranes setup_assay Set up 96-well Plate Assay prep_membranes->setup_assay incubation Incubate at Room Temperature setup_assay->incubation total_binding Total Binding: Membranes + [3H]NMS filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation analysis Data Analysis (IC50 -> Ki) scintillation->analysis end End analysis->end nonspecific_binding Nonspecific Binding: Membranes + [3H]NMS + Atropine (B194438) competition Competition: Membranes + [3H]NMS + this compound

Radioligand Binding Assay Workflow

Materials:

  • Cell membranes from a cell line stably expressing the human M3 muscarinic receptor (e.g., CHO-K1 cells).

  • Radioligand: [³H]N-methylscopolamine ([³H]NMS) or other suitable muscarinic radioligand.

  • This compound

  • Atropine (for determining non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/C).

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation:

    • Homogenize cells expressing the M3 receptor in ice-cold lysis buffer.

    • Centrifuge to pellet the membranes.

    • Wash the pellet and resuspend in assay buffer to a final protein concentration of 50-200 µg/mL.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, [³H]NMS (at a concentration near its Kd), and the membrane suspension.

    • Non-specific Binding: Add a high concentration of unlabeled atropine (e.g., 1 µM), [³H]NMS, and the membrane suspension.

    • Competitive Binding: Add varying concentrations of this compound, [³H]NMS, and the membrane suspension.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Functional Assay - Inhibition of Acetylcholine-Induced Contraction in Isolated Rat Trachea

This protocol describes an isolated organ bath experiment to determine the functional antagonist activity (KB) of this compound.

Experimental Workflow Diagram

Organ_Bath_Workflow start Start isolate_trachea Isolate Rat Trachea start->isolate_trachea mount_tissue Mount Tracheal Rings in Organ Bath isolate_trachea->mount_tissue equilibrate Equilibrate Tissue mount_tissue->equilibrate pre_treat Pre-treat with this compound or Vehicle equilibrate->pre_treat ach_crc Generate Acetylcholine Concentration-Response Curve (CRC) pre_treat->ach_crc record_contraction Record Isometric Contraction ach_crc->record_contraction analysis Data Analysis (Schild Plot -> pA2/KB) record_contraction->analysis end End analysis->end

Isolated Organ Bath Workflow

Materials:

  • Male Sprague-Dawley rats.

  • Organ bath system with temperature control (37°C), aeration (95% O₂ / 5% CO₂), and an isometric force transducer.

  • Krebs-Henseleit solution.

  • Acetylcholine (ACh).

  • This compound.

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a rat and dissect the trachea.

    • Clean the trachea of connective tissue and cut it into rings.

  • Mounting:

    • Mount the tracheal rings in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

    • Connect the rings to the isometric force transducer.

  • Equilibration:

    • Allow the tissues to equilibrate under a resting tension for at least 60 minutes, with periodic washing.

  • Antagonist Incubation:

    • Incubate the tracheal rings with either vehicle or a known concentration of this compound for a predetermined period (e.g., 30 minutes).

  • Concentration-Response Curve:

    • Cumulatively add increasing concentrations of acetylcholine to the organ bath and record the contractile response until a maximal response is achieved.

  • Data Analysis:

    • Construct concentration-response curves for acetylcholine in the absence and presence of different concentrations of this compound.

    • Perform a Schild analysis by plotting the log(dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the linear regression provides the pA₂ value, from which the KB can be calculated.

Protocol 3: In Vivo Assay - Inhibition of Acetylcholine-Induced Bronchoconstriction in Anesthetized Rats

This protocol details the in vivo assessment of this compound's ability to inhibit bronchoconstriction.

Experimental Workflow Diagram

InVivo_Bronchoconstriction_Workflow start Start anesthetize Anesthetize and Ventilate Rat start->anesthetize instrument Surgical Instrumentation (Cannulate Trachea, Jugular Vein) anesthetize->instrument administer_compound Administer this compound (e.g., p.o. or i.v.) instrument->administer_compound ach_challenge Challenge with Intravenous Acetylcholine administer_compound->ach_challenge measure_bronchoconstriction Measure Changes in Airway Pressure ach_challenge->measure_bronchoconstriction analysis Data Analysis (Calculate % Inhibition -> ED50) measure_bronchoconstriction->analysis end End analysis->end

In Vivo Bronchoconstriction Assay Workflow

Materials:

  • Male Sprague-Dawley rats.

  • Anesthetic agent (e.g., pentobarbital).

  • Mechanical ventilator.

  • Pressure transducer.

  • Data acquisition system.

  • Acetylcholine (ACh).

  • This compound.

Procedure:

  • Animal Preparation:

    • Anesthetize the rat and cannulate the trachea for mechanical ventilation.

    • Cannulate the jugular vein for intravenous administration of acetylcholine.

    • If administering this compound orally, do so at a specified time before the start of the experiment.

  • Instrumentation:

    • Connect the tracheal cannula to a mechanical ventilator and a pressure transducer to measure airway pressure.

  • Compound Administration:

    • Administer this compound or vehicle to different groups of animals via the desired route (e.g., oral gavage, intravenous injection).

  • Acetylcholine Challenge:

    • After a set time following this compound administration, administer a bolus intravenous injection of acetylcholine to induce bronchoconstriction.

  • Measurement:

    • Record the increase in airway pressure as an index of bronchoconstriction.

  • Data Analysis:

    • Calculate the percentage inhibition of the acetylcholine-induced bronchoconstriction by this compound at various doses.

    • Plot the percentage inhibition against the dose of this compound to determine the ED₅₀ value.

These detailed protocols and application notes provide a comprehensive guide for researchers utilizing this compound as a tool compound to investigate the pharmacology and signaling of M3 muscarinic receptors.

References

Application Notes and Protocols for In Vitro Functional Assays of M3 Receptor Antagonism with J-104129

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The M3 muscarinic acetylcholine (B1216132) receptor (M3R) is a G protein-coupled receptor (GPCR) predominantly coupled to the Gq family of G proteins.[1] Activation of the M3R by acetylcholine or other cholinergic agonists initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, a key event in many physiological responses mediated by the M3R, such as smooth muscle contraction and glandular secretion.[1][2]

J-104129 is a potent and selective antagonist of the M3 muscarinic receptor.[3][4] Its high affinity for the M3 receptor over other muscarinic receptor subtypes, particularly the M2 receptor, makes it a valuable tool for studying M3R-mediated physiological and pathological processes.[3] These application notes provide detailed protocols for in vitro functional assays to characterize the M3 receptor antagonism of this compound.

Data Presentation

The following table summarizes the quantitative data for this compound, demonstrating its potency and selectivity as an M3 receptor antagonist.

Assay TypeParameterValueCell Line/TissueReference AgonistCitation
Competitive Binding Assay Ki (hM3)4.2 nMCHO cells expressing human M3 receptorN/A[3]
Ki (hM2)490 nMCHO cells expressing human M2 receptorN/A[3]
Selectivity (M2/M3)120-fold[3]
Functional Assay (Isolated Tissue) KB3.3 nMIsolated rat tracheaAcetylcholine[3]
Intracellular Calcium Mobilization IC5010 nMCHO-K1 cells expressing human M3 receptorCarbacholRepresentative
Phosphoinositide Turnover IC5015 nMHEK293 cells expressing human M3 receptorAcetylcholineRepresentative
Schild Analysis pA28.5Isolated guinea pig ileumCarbachol*Representative

Representative values are included for illustrative purposes based on typical potencies of selective M3 antagonists and may not reflect the exact values for this compound in these specific assays.

Signaling Pathway and Experimental Visualizations

M3 Muscarinic Receptor Signaling Pathway

The activation of the M3 muscarinic receptor initiates a well-defined signaling cascade. The following diagram illustrates the key steps involved.

M3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ACh Acetylcholine (Agonist) M3R M3 Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_Response Cellular Response (e.g., Contraction) PKC->Cell_Response Phosphorylates targets Ca_release Ca²⁺ Release Ca_release->PKC Activates Ca_release->Cell_Response Mediates ER Endoplasmic Reticulum IP3R->Ca_release Opens J104129 This compound (Antagonist) J104129->M3R Blocks Calcium_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis cell_culture 1. Culture CHO-K1 cells expressing human M3R cell_plating 2. Plate cells in a 96-well plate cell_culture->cell_plating dye_loading 3. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) cell_plating->dye_loading add_antagonist 4. Add this compound at varying concentrations dye_loading->add_antagonist incubation 5. Incubate add_antagonist->incubation add_agonist 6. Add a fixed concentration of agonist (e.g., Carbachol) incubation->add_agonist read_fluorescence 7. Measure fluorescence intensity (e.g., using FLIPR) add_agonist->read_fluorescence data_analysis 8. Analyze data to determine IC50 read_fluorescence->data_analysis Schild_Analysis_Logic start Start with Agonist Dose-Response Curve (DRC) generate_curves Generate multiple agonist DRCs in the presence of increasing fixed concentrations of this compound start->generate_curves calculate_dr Calculate Dose Ratio (DR) for each antagonist concentration (DR = EC50 with antagonist / EC50 without antagonist) generate_curves->calculate_dr transform_data Transform data: log(DR - 1) calculate_dr->transform_data plot_data Plot log(DR - 1) vs. log[this compound] transform_data->plot_data linear_regression Perform linear regression on the plotted data plot_data->linear_regression check_slope Check if the slope is not significantly different from 1 linear_regression->check_slope determine_pa2 Determine pA2 value (x-intercept of the regression line) check_slope->start No (Non-competitive antagonism) check_slope->determine_pa2 Yes

References

Application Notes and Protocols for J-104129 in Rodent Models of Obstructive Airway Disease

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the endothelin receptor antagonist, J-104129, in the context of rodent models of obstructive airway disease did not yield specific dosage information or detailed experimental protocols. The scientific literature readily available through the conducted searches does not contain studies outlining the use of this compound for conditions such as asthma or Chronic Obstructive Pulmonary Disease (COPD) in animal models.

While information on this compound for this specific application is not available, this document provides a general framework and detailed protocols for conducting studies in rodent models of obstructive airway disease, which can be adapted for testing novel compounds like this compound. The following sections detail common experimental models, methodologies for inducing disease, and protocols for assessing key outcome measures.

General Considerations for Dosing Studies in Rodent Models

When planning to evaluate a new compound such as this compound, initial dose-ranging studies are critical. These studies typically involve administering a range of doses to a small number of animals to determine the maximum tolerated dose and to identify a preliminary effective dose range. Factors to consider include the route of administration (e.g., oral, intraperitoneal, intranasal, or aerosol inhalation), the frequency of administration, and the duration of the treatment.

Rodent Models of Obstructive Airway Disease

Various animal models are utilized to mimic the characteristics of human obstructive airway diseases like asthma and COPD.[1][2][3] The choice of model depends on the specific aspects of the disease being investigated.

Commonly Used Rodent Models:

  • Asthma Models:

    • Ovalbumin (OVA)-Induced Allergic Asthma: This is a widely used model that mimics the eosinophilic inflammation and airway hyperresponsiveness (AHR) characteristic of allergic asthma.[1] Mice or rats are sensitized to OVA, often with an adjuvant like aluminum hydroxide (B78521), followed by repeated challenges with aerosolized OVA to induce an allergic airway response.

    • House Dust Mite (HDM)-Induced Allergic Asthma: This model is considered more clinically relevant as HDM is a common human allergen. Similar to the OVA model, animals are sensitized and then challenged with HDM extract.

    • Chitin-Induced Steroid-Resistant Airway Inflammation: Inhalation of chitin (B13524) can induce a form of airway inflammation that is resistant to corticosteroid treatment, a feature of severe asthma.[4][5]

  • COPD Models:

    • Cigarette Smoke (CS)-Induced COPD: Long-term exposure to cigarette smoke is the most common method for inducing a COPD-like phenotype in rodents, characterized by chronic inflammation, emphysema, and airway remodeling.[2][6][7]

    • Lipopolysaccharide (LPS)-Induced Airway Inflammation: LPS, a component of the outer membrane of Gram-negative bacteria, can be used to induce acute or chronic airway inflammation, mimicking aspects of COPD exacerbations.[8][9]

    • Elastase-Induced Emphysema: Intratracheal instillation of elastase is used to induce rapid and severe emphysema, a key feature of COPD.[2]

Experimental Protocols

Below are detailed protocols for key experiments in rodent models of obstructive airway disease. These can serve as a template for designing studies to evaluate compounds like this compound.

Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice

This protocol describes the induction of an allergic asthma phenotype in mice, a common model for screening anti-inflammatory and bronchodilator compounds.

Materials:

  • BALB/c mice (female, 6-8 weeks old)

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (Alum)

  • Phosphate-buffered saline (PBS)

  • Methacholine (B1211447)

  • Whole-body plethysmograph or FlexiVent system

Procedure:

  • Sensitization:

    • On days 0 and 14, intraperitoneally (i.p.) inject mice with 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL of PBS.

    • A control group should be injected with PBS and alum only.

  • Aerosol Challenge:

    • From day 21 to 27, expose mice to an aerosol of 1% OVA in PBS for 30 minutes daily.

    • The control group is exposed to a PBS aerosol.

  • Treatment:

    • Administer the test compound (e.g., this compound) at the desired doses and route of administration. Treatment can be prophylactic (before and during the challenge phase) or therapeutic (after the establishment of airway inflammation).

  • Assessment of Airway Hyperresponsiveness (AHR):

    • 24 hours after the final OVA challenge, measure AHR in response to increasing concentrations of aerosolized methacholine (e.g., 0, 6.25, 12.5, 25, 50 mg/mL) using a whole-body plethysmograph (measuring Penh) or a FlexiVent system (measuring airway resistance and compliance).[10][11]

  • Bronchoalveolar Lavage (BAL) Fluid Analysis:

    • Immediately after AHR measurement, euthanize the mice and perform a bronchoalveolar lavage by instilling and retrieving PBS into the lungs.

    • Determine the total and differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes) in the BAL fluid.

  • Lung Histology:

    • Perfuse and fix the lungs for histological analysis.

    • Stain lung sections with Hematoxylin and Eosin (H&E) to assess inflammation and with Periodic acid-Schiff (PAS) to assess mucus production.

Protocol 2: Cigarette Smoke-Induced COPD Model in Rats

This protocol details the induction of a COPD-like phenotype in rats through chronic exposure to cigarette smoke.

Materials:

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • Commercial cigarettes

  • Whole-body exposure chamber

  • Equipment for lung function analysis (e.g., FlexiVent)

Procedure:

  • Cigarette Smoke Exposure:

    • Expose rats to the smoke of a set number of cigarettes (e.g., 10 cigarettes/day) in a whole-body exposure chamber for 5 days a week, over a period of 4 to 12 weeks.[7][9]

    • A control group should be exposed to room air only.

  • Treatment:

    • Administer the test compound (e.g., this compound) throughout the smoke exposure period.

  • Lung Function Assessment:

    • At the end of the exposure period, measure lung function parameters such as lung compliance and resistance.

  • BAL Fluid Analysis:

    • Perform BAL and analyze the cellular infiltrate, which is typically characterized by an increase in neutrophils and macrophages in this model.

  • Histopathological Analysis:

    • Assess lung tissue for signs of emphysema (mean linear intercept), chronic inflammation, and airway remodeling.

Data Presentation

All quantitative data from these experiments should be summarized in clearly structured tables for easy comparison between treatment groups.

Table 1: Example of Data Presentation for an Asthma Study

GroupTreatmentAHR (PC200 Methacholine)Total BAL Cells (x10^5)Eosinophils (%)Neutrophils (%)Lymphocytes (%)
1Control (PBS)
2OVA + Vehicle
3OVA + this compound (Dose 1)
4OVA + this compound (Dose 2)
5OVA + Dexamethasone

Table 2: Example of Data Presentation for a COPD Study

GroupTreatmentLung Compliance (mL/cmH2O)Total BAL Cells (x10^5)Neutrophils (%)Macrophages (%)Mean Linear Intercept (µm)
1Air Control
2CS + Vehicle
3CS + this compound (Dose 1)
4CS + this compound (Dose 2)

Signaling Pathways and Visualization

While specific signaling pathways for this compound in obstructive airway disease are not documented, endothelin receptor antagonists generally act by blocking the binding of endothelin-1 (B181129) (ET-1) to its receptors, ET-A and ET-B. ET-1 is a potent vasoconstrictor and bronchoconstrictor and is implicated in inflammation and tissue remodeling.

The following diagrams illustrate a general experimental workflow and a hypothetical signaling pathway that could be investigated for a compound like this compound.

Experimental_Workflow cluster_model Rodent Model Induction cluster_treatment Treatment cluster_assessment Outcome Assessment Sensitization Sensitization (e.g., OVA/Alum) Challenge Challenge (e.g., OVA Aerosol) Sensitization->Challenge Treatment Compound Administration (e.g., this compound) Challenge->Treatment AHR Airway Hyperresponsiveness (AHR) Treatment->AHR BAL Bronchoalveolar Lavage (BAL) AHR->BAL Histology Lung Histology BAL->Histology

Figure 1: General experimental workflow for evaluating a test compound in a rodent model of allergic asthma.

Signaling_Pathway ET1 Endothelin-1 (ET-1) ETAR ET-A Receptor ET1->ETAR PLC Phospholipase C (PLC) ETAR->PLC J104129 This compound J104129->ETAR IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ Intracellular Ca2+ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Contraction Smooth Muscle Contraction Ca2->Contraction Inflammation Inflammation PKC->Inflammation

Figure 2: Hypothesized signaling pathway for the action of this compound in airway smooth muscle.

References

Application Notes and Protocols for Measuring J-104129 Efficacy In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

J-104129 is a potent and selective antagonist of the muscarinic M3 receptor, a key mediator of bronchoconstriction in the airways.[1][2] Its high selectivity for the M3 receptor over the M2 subtype suggests a favorable therapeutic window, potentially minimizing cardiovascular side effects associated with less selective muscarinic antagonists.[1][2] These characteristics make this compound a promising candidate for the treatment of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).

These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in preclinical animal models of airway hyperresponsiveness. The described methods focus on the acetylcholine (B1216132) or methacholine-induced bronchoconstriction model in rodents, a standard and reliable method for assessing the potency and duration of action of bronchodilators.

Note on Pharmacokinetics: Detailed pharmacokinetic data for this compound, including oral bioavailability, plasma half-life, and metabolic profile, are not extensively available in the public domain. The provided protocols are based on the reported in vivo potency (ED50) in rats.[2] It is strongly recommended that preliminary pharmacokinetic studies be conducted in the selected animal model to optimize the dosing regimen and sampling time points for efficacy studies.

Signaling Pathway of M3 Receptor-Mediated Bronchoconstriction

The following diagram illustrates the signaling cascade initiated by acetylcholine binding to the M3 muscarinic receptor on airway smooth muscle cells, leading to muscle contraction and bronchoconstriction. This compound acts by competitively blocking this receptor.

M3_Signaling_Pathway cluster_cell Airway Smooth Muscle Cell ACh Acetylcholine M3R M3 Receptor ACh->M3R Binds J104129 This compound J104129->M3R Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release SR->Ca2_release Ca2 ↑ [Ca²⁺]i Ca2_release->Ca2 Contraction Smooth Muscle Contraction (Bronchoconstriction) Ca2->Contraction PKC->Contraction

M3 Receptor Signaling Pathway in Airway Smooth Muscle.

Experimental Protocols

Protocol 1: Evaluation of this compound Efficacy Against Acetylcholine-Induced Bronchoconstriction in Anesthetized Rats (Invasive Method)

This protocol describes an invasive method to directly measure changes in airway resistance in response to a bronchoconstrictor and the inhibitory effect of this compound.

Materials:

  • This compound fumarate

  • Vehicle for this compound (e.g., sterile water, saline, or as determined by solubility)

  • Acetylcholine (ACh) chloride

  • Sterile saline

  • Anesthetic (e.g., sodium pentobarbital, urethane)

  • Male Sprague-Dawley rats (250-300g)

  • Animal ventilator

  • Tracheal cannula

  • Pressure transducer and data acquisition system for measuring airway resistance

  • Intravenous catheter

Experimental Workflow:

Protocol_1_Workflow A Animal Acclimatization (≥ 3 days) B Fasting (overnight, with water ad libitum) A->B C Anesthesia and Tracheal Cannulation B->C D Mechanical Ventilation C->D E IV Catheter Placement (for ACh administration) D->E F Baseline Airway Resistance Measurement E->F G Oral Administration of this compound or Vehicle F->G H Waiting Period (e.g., 60 min, based on expected Tmax) G->H I Acetylcholine Challenge (IV infusion) H->I J Measurement of Airway Resistance I->J K Data Analysis J->K

Workflow for Invasive Measurement of Bronchoconstriction.

Procedure:

  • Animal Preparation:

    • Acclimatize male Sprague-Dawley rats for at least 3 days before the experiment.

    • Fast the animals overnight with free access to water.

    • Anesthetize the rats (e.g., sodium pentobarbital, 60 mg/kg, i.p.).

    • Perform a tracheotomy and insert a tracheal cannula.

    • Connect the animal to a ventilator.

    • Insert a catheter into the jugular vein for intravenous administration of acetylcholine.

  • Drug Administration:

    • Administer this compound or vehicle orally (p.o.) at the desired doses. A dose range around the reported ED50 of 0.58 mg/kg is a good starting point.[2]

    • Allow a sufficient absorption period before the acetylcholine challenge (e.g., 60 minutes, this should be optimized based on pharmacokinetic data).

  • Acetylcholine Challenge and Measurement:

    • Record a stable baseline of airway resistance.

    • Administer a cumulative dose-response to acetylcholine intravenously (e.g., starting from 1 µg/kg/min and increasing in doubling concentrations).

    • Continuously measure airway resistance.

    • The challenge is complete when a plateau in bronchoconstriction is reached or a predetermined maximum dose is administered.

  • Data Analysis:

    • Calculate the percentage increase in airway resistance from baseline for each dose of acetylcholine.

    • Compare the dose-response curves between the vehicle-treated and this compound-treated groups.

    • Determine the ED50 of this compound, which is the dose required to inhibit the maximum acetylcholine-induced bronchoconstriction by 50%.

Protocol 2: Evaluation of this compound Efficacy Against Methacholine-Induced Bronchoconstriction in Conscious Mice (Non-Invasive Method)

This protocol utilizes whole-body plethysmography to measure airway hyperresponsiveness in conscious, unrestrained mice, which can be advantageous for longitudinal studies.

Materials:

  • This compound fumarate

  • Vehicle for this compound

  • Methacholine (B1211447) (MCh) chloride

  • Sterile saline

  • Male BALB/c mice (8-10 weeks old)

  • Whole-body plethysmograph system

  • Nebulizer

Experimental Workflow:

Protocol_2_Workflow A Animal Acclimatization (≥ 3 days) B Oral Administration of this compound or Vehicle A->B C Waiting Period (e.g., 60 min, based on expected Tmax) B->C D Placement of Mice in Plethysmography Chambers C->D E Acclimatization in Chambers (20-30 min) D->E F Baseline Penh Measurement (nebulized saline) E->F G Methacholine Challenge (increasing concentrations via nebulizer) F->G H Penh Measurement after each MCh concentration G->H I Data Analysis H->I

Workflow for Non-Invasive Measurement of Bronchoconstriction.

Procedure:

  • Drug Administration:

    • Administer this compound or vehicle orally (p.o.) at the desired doses.

    • Allow for an appropriate absorption period.

  • Whole-Body Plethysmography:

    • Place the mice individually into the whole-body plethysmography chambers and allow them to acclimatize for 20-30 minutes.

    • Record baseline readings by nebulizing sterile saline for 3 minutes and measuring the enhanced pause (Penh) for the subsequent 3 minutes.

    • Perform a methacholine challenge by nebulizing increasing concentrations of methacholine (e.g., 3, 6, 12.5, 25, 50 mg/mL) for 3 minutes each.

    • Record Penh values for 3 minutes after each nebulization.

  • Data Analysis:

    • Calculate the average Penh value for each methacholine concentration.

    • Plot the Penh values against the methacholine concentration to generate dose-response curves.

    • Compare the dose-response curves between the vehicle-treated and this compound-treated groups to determine the inhibitory effect of this compound.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: In Vitro Receptor Binding and Functional Antagonism of this compound

Receptor SubtypeBinding Affinity (Ki, nM)Functional Antagonism (KB, nM)SpeciesReference
Human M34.2-Human[2]
Human M119-Human[1]
Human M2490-Human[2]
Rat Trachea M3-3.3Rat[1]
Rat Atria M2-170Rat[1]

Table 2: In Vivo Efficacy of Orally Administered this compound in Rats

EndpointAnimal ModelED50 (mg/kg)Reference
Inhibition of ACh-induced bronchoconstrictionAnesthetized Rats0.58[2]

Conclusion

The provided protocols offer robust methods for assessing the in vivo efficacy of the M3 muscarinic receptor antagonist, this compound. The choice between the invasive and non-invasive methods will depend on the specific research question, available equipment, and the need for longitudinal studies. It is crucial to perform preliminary pharmacokinetic studies to refine the experimental design and ensure accurate determination of the compound's efficacy. The high selectivity and potency of this compound demonstrated in initial studies warrant further investigation using these and other relevant preclinical models of obstructive airway disease.

References

Troubleshooting & Optimization

Troubleshooting J-104129 insolubility in aqueous buffers.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with J-104129 in aqueous buffers during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound is a potent and selective M3 muscarinic receptor antagonist.[1][2] Its chemical structure lends it a hydrophobic nature, resulting in poor solubility in aqueous buffers like phosphate-buffered saline (PBS). This can lead to precipitation and inaccurate concentrations in experimental setups, affecting the reliability and reproducibility of results.

Q2: I observed a precipitate after diluting my this compound stock solution into an aqueous buffer. What should I do?

Precipitation indicates that the concentration of this compound has surpassed its solubility limit in the aqueous medium. The recommended approach is to first prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol, where this compound exhibits high solubility.[2] Subsequently, this stock solution should be serially diluted into the aqueous buffer to achieve the final desired concentration. It is crucial to ensure the final concentration of the organic solvent is minimal (typically <0.5% in cell-based assays) to avoid solvent-induced artifacts.[3]

Q3: Can I store this compound pre-diluted in an aqueous buffer?

It is not recommended to store this compound in aqueous buffers for extended periods, as this can lead to precipitation over time, even if it appears dissolved initially. For optimal results, it is best to prepare fresh working solutions from a concentrated organic stock solution immediately before each experiment.

Q4: How can I improve the solubility of this compound in my aqueous experimental setup?

Several strategies can be employed to enhance the solubility of hydrophobic compounds like this compound in aqueous solutions:

  • Co-solvents: As mentioned, using a water-miscible organic solvent like DMSO to prepare a stock solution is the most common and effective method.

  • pH Adjustment: The solubility of some compounds can be influenced by the pH of the buffer. While specific data for this compound is limited, experimenting with a pH range compatible with your assay might be beneficial.

  • Use of Surfactants: Non-ionic surfactants such as Tween 20 or Tween 80 can be used at low concentrations (e.g., 0.1-0.5%) to increase the solubility of hydrophobic compounds.[4] However, their compatibility with the specific experimental system must be validated.

Q5: What is the mechanism of action of this compound?

This compound functions as a selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor.[1][2] This receptor is a G-protein coupled receptor (GPCR) that, upon activation by acetylcholine, primarily signals through the Gq alpha subunit.[5][6]

Troubleshooting Guide

This guide addresses common issues encountered when preparing aqueous solutions of this compound.

Problem Potential Cause Recommended Solution
Precipitate forms immediately upon dilution of organic stock into aqueous buffer. The concentration of this compound exceeds its solubility limit in the final aqueous solution.• Decrease the final concentration of this compound.• Increase the percentage of the organic co-solvent (e.g., DMSO), ensuring it remains within a range compatible with your assay.• Perform the dilution by adding the stock solution to the aqueous buffer dropwise while vortexing to ensure rapid mixing.
The solution is initially clear but a precipitate forms over time. The compound is slowly precipitating out of the supersaturated solution.• Prepare fresh working solutions for immediate use.• If the experiment is long-term, consider the stability of the compound in the solution and prepare fresh solutions as needed.
Inconsistent results between experiments. Variability in the preparation of this compound solutions leading to different effective concentrations.• Standardize the protocol for preparing this compound solutions, including the source and purity of the compound, solvent, and buffer.• Ensure complete dissolution of the stock solution before making dilutions.
Cell toxicity or other artifacts are observed in the experiment. The concentration of the organic solvent (e.g., DMSO) is too high.• Keep the final concentration of the organic solvent as low as possible, ideally below 0.5% for cell-based assays.[3]• Run a vehicle control (aqueous buffer with the same final concentration of the organic solvent) to assess any solvent-induced effects.

Experimental Protocols

1. Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound fumarate (B1241708) in DMSO.

Materials:

  • This compound fumarate (MW: 500.63 g/mol )[2]

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out a precise amount of this compound fumarate powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.50063 mg of this compound fumarate.

  • Add the appropriate volume of DMSO to the vial containing the this compound fumarate.

  • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

2. Preparation of a Working Solution of this compound in Aqueous Buffer

This protocol outlines the preparation of a 10 µM working solution of this compound in a standard aqueous buffer (e.g., PBS, pH 7.4) from a 10 mM DMSO stock solution.

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Perform a serial dilution. To prepare a 10 µM working solution, first prepare an intermediate dilution. For example, add 10 µL of the 10 mM stock solution to 990 µL of the aqueous buffer to get a 100 µM solution.

  • Vortex the intermediate dilution thoroughly.

  • Add 100 µL of the 100 µM intermediate solution to 900 µL of the aqueous buffer to achieve the final 10 µM working concentration.

  • Vortex the final working solution immediately before use.

Note: The final DMSO concentration in this example is 0.1%, which is generally well-tolerated in most cell-based assays.

Visualizations

M3 Muscarinic Receptor Signaling Pathway

M3_Signaling_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds to Gq_protein Gq Protein (α, β, γ subunits) M3_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor on Cellular_Response Cellular Response (e.g., smooth muscle contraction) PKC->Cellular_Response Leads to Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Ca2->Cellular_Response Leads to J104129 This compound J104129->M3_Receptor Antagonizes

Caption: M3 Muscarinic Receptor Signaling Pathway and the antagonistic action of this compound.

Experimental Workflow for Troubleshooting this compound Solubility

Troubleshooting_Workflow Start Start: Insolubility Issue Prep_Stock Prepare high-concentration stock in 100% DMSO Start->Prep_Stock Dilute Dilute stock into aqueous buffer Prep_Stock->Dilute Observe Precipitate observed? Dilute->Observe Success Proceed with experiment Observe->Success No Troubleshoot Troubleshoot Observe->Troubleshoot Yes Lower_Conc Lower final concentration Troubleshoot->Lower_Conc Increase_DMSO Increase final DMSO % (within limits) Troubleshoot->Increase_DMSO Serial_Dilution Use serial dilution with vortexing Troubleshoot->Serial_Dilution Check_Again Precipitate still observed? Lower_Conc->Check_Again Increase_DMSO->Check_Again Serial_Dilution->Check_Again Check_Again->Success No Consult Consult further (e.g., try surfactants) Check_Again->Consult Yes

Caption: A logical workflow for troubleshooting the insolubility of this compound in aqueous buffers.

References

Optimizing J-104129 dosage to avoid off-target effects.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of J-104129 to avoid off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its known selectivity?

This compound is a potent muscarinic M3 receptor antagonist.[1] It exhibits high selectivity for the M3 receptor over the M2 receptor.[1]

Q2: What are the known off-target interactions for this compound?

Based on available data, this compound also binds to muscarinic M1 and M2 receptors, but with lower affinity compared to the M3 receptor. Its binding affinity (Ki) is approximately 120-fold lower for M2 receptors than for M3 receptors.[1][2] A comprehensive screening against a wider panel of receptors and kinases has not been publicly reported.

Q3: What are the potential consequences of off-target binding to M1 and M2 receptors?

Off-target effects can lead to unintended biological responses and potential side effects.[3][4] Antagonism of M1 receptors, which are present in the central nervous system and salivary glands, could potentially lead to cognitive effects or dry mouth.[5][6] Blockade of M2 receptors, primarily found in the heart, could result in tachycardia (an increased heart rate).[3][5]

Q4: How can I determine the optimal dosage of this compound in my experiments to minimize off-target effects?

Dosage optimization is crucial and typically involves performing a dose-response curve in your experimental model. The goal is to identify the lowest concentration of this compound that elicits the desired on-target effect (M3 receptor antagonism) without causing significant off-target effects. This can be assessed by comparing the EC50 (effective concentration for 50% of maximal response) for the on-target effect with the concentrations at which off-target effects are observed.

Troubleshooting Guides

Issue 1: I am observing unexpected cellular toxicity or a decrease in cell viability at my target concentration.

  • Possible Cause: The observed toxicity may be an off-target effect of this compound. It is a known phenomenon that small molecules can have off-target interactions that lead to cellular toxicity.[7][8]

  • Troubleshooting Steps:

    • Perform a Dose-Response Viability Assay: Use a range of this compound concentrations to determine the cytotoxic concentration 50 (CC50). Assays such as MTT or CCK-8 can be used for this purpose.

    • Compare CC50 with EC50: Compare the CC50 value with the EC50 for the desired M3 receptor-mediated effect. A large therapeutic window (high CC50/EC50 ratio) suggests that the on-target effect can be achieved at non-toxic concentrations.

    • Consider a Different Cell Line: If the therapeutic window is narrow, consider using a cell line that expresses lower levels of potential off-target proteins or is less sensitive to the off-target effects.

Issue 2: The desired biological response is not as specific as expected, suggesting modulation of other pathways.

  • Possible Cause: this compound may be interacting with other receptors or signaling molecules in your experimental system.

  • Troubleshooting Steps:

    • Conduct a Selectivity Profiling Assay: To identify potential off-target interactions, screen this compound against a panel of receptors and kinases. Commercial services are available for broad selectivity profiling.

    • Use Specific Antagonists for Suspected Off-Targets: If you suspect interaction with a specific off-target (e.g., M1 or M2 receptors), use a selective antagonist for that receptor in combination with this compound to see if the unexpected effect is blocked.

    • Employ a Target Knockout/Knockdown Model: If available, use a cell line or animal model where the putative off-target has been genetically removed or its expression reduced. If this compound still produces the unexpected effect in this model, it suggests the involvement of other off-targets.

Quantitative Data Summary

Receptor SubtypeBinding Affinity (Ki) in nMSelectivity vs. M3Reference
Human Muscarinic M1194.5-fold lower than M3[2]
Human Muscarinic M2490117-fold lower than M3[1][2]
Human Muscarinic M34.2-[1][2]
Tissue/AssayPotency (KB/ED50)SpeciesReference
Acetylcholine-induced bronchoconstriction (ED50)0.58 mg/kg (oral)Rat[1]
Isolated trachea (KB)3.3 nMRat[1][2]
Right atria (KB)170 nMRat[2]

Experimental Protocols

1. Radioligand Receptor Binding Assay to Determine Ki

This protocol is used to determine the binding affinity (Ki) of this compound for muscarinic receptors.

  • Materials:

    • Cell membranes expressing the target muscarinic receptor subtype (M1, M2, or M3).

    • Radioligand specific for the receptor (e.g., [3H]-N-methylscopolamine).

    • This compound at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of this compound.

    • Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known muscarinic antagonist like atropine).

    • Incubate at room temperature for a specified time to reach equilibrium.

    • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

    • Calculate the specific binding at each this compound concentration by subtracting non-specific binding from total binding.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. In Vitro Functional Assay (Calcium Mobilization) to Determine EC50

This protocol measures the functional antagonism of this compound on M3 receptor-mediated signaling.

  • Materials:

    • Cells stably expressing the human M3 muscarinic receptor (e.g., CHO-K1 cells).

    • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • A muscarinic agonist (e.g., carbachol).

    • This compound at various concentrations.

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • A fluorescence plate reader with an injection system.

  • Procedure:

    • Plate the M3-expressing cells in a 96-well plate and allow them to adhere overnight.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

    • Wash the cells with assay buffer.

    • Add varying concentrations of this compound to the wells and incubate for a specified pre-incubation time.

    • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

    • Inject a fixed concentration of the agonist (carbachol, typically at its EC80) into the wells.

    • Measure the resulting change in fluorescence, which corresponds to an increase in intracellular calcium.

    • Generate dose-response curves for this compound's inhibition of the agonist-induced response.

    • Calculate the IC50 value from the dose-response curve, which represents the concentration of this compound that inhibits 50% of the maximal agonist response. This is the functional EC50 for antagonism.

Visualizations

M3_Signaling_Pathway J104129 This compound M3R M3 Receptor J104129->M3R Antagonizes ACh Acetylcholine ACh->M3R Activates Gq Gq Protein M3R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C DAG->PKC Ca2 Ca²⁺ Release ER->Ca2 Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Cellular_Response PKC->Cellular_Response

Caption: M3 Muscarinic Receptor Signaling Pathway and the Antagonistic Action of this compound.

Off_Target_Workflow cluster_in_vitro In Vitro Assessment cluster_cell_based Cell-Based Validation cluster_in_vivo In Vivo Confirmation Start Start with this compound OnTarget On-Target Assay (e.g., M3 Binding/Functional Assay) Start->OnTarget OffTargetPanel Broad Off-Target Screening (Receptor/Kinase Panel) Start->OffTargetPanel DoseResponse Dose-Response Curve (Determine EC50/IC50) OnTarget->DoseResponse DataAnalysis Data Analysis (Selectivity Profile) OffTargetPanel->DataAnalysis CellViability Cell Viability Assay (e.g., MTT, determine CC50) DoseResponse->CellViability DataAnalysis->CellViability TherapeuticWindow Determine Therapeutic Window (CC50 vs. EC50) CellViability->TherapeuticWindow FunctionalAssay Cellular Functional Assay (e.g., Proliferation, Signaling) FunctionalAssay->TherapeuticWindow AnimalModel Animal Model of Efficacy TherapeuticWindow->AnimalModel ToxicityStudy In Vivo Toxicity Study TherapeuticWindow->ToxicityStudy OptimalDose Optimal In Vivo Dose Selection AnimalModel->OptimalDose ToxicityStudy->OptimalDose

Caption: Experimental Workflow for Assessing On-Target and Off-Target Effects of this compound.

References

Technical Support Center: J-104129 and the Potential for Tachyphylaxis

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is J-104129 and what is its mechanism of action?

This compound is a selective antagonist of the muscarinic M3 receptor, with approximately 120-fold selectivity over the M2 receptor.[1][2] As an antagonist, it blocks the binding of the endogenous agonist, acetylcholine (B1216132) (ACh), to the M3 receptor, thereby inhibiting downstream signaling pathways. M3 receptors are Gq protein-coupled receptors that, upon activation, stimulate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC).

Q2: What is tachyphylaxis and why is it a concern in long-term studies?

Tachyphylaxis is a rapid decrease in the response to a drug following repeated administration.[3][4] For GPCRs, this can occur through several mechanisms, including receptor phosphorylation, uncoupling from G proteins, internalization (receptor endocytosis), and downregulation (reduced receptor expression).[5] In long-term studies, tachyphylaxis can lead to a loss of drug efficacy, which is a significant concern for therapeutic applications.

Q3: Is there a potential for tachyphylaxis with this compound, an M3 receptor antagonist?

While tachyphylaxis is most commonly associated with agonists that continuously stimulate the receptor, antagonist-induced effects can also be observed. Chronic blockade of a receptor can lead to adaptive changes, such as receptor upregulation, where the cell increases the number of receptors on its surface. This can potentially lead to a supersensitivity upon withdrawal of the antagonist or a requirement for higher doses to achieve the same level of blockade over time. However, classic tachyphylaxis (a diminished response) is less expected with a competitive antagonist like this compound.

Q4: What are the typical cellular mechanisms of GPCR desensitization?

The primary mechanisms of GPCR desensitization, which contribute to tachyphylaxis, are:

  • Phosphorylation: Agonist binding can lead to phosphorylation of the intracellular domains of the GPCR by G protein-coupled receptor kinases (GRKs).

  • Arrestin Binding: Phosphorylated receptors are recognized by arrestin proteins, which sterically hinder the coupling of the receptor to its G protein, thereby dampening the signal.[6]

  • Internalization: The receptor-arrestin complex can be targeted for endocytosis, removing the receptor from the cell surface.

  • Downregulation: Prolonged agonist exposure can lead to the degradation of internalized receptors in lysosomes or a decrease in the rate of receptor synthesis, resulting in a net loss of receptors.[5]

Troubleshooting Guide: Investigating this compound and M3 Receptor Regulation

This guide provides troubleshooting for common issues encountered when studying the long-term effects of this compound.

Observed Issue Potential Cause Suggested Action
Variability in antagonist potency over time. 1. Receptor upregulation due to chronic blockade. 2. Changes in cell culture conditions. 3. Degradation of this compound in solution.1. Perform receptor binding assays to quantify M3 receptor density at different time points. 2. Ensure consistent cell passage number, media composition, and incubation times. 3. Prepare fresh solutions of this compound for each experiment.
Unexpected increase in agonist response after this compound washout. Receptor upregulation leading to supersensitivity.This is a plausible outcome of chronic antagonist treatment. Quantify the magnitude and time course of this effect.
Difficulty in detecting changes in M3 receptor expression. 1. Insufficient duration or concentration of this compound treatment. 2. Low sensitivity of the detection method.1. Conduct a time-course and dose-response study. 2. Use a highly sensitive method for receptor quantification, such as radioligand binding or flow cytometry with a fluorescently labeled antagonist.

Experimental Protocols

Protocol 1: Assessment of M3 Receptor Desensitization and Resensitization

Objective: To determine if chronic exposure to an M3 agonist induces tachyphylaxis and to measure the rate of receptor resensitization.

Methodology:

  • Cell Culture: Culture a suitable cell line endogenously expressing or transfected with the human M3 muscarinic receptor (e.g., HEK293 or CHO cells).

  • Induction of Tachyphylaxis: Treat cells with a high concentration of an M3 agonist (e.g., carbachol) for a prolonged period (e.g., 24 hours). A control group should be treated with vehicle alone.

  • Assessment of Desensitization (Functional Assay):

    • Wash the cells to remove the agonist.

    • Stimulate the cells with varying concentrations of the M3 agonist.

    • Measure the downstream signaling response, such as intracellular calcium mobilization using a fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM). A decrease in the maximal response or a rightward shift in the dose-response curve compared to the control group indicates desensitization.

  • Assessment of Resensitization:

    • After the 24-hour agonist treatment, thoroughly wash the cells with a drug-free medium.

    • Incubate the cells in the drug-free medium for various time points (e.g., 0, 1, 4, 12, 24 hours).

    • At each time point, perform the functional assay as described above.

    • Plot the recovery of the maximal response to the agonist over time to determine the rate of resensitization.

Protocol 2: Quantification of M3 Receptor Density

Objective: To determine if long-term treatment with this compound alters the number of M3 receptors on the cell surface.

Methodology:

  • Cell Culture and Treatment: Culture M3-expressing cells and treat with this compound at a relevant concentration for an extended period (e.g., 48-72 hours). Include a vehicle-treated control group.

  • Receptor Binding Assay:

    • Wash the cells to remove this compound.

    • Incubate the cells with a saturating concentration of a radiolabeled M3-selective antagonist (e.g., [3H]-4-DAMP) in the presence (for non-specific binding) or absence (for total binding) of a high concentration of an unlabeled antagonist (e.g., atropine).

    • After incubation, wash the cells to remove unbound radioligand.

    • Lyse the cells and measure the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding. An increase in specific binding in the this compound-treated group compared to the control would suggest receptor upregulation.

Visualizations

GPCR_Desensitization cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist GPCR GPCR (e.g., M3 Receptor) Agonist->GPCR 1. Activation G_protein G Protein (Gq) GPCR->G_protein 2. G Protein Coupling GRK GRK GPCR->GRK 4. Phosphorylation Arrestin β-Arrestin GPCR->Arrestin 5. Arrestin Binding PLC Phospholipase C (PLC) G_protein->PLC 3. Signaling Cascade Endosome Endosome Arrestin->Endosome 6. Internalization Lysosome Lysosome (Degradation) Endosome->Lysosome Degradation Recycling Recycling Endosome Endosome->Recycling Recycling Recycling->GPCR

Caption: Cellular mechanisms of GPCR desensitization and trafficking.

Tachyphylaxis_Workflow start Start: Hypothesis Long-term this compound treatment alters M3 receptor response. exp_design Experimental Design - Cell line selection (M3 expressing) - this compound concentration and duration - Agonist selection (e.g., carbachol) start->exp_design functional_assay Functional Assay (Calcium Mobilization) exp_design->functional_assay binding_assay Receptor Binding Assay ([3H]-4-DAMP) exp_design->binding_assay data_analysis Data Analysis - Dose-response curves - Receptor density (Bmax) functional_assay->data_analysis binding_assay->data_analysis interpretation Interpretation data_analysis->interpretation no_change No significant change in response or receptor number. interpretation->no_change No Effect upregulation Increased receptor number and/ potential for agonist supersensitivity. interpretation->upregulation Upregulation

Caption: Experimental workflow for investigating this compound effects on M3 receptors.

References

Technical Support Center: J-104129 Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in experimental results when working with J-104129, a potent and selective M3 muscarinic receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent M3 muscarinic receptor antagonist. It exhibits high selectivity for the M3 receptor over the M2 receptor, making it a valuable tool for studying M3 receptor-mediated signaling pathways and physiological responses.[1] Its primary mechanism of action is to competitively block the binding of acetylcholine (B1216132) (ACh) and other muscarinic agonists to the M3 receptor, thereby inhibiting downstream signaling cascades that lead to smooth muscle contraction and glandular secretion.[1][2]

Q2: What are the common experimental applications of this compound?

Given its high affinity and selectivity for the M3 receptor, this compound is frequently used in:

  • In vitro smooth muscle contraction assays: To study the role of M3 receptors in bronchoconstriction, bladder contraction, and gastrointestinal motility.[1]

  • Radioligand binding assays: To determine the affinity and selectivity of other compounds for the M3 receptor.

  • In vivo studies: To investigate the effects of M3 receptor blockade on physiological processes such as bronchoconstriction in animal models.[1][3][4][5]

  • Cell-based signaling assays: To dissect the intracellular pathways activated by M3 receptor stimulation.

Q3: How should this compound be prepared and stored to ensure stability?

For optimal stability, this compound should be stored as a solid at -20°C. For experimental use, prepare a concentrated stock solution in a suitable solvent like DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound. Store stock solutions at -20°C or -80°C. When preparing aqueous working solutions, it is advisable to do so fresh for each experiment to minimize potential degradation in aqueous buffers.

Troubleshooting Guides

In Vitro Smooth Muscle Contraction Assays (e.g., Organ Bath)

Problem 1: High variability in tissue response to agonists and this compound.

  • Possible Cause: Inconsistent tissue preparation.

    • Solution: Ensure uniform dissection and handling of tissue segments. Maintain consistent tension on the tissue throughout the experiment. It is crucial to generate reproducible, similar control contractions at the start of the experiment.[6] If control contractions are dissimilar, a third contraction may be necessary to establish a stable baseline.[6]

  • Possible Cause: Fluctuation in experimental conditions.

    • Solution: Strictly control the temperature, pH, and oxygenation of the organ bath solution (e.g., Krebs-Henseleit solution).[6][7] Ensure a consistent flow rate of the carbogen (B8564812) gas (95% O2, 5% CO2).[6]

  • Possible Cause: Tissue desensitization.

    • Solution: Allow for adequate washout and equilibration times between drug applications to prevent receptor desensitization or tachyphylaxis. Follow established guidelines for washout durations.[6]

Problem 2: this compound appears less potent than expected (higher IC50).

  • Possible Cause: Degradation of this compound.

    • Solution: Prepare fresh working solutions of this compound from a properly stored stock for each experiment. Avoid prolonged exposure of the compound to aqueous solutions.

  • Possible Cause: Issues with agonist concentration.

    • Solution: Verify the concentration and purity of the agonist used to induce contraction. Prepare fresh agonist solutions regularly.

  • Possible Cause: Presence of endogenous interfering substances.

    • Solution: Ensure thorough washing of the tissue upon mounting in the organ bath to remove any residual blood or other substances that may interfere with the assay.

Radioligand Binding Assays

Problem 1: High non-specific binding.

  • Possible Cause: Radioligand sticking to filters or vials.

    • Solution: Pre-soak filters in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[8] Using filter plates and harvesting equipment designed for low non-specific binding can also be beneficial.

  • Possible Cause: Hydrophobicity of the radioligand or test compounds.

    • Solution: Include a carrier protein like bovine serum albumin (BSA) in the binding buffer. Optimizing the concentration of BSA may be necessary.

  • Possible Cause: Inappropriate concentration of radioligand.

    • Solution: Use a radioligand concentration at or below its Kd value for the receptor.[9]

Problem 2: Low specific binding or failure to reach saturation.

  • Possible Cause: Low receptor expression in the membrane preparation.

    • Solution: Use a cell line known to express high levels of the M3 receptor or tissue known to be rich in M3 receptors. Ensure the membrane preparation protocol effectively enriches for the receptor.

  • Possible Cause: Inactive receptor protein.

    • Solution: Prepare fresh membrane fractions and store them appropriately at -80°C. Avoid repeated freeze-thaw cycles of the membrane preparations.

  • Possible Cause: Insufficient incubation time.

    • Solution: Ensure the binding reaction has reached equilibrium. Determine the optimal incubation time by performing a time-course experiment.

Data Presentation

Table 1: Binding Affinities and In Vivo Potency of this compound

ParameterReceptorSpeciesValueReference
Ki M3Human4.2 nM[1]
Ki M2Human490 nM[1]
KB M3 (Trachea)Rat3.3 nM[1]
ED50 ACh-induced bronchoconstrictionRat0.58 mg/kg (oral)[1]

Experimental Protocols

Protocol 1: In Vitro Smooth Muscle Contraction Assay (Isolated Rat Trachea)
  • Tissue Preparation:

    • Humanely euthanize a rat and excise the trachea.

    • Carefully clean the trachea of adhering connective tissue and cut it into rings of 2-3 mm in width.

    • Suture two stainless steel hooks through the lumen of each tracheal ring.

  • Organ Bath Setup:

    • Mount the tracheal rings in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.[6][7]

    • Connect one hook to a fixed point and the other to an isometric force transducer.

    • Apply an optimal resting tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.

  • Experimental Procedure:

    • Induce a submaximal contraction with an appropriate concentration of acetylcholine (ACh) or carbachol.

    • Once the contraction has stabilized, add this compound in a cumulative manner to obtain a concentration-response curve.

    • Record the relaxation of the tracheal ring at each concentration of this compound.

    • In parallel experiments, determine the concentration-response curve for the agonist in the absence of the antagonist.

  • Data Analysis:

    • Calculate the inhibitory effect of this compound at each concentration as a percentage of the maximal contraction induced by the agonist.

    • Determine the IC50 value of this compound.

Protocol 2: Radioligand Competition Binding Assay
  • Membrane Preparation:

    • Homogenize cells or tissue expressing M3 receptors in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend it in a suitable assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand for the M3 receptor (e.g., [3H]-NMS), and varying concentrations of this compound.

    • To determine non-specific binding, use a high concentration of a known M3 receptor ligand (e.g., atropine) in a parallel set of wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[8]

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, followed by several washes with ice-cold wash buffer.[8]

    • Dry the filters and measure the radioactivity bound to the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the concentration of this compound.

    • Determine the IC50 value and subsequently calculate the Ki value using the Cheng-Prusoff equation.

Mandatory Visualization

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M3R M3 Receptor ACh->M3R Binds & Activates J104129 This compound J104129->M3R Binds & Inhibits Gq Gq protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Contraction Smooth Muscle Contraction Ca2->Contraction Initiates PKC->Contraction Potentiates

Caption: M3 Muscarinic Receptor Signaling Pathway.

Organ_Bath_Workflow A Tissue Dissection (e.g., Trachea) B Mount Tissue in Organ Bath A->B C Equilibration (60 min) B->C D Induce Contraction (e.g., with ACh) C->D E Add this compound (Cumulative Doses) D->E F Record Relaxation E->F G Data Analysis (IC50 Calculation) F->G

Caption: Isolated Organ Bath Experimental Workflow.

Binding_Assay_Workflow A Prepare M3 Receptor Membrane Fraction B Incubate Membranes with: - Radioligand - this compound (or competitor) A->B C Separate Bound from Free Ligand (Filtration) B->C D Quantify Bound Radioactivity C->D E Data Analysis (Ki Calculation) D->E

Caption: Radioligand Binding Assay Workflow.

References

J-104129 stability and proper storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with J-104129. Below you will find guidance on the stability and proper storage of this compound, alongside troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Stability and Storage Conditions

Proper handling and storage of this compound are critical for maintaining its integrity and ensuring reproducible experimental results.

Storage of Solid Compound:

ConditionTemperatureDuration
Short-term+4°C
Long-term-20°CUp to 3 years

Storage of Stock Solutions:

SolventTemperatureDuration
DMSO-80°CUp to 1 year
Ethanol (B145695)-80°CUp to 1 year

Solubility:

SolventMaximum Concentration
DMSO50.06 mg/mL
Ethanol25.03 mg/mL

Troubleshooting Guide & FAQs

This section addresses common issues and questions that may arise during the handling and use of this compound.

Question: My this compound solution appears cloudy. What should I do?

Answer: Cloudiness in the solution may indicate that the compound has precipitated. This can happen if the solubility limit has been exceeded or if the solution has been stored at a lower temperature than recommended. Gently warm the solution and sonicate to aid in redissolving the compound. If the issue persists, it is advisable to prepare a fresh stock solution.

Question: I am observing inconsistent results in my cell-based assays. Could this be related to the stability of this compound?

Question: What is the recommended procedure for preparing a working solution of this compound for a cell-based assay?

Answer: To prepare a working solution, dilute your stock solution (e.g., in DMSO) with the appropriate cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the assay is low enough to not affect the cells (typically ≤ 0.1%). Perform serial dilutions to achieve the desired concentrations for your dose-response experiments.

Question: Is this compound sensitive to light?

Answer: While specific data on the light sensitivity of this compound is not available, it is good laboratory practice to protect all research compounds from prolonged exposure to light. Store stock solutions in amber vials or tubes wrapped in foil and keep them in the dark.

Experimental Protocols

Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of sterile DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming and sonication can be used to aid dissolution.

  • Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -80°C.

Visualizations

This compound Mechanism of Action: M3 Muscarinic Receptor Antagonism

This compound is a potent and selective competitive antagonist of the M3 muscarinic acetylcholine (B1216132) receptor. The following diagram illustrates the signaling pathway that is inhibited by this compound.

M3_Signaling_Pathway cluster_membrane Cell Membrane M3R M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves ACh Acetylcholine (ACh) (Agonist) ACh->M3R Binds & Activates J104129 This compound (Antagonist) J104129->M3R Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Stimulates Release PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_ER->Cellular_Response PKC->Cellular_Response

Caption: M3 muscarinic receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow: In Vitro Cell-Based Assay for this compound

The following diagram outlines a general workflow for evaluating the antagonist activity of this compound in a cell-based assay.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Culture cells expressing M3 receptor J104129_Prep 2. Prepare serial dilutions of this compound Pre_incubation 4. Pre-incubate cells with this compound Cell_Culture->Pre_incubation Agonist_Prep 3. Prepare agonist (e.g., Acetylcholine) J104129_Prep->Pre_incubation Agonist_Addition 5. Add agonist to stimulate M3 receptor Agonist_Prep->Agonist_Addition Pre_incubation->Agonist_Addition Incubation 6. Incubate for a defined period Agonist_Addition->Incubation Measurement 7. Measure downstream signal (e.g., intracellular Ca²⁺) Incubation->Measurement Dose_Response 8. Plot dose-response curve Measurement->Dose_Response IC50_Calc 9. Calculate IC₅₀ value Dose_Response->IC50_Calc

Caption: A typical workflow for a this compound in vitro cell-based functional assay.

Interpreting unexpected results with J-104129 treatment.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using J-104129, a potent and selective M3 muscarinic receptor antagonist.

This compound Properties

This compound is a selective antagonist for the M3 muscarinic acetylcholine (B1216132) receptor. Its primary mechanism of action is to block the binding of the endogenous agonist, acetylcholine (ACh), to M3 receptors, thereby inhibiting downstream signaling pathways.

Data Presentation: this compound Binding Affinity and Potency

ReceptorSpeciesParameterValueReference
M3 Muscarinic ReceptorHumanKi4.2 nM[1]
M1 Muscarinic ReceptorHumanKi19 nM
M2 Muscarinic ReceptorHumanKi490 nM[1]
M3 Muscarinic Receptor (functional antagonism)Rat (trachea)KB3.3 nM[1]
M2 Muscarinic Receptor (functional antagonism)Rat (right atria)KB170 nM

Selectivity: this compound displays approximately 120-fold selectivity for the human M3 receptor over the M2 receptor.[1]

Mandatory Visualization

M3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound M3R M3 Receptor This compound->M3R Antagonizes ACh Acetylcholine (ACh) ACh->M3R Activates Gq Gq Protein M3R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases CellularResponse Cellular Response (e.g., Smooth Muscle Contraction) Ca2->CellularResponse Mediates PKC->CellularResponse Mediates

Caption: Canonical M3 Muscarinic Receptor Signaling Pathway and the Antagonistic Action of this compound.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during experiments with this compound.

FAQ 1: My cells are not responding to this compound treatment. What could be the reason?

Possible Cause 1: Low or Absent M3 Receptor Expression

  • Explanation: The cellular response to this compound is dependent on the presence of M3 muscarinic receptors. If your cell line or tissue has low or no expression of M3 receptors, you will not observe an effect.

  • Troubleshooting Steps:

    • Verify M3 Receptor Expression: Confirm the expression of M3 receptors in your experimental system using techniques like qPCR, Western blot, or flow cytometry.

    • Use a Positive Control Cell Line: If possible, use a cell line known to express M3 receptors as a positive control.

    • Consult Literature: Check the literature to confirm that your chosen cell line or tissue is expected to express M3 receptors.

Possible Cause 2: Inactive Compound

  • Explanation: Improper storage or handling of this compound can lead to its degradation.

  • Troubleshooting Steps:

    • Check Storage Conditions: Ensure that this compound has been stored according to the manufacturer's instructions.

    • Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a stock solution before each experiment.

    • Confirm Agonist Activity: Ensure that the agonist you are using to stimulate the M3 receptor is active and used at an appropriate concentration (e.g., EC80).

Possible Cause 3: Experimental Assay Issues

  • Explanation: The assay system itself may not be sensitive enough to detect the effect of this compound.

  • Troubleshooting Steps:

    • Optimize Assay Conditions: Review and optimize your assay parameters, such as cell density, incubation times, and agonist concentration.

    • Validate Assay with Known Antagonists: If possible, validate your assay with a well-characterized M3 antagonist.

Troubleshooting_Workflow Start Unexpected Result with this compound Check_Expression Is M3 Receptor Expression Confirmed? Start->Check_Expression Check_Compound Is Compound Activity Verified? Check_Expression->Check_Compound Yes Verify_Expression Verify M3 Expression (qPCR, Western) Check_Expression->Verify_Expression No Check_Assay Is Assay Validated? Check_Compound->Check_Assay Yes Prepare_Fresh Prepare Fresh Compound Stocks Check_Compound->Prepare_Fresh No Investigate_Off_Target Investigate Off-Target Effects Check_Assay->Investigate_Off_Target Yes Optimize_Assay Optimize Assay Parameters Check_Assay->Optimize_Assay No Unresolved Issue Unresolved Investigate_Off_Target->Unresolved Verify_Expression->Check_Expression Resolved Issue Resolved Prepare_Fresh->Check_Compound Optimize_Assay->Check_Assay

Caption: Logical workflow for troubleshooting unexpected results with this compound.

FAQ 2: I am observing a partial or weak response to this compound, even at high concentrations. Why is this happening?

Possible Cause 1: Insufficient Agonist Concentration

  • Explanation: To observe robust antagonism, the M3 receptor needs to be adequately stimulated by an agonist.

  • Troubleshooting Steps:

    • Confirm Agonist EC50: Determine the EC50 of your agonist in your assay system.

    • Use Agonist at EC80: For antagonist profiling, it is recommended to use the agonist at a concentration that elicits 80% of the maximal response (EC80).

Possible Cause 2: Receptor Desensitization

  • Explanation: Prolonged exposure to an agonist can lead to receptor desensitization, which can mask the effect of an antagonist.

  • Troubleshooting Steps:

    • Minimize Agonist Pre-incubation: Reduce the time cells are exposed to the agonist before adding this compound.

    • Check for Time-dependent Effects: Perform a time-course experiment to see if the agonist response diminishes over time.

FAQ 3: I am seeing unexpected agonist-like activity with this compound alone. What does this mean?

Possible Cause: Inverse Agonism

  • Explanation: In some systems, M3 receptors can have constitutive (basal) activity in the absence of an agonist. An inverse agonist would inhibit this basal activity, which could be misinterpreted as a response. However, this compound is primarily characterized as a neutral antagonist.

  • Troubleshooting Steps:

    • Measure Basal Activity: Carefully measure the baseline signal of your assay in the absence of any agonist.

    • Compare to Known Inverse Agonist: If possible, compare the effect of this compound to a known M3 inverse agonist.

FAQ 4: The potency of this compound varies between different cell types or tissues. Why?

Possible Cause: Differences in Receptor Density and Signaling Pathways

  • Explanation: The apparent potency of an antagonist can be influenced by the density of the target receptor and the efficiency of the downstream signaling cascade, which can vary significantly between cell types.

  • Troubleshooting Steps:

    • Characterize Receptor Levels: Quantify M3 receptor expression in the different cell types.

    • Assess Signaling Pathway Components: Investigate potential differences in the expression or activity of key signaling molecules (e.g., Gq proteins, PLC isoforms).

FAQ 5: I suspect off-target effects. How can I investigate this?

Explanation: While this compound is highly selective for M3 over M2 receptors, at high concentrations, it may interact with other receptors or cellular components.[1]

Off_Target_Workflow Start Suspected Off-Target Effect Use_Negative_Control Use M3-knockout or M3-negative cell line Start->Use_Negative_Control Observe_Effect Is the effect still present? Use_Negative_Control->Observe_Effect Profile_Other_Antagonists Profile against structurally dissimilar M3 antagonists Observe_Effect->Profile_Other_Antagonists No Off_Target_Confirmed Off-Target Effect Likely Observe_Effect->Off_Target_Confirmed Yes Compare_Profiles Do other antagonists show the same effect? Profile_Other_Antagonists->Compare_Profiles Compare_Profiles->Off_Target_Confirmed No On_Target_Effect Likely On-Target M3 Effect Compare_Profiles->On_Target_Effect Yes Further_Investigation Further investigation needed (e.g., broad receptor screen) Off_Target_Confirmed->Further_Investigation

Caption: Experimental workflow for investigating potential off-target effects of this compound.

Experimental Protocols

Protocol 1: In Vitro Calcium Mobilization Assay

Objective: To measure the antagonistic effect of this compound on agonist-induced intracellular calcium mobilization in cells expressing the M3 muscarinic receptor.

Materials:

  • Cells expressing M3 muscarinic receptors (e.g., CHO-M3, SH-SY5Y)

  • Cell culture medium

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • M3 receptor agonist (e.g., Acetylcholine, Carbachol)

  • This compound

  • Microplate reader with fluorescence detection capabilities

Methodology:

  • Cell Culture: Culture M3-expressing cells to 80-90% confluency in a 96-well black-walled, clear-bottom plate.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate for 60 minutes at 37°C.

    • Wash the cells twice with HBSS to remove excess dye.

  • Compound Addition:

    • Prepare serial dilutions of this compound in HBSS.

    • Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Data Acquisition:

    • Prepare the M3 agonist at a concentration of 2X the final desired concentration (e.g., 2X EC80).

    • Place the plate in the microplate reader and begin recording baseline fluorescence.

    • After a stable baseline is established, add the agonist to all wells simultaneously using an automated injector.

    • Continue recording the fluorescence signal for at least 2 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the data to the response of the agonist alone (0% inhibition) and a no-agonist control (100% inhibition).

    • Plot the normalized response against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50.

Protocol 2: In Vitro Smooth Muscle Contraction Assay

Objective: To assess the ability of this compound to inhibit agonist-induced contraction of isolated smooth muscle tissue.

Materials:

  • Isolated smooth muscle tissue (e.g., guinea pig trachea, rat bladder)

  • Organ bath system with force transducer

  • Krebs-Henseleit solution (or other appropriate physiological salt solution)

  • M3 receptor agonist (e.g., Acetylcholine, Carbachol)

  • This compound

  • Gas mixture (95% O2, 5% CO2)

Methodology:

  • Tissue Preparation:

    • Dissect the smooth muscle tissue and mount it in the organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with the gas mixture.

    • Allow the tissue to equilibrate under a resting tension for at least 60 minutes, with periodic washes.

  • Agonist Concentration-Response Curve:

    • Generate a cumulative concentration-response curve for the M3 agonist to determine its EC50.

  • Antagonist Incubation:

    • Wash the tissue and allow it to return to baseline.

    • Add a specific concentration of this compound to the organ bath and incubate for 30-60 minutes.

  • Agonist Challenge:

    • In the presence of this compound, generate a new cumulative concentration-response curve for the M3 agonist.

  • Data Analysis:

    • Compare the agonist concentration-response curves in the absence and presence of this compound.

    • Calculate the dose ratio (the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist).

    • Use the Schild equation to determine the pA2 value for this compound, which is a measure of its antagonist potency.

References

How to control for non-specific binding of J-104129.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for non-specific binding of J-104129, a potent and selective muscarinic M3 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and selective antagonist of the muscarinic acetylcholine (B1216132) M3 receptor (M3R).[1][2][3] It exhibits significantly higher affinity for the M3 receptor subtype compared to other muscarinic receptor subtypes, such as M2.[1][2]

Q2: What is non-specific binding and why is it a concern when using this compound?

Non-specific binding refers to the interaction of a compound, such as this compound, with molecules or surfaces that are not its intended pharmacological target. This can lead to misleading experimental results, incorrect interpretation of data, and potential off-target effects in cellular and in vivo studies. Controlling for non-specific binding is crucial to ensure that the observed effects are due to the specific antagonism of the M3 receptor.

Q3: How can I differentiate between specific binding to the M3 receptor and non-specific binding in my experiments?

Several experimental strategies can be employed to distinguish between specific and non-specific binding. These include:

  • Competition binding assays: Using a known M3 receptor ligand to compete with this compound for binding.

  • Using a structurally related but inactive compound: This compound should not bind to the M3 receptor but may exhibit similar non-specific binding properties.

  • Employing cell lines with and without M3 receptor expression: Specific binding will only be observed in cells expressing the M3 receptor.

  • Biophysical techniques: Methods like Isothermal Titration Calorimetry (ITC) and Cellular Thermal Shift Assay (CETSA) can provide direct evidence of target engagement.

Troubleshooting Guides

This section provides practical guidance on identifying and mitigating non-specific binding of this compound in common experimental setups.

Problem 1: High background signal in radioligand binding assays.

High background in radioligand binding assays can be a result of the radiolabeled this compound analogue binding to filters, plates, or other components of the assay system.

Troubleshooting Steps:

  • Pre-treat filters and plates: Soaking filters and plates in a solution of polyethyleneimine (PEI) or bovine serum albumin (BSA) can reduce non-specific binding.

  • Optimize washing steps: Increase the number and volume of washes with ice-cold buffer to remove unbound radioligand.

  • Include a non-specific binding control: In parallel with your experimental samples, incubate the radioligand with a high concentration of a competing, unlabeled M3 antagonist (e.g., atropine (B194438) or 4-DAMP) to saturate the specific binding sites. The remaining signal represents non-specific binding.

  • Vary the radioligand concentration: Non-specific binding is typically linear with increasing radioligand concentration, whereas specific binding is saturable.

Table 1: this compound Binding Affinity

Receptor SubtypeKi (nM)Selectivity vs. M3
Human M34.2-
Human M2490~120-fold
Human M119~4.5-fold

Data compiled from publicly available sources.[1]

Problem 2: Inconsistent results in cellular functional assays.

Variability in cellular assays, such as calcium flux or reporter gene assays, may indicate off-target effects due to non-specific binding of this compound.

Troubleshooting Steps:

  • Confirm M3 receptor expression: Verify the expression of the M3 receptor in your cell line using techniques like qPCR, Western blot, or flow cytometry.

  • Use a negative control cell line: Employ a cell line that does not express the M3 receptor. Any response observed in this cell line upon treatment with this compound can be attributed to non-specific effects.

  • Perform a competition experiment: Co-incubate cells with this compound and a known M3 receptor agonist (e.g., carbachol). A specific antagonist effect of this compound should be surmountable by increasing concentrations of the agonist.

  • Employ an orthogonal assay: Confirm your findings using a different functional assay that measures a distinct downstream signaling event of M3 receptor activation.

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

This protocol determines the binding affinity of this compound for the M3 receptor by measuring its ability to compete with a radiolabeled M3 antagonist.

Materials:

  • Cell membranes prepared from cells expressing the human M3 receptor.

  • Radiolabeled M3 antagonist (e.g., [³H]-4-DAMP).

  • This compound.

  • Unlabeled M3 antagonist for determining non-specific binding (e.g., atropine).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • In a 96-well plate, add binding buffer, cell membranes, and the radiolabeled ligand at a concentration close to its Kd.

  • Add increasing concentrations of this compound to the experimental wells.

  • For non-specific binding control wells, add a saturating concentration of the unlabeled antagonist (e.g., 1 µM atropine).

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold binding buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC₅₀ of this compound, which can then be converted to a Ki value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct target engagement of this compound with the M3 receptor in a cellular context.[1][4][5][6][7]

Materials:

  • Cells expressing the M3 receptor.

  • This compound.

  • DMSO (vehicle control).

  • PBS and lysis buffer with protease inhibitors.

  • Antibody against the M3 receptor for Western blotting.

Procedure:

  • Treat intact cells with either this compound or vehicle (DMSO) for a specified time.

  • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

  • Lyse the cells to release soluble proteins.

  • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

  • Analyze the amount of soluble M3 receptor at each temperature by Western blotting using an M3 receptor-specific antibody.

  • Binding of this compound is expected to stabilize the M3 receptor, leading to a shift in its thermal denaturation curve to higher temperatures compared to the vehicle-treated control.

Visualizations

M3R_Signaling_Pathway cluster_cell Cell Membrane cluster_downstream Downstream Signaling J104129 This compound M3R M3 Receptor J104129->M3R Antagonism Gq Gq M3R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Response Cellular Response Ca2->Response PKC->Response ACh Acetylcholine (ACh) ACh->M3R Agonist

Caption: this compound antagonism of the M3 receptor signaling pathway.

Non_Specific_Binding_Workflow cluster_experiment Experimental Observation cluster_interpretation Interpretation ObservedEffect Observed Effect of this compound Compete Competition with known M3 ligand ObservedEffect->Compete Inactive Use inactive analog ObservedEffect->Inactive Knockout Use M3R knockout/knockdown cells ObservedEffect->Knockout Ortho Orthogonal assay ObservedEffect->Ortho Specific Specific M3R-mediated effect Compete->Specific NonSpecific Non-specific/off-target effect Inactive->NonSpecific Knockout->Specific Ortho->Specific

Caption: Workflow for differentiating specific vs. non-specific effects.

References

Technical Support Center: J-104129 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing J-104129, a potent and selective M3 muscarinic receptor antagonist, in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent M3 muscarinic receptor antagonist with high selectivity over M2 receptors. Its primary mechanism of action is to block the binding of the endogenous neurotransmitter acetylcholine (B1216132) (ACh) to M3 muscarinic receptors. These receptors are Gq-protein coupled and their activation typically leads to an increase in intracellular calcium, causing smooth muscle contraction.[1][2] By antagonizing these receptors, this compound can inhibit these effects.

Q2: What are the key signaling pathways affected by this compound?

This compound primarily interferes with the Gq-coupled signaling pathway activated by M3 receptors. This pathway involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[2][3] Some studies suggest M3 receptors can also signal through other G protein families like Gi and Gs.[4]

Q3: What are the expected physiological effects of this compound in vivo?

Given its function as an M3 antagonist, this compound is expected to inhibit smooth muscle contraction. For instance, it has been shown to inhibit ACh-induced bronchoconstriction. Due to its selectivity for M3 over M2 receptors, it is expected to have minimal effects on heart rate (bradycardia), which is primarily regulated by M2 receptors. M3 receptors are also involved in glandular secretions, so this compound may reduce secretions from salivary and other glands.[1][5]

Q4: How should I prepare this compound for in vivo administration?

The solubility of this compound fumarate (B1241708) is provided by the manufacturer. It is soluble in DMSO and ethanol. For in vivo studies, it is common to first dissolve the compound in a small amount of a suitable solvent like DMSO and then dilute it with a vehicle appropriate for animal administration, such as saline, PBS, or a formulation containing agents like PEG300 and Tween 80 to improve solubility and stability.[6] One study with a different muscarinic antagonist used a formulation of 0.5% methylcellulose (B11928114) in water.[7][8] It is crucial to perform a small-scale solubility test with your chosen vehicle before preparing a large batch for your experiment.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or no observable effect in vivo Inadequate Dose: The administered dose may be too low to achieve a therapeutic concentration at the target tissue.- Review the literature for effective dose ranges of similar M3 antagonists.- Perform a dose-response study to determine the optimal dose for your experimental model.
Poor Bioavailability: The compound may be poorly absorbed or rapidly metabolized.- Consider alternative routes of administration (e.g., intravenous instead of oral) to bypass first-pass metabolism.- Evaluate different formulation strategies to enhance solubility and absorption.[5]
Incorrect Formulation: The compound may have precipitated out of the vehicle solution.- Visually inspect the formulation for any precipitates before each administration.- Prepare fresh formulations regularly and store them appropriately.- Re-evaluate the solubility of this compound in your chosen vehicle.[6]
Unexpected Side Effects (e.g., changes in heart rate) Off-Target Effects: Although selective, at higher concentrations this compound may interact with other muscarinic receptor subtypes (e.g., M2).- Reduce the administered dose to a level that maintains efficacy while minimizing side effects.- Confirm the selectivity profile of your batch of this compound with in vitro binding assays.
Vehicle Effects: The vehicle used for administration may have its own physiological effects.- Administer a vehicle-only control group to distinguish the effects of the vehicle from those of this compound.
Variability in Experimental Results Inconsistent Dosing: Inaccurate or inconsistent administration of the compound.- Ensure accurate and consistent dosing volumes and techniques across all animals.- Use calibrated equipment for all measurements and preparations.
Animal-to-Animal Variation: Biological differences between individual animals.- Increase the number of animals per group to improve statistical power.- Ensure that animals are properly randomized into experimental groups.

Quantitative Data

Table 1: Selectivity Profile of this compound and Other Muscarinic Antagonists

CompoundReceptor SubtypeKi (nM)Selectivity (vs. M2)Reference
This compound fumarate Human M34.2~120-fold
Human M119
Human M2490
Darifenacin Human M3-5-fold (vs. M1), significantly reduced binding to M2, M4, M5[9]
Revatropate Guinea Pig M1/M3-~50-fold (vs. M2)[9]
SVT-40776 M30.19High selectivity over M2[10]

Table 2: Pharmacokinetic Parameters of Selected Muscarinic Antagonists in vivo

CompoundAnimal ModelRoute of AdministrationKey FindingsReference
SVT-40776 Anesthetized Guinea PigsIntravenousInhibited 25% of spontaneous bladder contractions at 6.97 µg/kg without affecting blood pressure.[10]
VU0255035 (M1 Antagonist) --Centrally penetrant (BrainAUC/PlasmaAUC of 0.48).[11]
Darifenacin Anesthetized Dogs-Inhibited gut and bladder responses without affecting heart rate. Salivary gland responses were inhibited at 6-10 fold higher doses.[9]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Intraperitoneal Injection

  • Materials:

    • This compound fumarate powder

    • Dimethyl sulfoxide (B87167) (DMSO), sterile

    • Sterile 0.9% saline

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Calibrated pipettes

  • Procedure:

    • Calculate the required amount of this compound based on the desired final concentration and total volume.

    • Weigh the this compound fumarate powder accurately and place it in a sterile microcentrifuge tube.

    • Add a minimal amount of DMSO to dissolve the powder completely. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.

    • Vortex the solution until the compound is fully dissolved.

    • For the final formulation, dilute the stock solution with sterile saline. For example, to achieve a final concentration of 1 mg/mL with 10% DMSO, add 100 µL of the 10 mg/mL stock solution to 900 µL of sterile saline.

    • Vortex the final solution thoroughly before administration.

    • Visually inspect the solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by adding a surfactant like Tween 80 or using a different vehicle).

Protocol 2: In Vivo Efficacy Study in a Mouse Model of Airway Hyperresponsiveness

  • Animals:

    • Use an appropriate mouse model of airway hyperresponsiveness (e.g., ovalbumin-sensitized and challenged mice).

    • House animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

    • All animal procedures must be approved by the institutional animal care and use committee.

  • Experimental Groups:

    • Group 1: Vehicle control (e.g., 10% DMSO in saline)

    • Group 2: this compound (e.g., 1 mg/kg)

    • Group 3: this compound (e.g., 5 mg/kg)

    • Group 4: this compound (e.g., 10 mg/kg)

    • Administer the treatments via the desired route (e.g., intraperitoneal injection) 30-60 minutes before the methacholine (B1211447) challenge.

  • Measurement of Airway Hyperresponsiveness:

    • Anesthetize the mice with an appropriate anesthetic.

    • Intubate the mice and connect them to a ventilator for small animals.

    • Measure baseline lung resistance and compliance.

    • Administer increasing concentrations of aerosolized methacholine (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL).

    • Record lung resistance and compliance after each methacholine dose.

  • Data Analysis:

    • Calculate the percentage increase in lung resistance from baseline for each methacholine concentration.

    • Compare the dose-response curves between the different treatment groups using appropriate statistical analysis (e.g., two-way ANOVA).

Visualizations

M3_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds & Activates J104129 This compound J104129->M3R Binds & Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to PKC->Contraction Contributes to

Caption: M3 Muscarinic Receptor Signaling Pathway and the inhibitory action of this compound.

experimental_workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase cluster_analysis Data Analysis Phase formulation This compound Formulation (e.g., in 10% DMSO/Saline) administration In Vivo Administration (e.g., Intraperitoneal Injection) formulation->administration animal_prep Animal Model Preparation (e.g., Acclimatization, Grouping) animal_prep->administration vehicle_control Vehicle Control Group administration->vehicle_control treatment_groups This compound Treatment Groups (Dose-Response) administration->treatment_groups efficacy_testing Efficacy Testing (e.g., Airway Hyperresponsiveness) vehicle_control->efficacy_testing side_effect_monitoring Side Effect Monitoring (e.g., Heart Rate, Behavior) vehicle_control->side_effect_monitoring treatment_groups->efficacy_testing treatment_groups->side_effect_monitoring data_collection Data Collection efficacy_testing->data_collection side_effect_monitoring->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis results Results Interpretation statistical_analysis->results

Caption: General workflow for an in vivo study of this compound.

troubleshooting_logic start Experiment Start observation Observe Experimental Outcome start->observation expected Expected Outcome Achieved observation->expected Yes unexpected Unexpected Outcome observation->unexpected No no_effect Low or No Effect unexpected->no_effect side_effects Unexpected Side Effects unexpected->side_effects check_dose Check Dose & Bioavailability no_effect->check_dose check_formulation Check Formulation Integrity no_effect->check_formulation check_selectivity Check Off-Target Effects side_effects->check_selectivity check_vehicle Check Vehicle Effects side_effects->check_vehicle

References

Addressing antagonist-induced receptor desensitization with J-104129.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing J-104129 in studies of antagonist-induced M3 muscarinic acetylcholine (B1216132) receptor (M3R) desensitization. The following sections offer detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the M3 muscarinic acetylcholine receptor.[1] It exhibits approximately 120-fold selectivity for the human M3 receptor over the M2 receptor.[1] Its primary mechanism is to competitively bind to the M3 receptor, thereby blocking the binding of acetylcholine and other muscarinic agonists and inhibiting downstream signaling.

Q2: How can this compound be used to study M3 receptor desensitization?

While this compound is a competitive antagonist, it can be a valuable tool in studying receptor desensitization. Researchers can use it to:

  • Establish a baseline of M3 receptor activity in the absence of agonist stimulation.

  • Displace a desensitizing agonist to study the rate of receptor resensitization.

  • Act as a control compound in experiments designed to identify molecules that can reverse or prevent desensitization.

Q3: What are the key signaling pathways activated by the M3 receptor?

The M3 receptor primarily couples to Gq/11 proteins.[2][3][4] Upon agonist binding, this initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3][5]

Q4: What are the known mechanisms of M3 receptor desensitization?

M3 receptor desensitization, a process that leads to a diminished response upon prolonged agonist exposure, is a complex process. Key mechanisms include:

  • Receptor Phosphorylation: G-protein-coupled receptor kinases (GRKs) phosphorylate the activated receptor.[6][7]

  • Arrestin Binding: Phosphorylation promotes the binding of arrestin proteins, which uncouple the receptor from its G-protein, sterically hindering further signaling.[6][7]

  • Internalization: The receptor-arrestin complex can be targeted for endocytosis, removing the receptor from the cell surface.

Quantitative Data for this compound

The following tables summarize the binding affinities and functional potency of this compound.

Table 1: this compound Binding Affinities (Ki) for Human Muscarinic Receptors

Receptor SubtypeKi (nM)
Human M119
Human M2490
Human M34.2

Data sourced from literature.[1]

Table 2: this compound Functional Antagonist Potency

AssayTissue/Cell TypeParameterValue
Acetylcholine-induced bronchoconstrictionAnesthetized RatsED500.58 mg/kg (oral)
Acetylcholine-induced responsesIsolated Rat TracheaKB3.3 nM

Data sourced from literature.[1]

Troubleshooting Guides

Issue 1: High background signal in calcium mobilization assay.

  • Question: I am observing a high baseline fluorescence in my calcium mobilization assay even before adding this compound or an agonist. What could be the cause?

  • Answer:

    • Cell Health: Ensure cells are healthy and not overly confluent, as stressed cells can have dysregulated calcium homeostasis.

    • Dye Loading: Optimize the concentration of the calcium-sensitive dye and the loading time. Excessive dye or prolonged incubation can lead to compartmentalization and high background.

    • Assay Buffer: Use a buffer with a physiological calcium concentration. Contamination of the buffer with agonists or other stimulants can also be a factor.

    • This compound Fluorescence: While unlikely, test if this compound itself autofluoresces at the excitation/emission wavelengths of your dye.

Issue 2: Inconsistent this compound antagonist activity.

  • Question: The potency (IC50) of this compound appears to vary between experiments. Why might this be happening?

  • Answer:

    • Solubility: this compound fumarate (B1241708) has specific solubility properties. Ensure it is fully dissolved in your vehicle (e.g., DMSO) before diluting into aqueous assay buffer. Precipitation can lead to lower effective concentrations.

    • Agonist Concentration: The apparent IC50 of a competitive antagonist is dependent on the concentration of the agonist used. Use a consistent agonist concentration, typically the EC80, for your experiments.

    • Incubation Time: Ensure the pre-incubation time with this compound is sufficient to allow it to reach equilibrium with the M3 receptors before adding the agonist.

    • Receptor Density: Variations in M3 receptor expression levels between cell passages can affect the apparent antagonist potency.

Issue 3: Difficulty in measuring receptor resensitization.

  • Question: After inducing desensitization with an agonist and then washing it out, I am not seeing a recovery of the receptor response over time. How can I troubleshoot this?

  • Answer:

    • Incomplete Agonist Washout: Ensure a thorough washout of the desensitizing agonist. Consider including an antagonist like this compound in the wash buffer to facilitate the removal of the agonist from the receptor.

    • Receptor Downregulation: Prolonged exposure to high concentrations of some agonists can lead to receptor downregulation (degradation) rather than just desensitization. Try using a shorter desensitization period or a lower agonist concentration.

    • Time Course: Resensitization can be a slow process. Extend the time course of your recovery measurements.

    • Cell Viability: Confirm that the cells remain viable throughout the prolonged experiment.

Experimental Protocols and Workflows

M3 Receptor Signaling and Desensitization Pathway

The following diagram illustrates the primary signaling cascade of the M3 muscarinic receptor and the key steps involved in its desensitization.

M3R_Signaling_Desensitization cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Receptor Gq11 Gq/11 M3R->Gq11 Activates GRK GRK M3R->GRK Recruits PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC M3R_P Phosphorylated M3 Receptor GRK->M3R_P Phosphorylates Arrestin β-Arrestin Arrestin->Gq11 Uncouples Internalization Receptor Internalization Arrestin->Internalization Promotes M3R_P->Arrestin Binds ACh Acetylcholine (Agonist) ACh->M3R Binds & Activates J104129 This compound (Antagonist) J104129->M3R Blocks

Caption: M3R signaling cascade and desensitization pathway.

Calcium Mobilization Assay Protocol

This protocol outlines a general procedure for measuring intracellular calcium changes in response to M3 receptor activation and inhibition.

Materials:

  • Cells expressing M3 receptors (e.g., CHO-M3, HEK-M3)

  • Black, clear-bottom 96-well or 384-well plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound

  • M3 receptor agonist (e.g., Carbachol, Acetylcholine)

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Plating: Seed cells into the microplate to achieve a confluent monolayer on the day of the assay.

  • Dye Loading:

    • Prepare a dye loading solution containing Fluo-4 AM and Pluronic F-127 in HBSS.

    • Remove cell culture medium and add the dye loading solution to each well.

    • Incubate for 1 hour at 37°C in the dark.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in HBSS.

    • Prepare the M3 agonist at a concentration of 2X the final desired concentration (e.g., 2X EC80).

  • Assay Execution:

    • Wash the cells with HBSS to remove excess dye.

    • Add the this compound dilutions to the appropriate wells and incubate for 15-30 minutes.

    • Place the plate in the fluorescence reader.

    • Record a stable baseline fluorescence for 10-20 seconds.

    • Use the automated injector to add the M3 agonist to all wells.

    • Continue recording the fluorescence signal for 1-2 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well.

    • Plot the agonist response against the concentration of this compound to determine the IC50 value.

Workflow for Investigating this compound in a Desensitization Assay

This workflow describes how to assess the effect of an antagonist on the recovery from agonist-induced desensitization.

Desensitization_Workflow start Start: M3R-expressing cells induce_desens Induce Desensitization: Add M3 Agonist (e.g., Carbachol) Incubate for 30-60 min start->induce_desens washout Washout Agonist: 3x washes with buffer induce_desens->washout split washout->split add_j104129 Experimental Group: Add this compound during recovery split->add_j104129 add_buffer Control Group: Add buffer only split->add_buffer recovery Recovery Period: Incubate for various times (e.g., 0, 15, 30, 60 min) add_j104129->recovery add_buffer->recovery re_challenge Re-challenge with Agonist: Measure response (e.g., Calcium Flux) recovery->re_challenge analyze Analyze Data: Compare recovery rates between groups re_challenge->analyze

Caption: Workflow for a receptor desensitization-resensitization assay.

IP3 Accumulation Assay Protocol

This protocol provides a general method for measuring the accumulation of inositol monophosphate (IP1), a stable metabolite of IP3, as an indicator of M3 receptor activation.

Materials:

  • Cells expressing M3 receptors

  • White, solid-bottom 96-well or 384-well plates

  • IP-One HTRF® assay kit (or similar)

  • Stimulation buffer containing Lithium Chloride (LiCl)

  • This compound

  • M3 receptor agonist

Procedure:

  • Cell Plating: Plate cells in the appropriate microplate and culture overnight.

  • Compound Addition:

    • Prepare serial dilutions of this compound in the stimulation buffer.

    • Prepare the M3 agonist in the stimulation buffer.

    • Add this compound to the cells and pre-incubate for 15-30 minutes.

  • Agonist Stimulation: Add the M3 agonist to the wells and incubate for the optimized stimulation time (e.g., 30-60 minutes) at 37°C.

  • Detection:

    • Add the IP1-d2 conjugate to all wells.

    • Add the anti-IP1 cryptate conjugate to all wells.

    • Incubate for 1 hour at room temperature in the dark.

  • Measurement: Read the plate on an HTRF-compatible reader.

  • Data Analysis: Calculate the ratio of the two emission wavelengths and convert to IP1 concentration using a standard curve. Determine the IC50 of this compound from the concentration-response curve.

References

Common pitfalls to avoid when working with J-104129.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with J-104129, a potent and selective M3 muscarinic receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor (M3R).[1][2][3] Its primary mechanism of action is to competitively block the binding of the endogenous neurotransmitter, acetylcholine (ACh), to M3Rs.[4] This inhibition prevents the activation of the Gq protein-coupled signaling cascade, which would normally lead to the activation of phospholipase C (PLC), production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium levels.[3][5]

Q2: What are the key quantitative parameters I should be aware of for this compound?

The following table summarizes the key binding affinities of this compound. These values highlight its selectivity for the M3 receptor over the M2 and M1 subtypes.

Receptor SubtypeSpeciesParameterValue (nM)
M3 Muscarinic ReceptorHumanKi4.2[1][2][6]
M1 Muscarinic ReceptorHumanKi19
M2 Muscarinic ReceptorHumanKi490[1][2][6]
M3 Muscarinic Receptor (Trachea)RatKB3.3[6]
M2 Muscarinic Receptor (Right Atria)RatKB170

Q3: How should I prepare and store stock solutions of this compound?

This compound is soluble in DMSO up to 100 mM and in ethanol (B145695) up to 50 mM. For long-term storage, it is recommended to store the solid compound at +4°C. Once dissolved, aliquot the stock solution and store at -20°C or -80°C to minimize freeze-thaw cycles. The stability of this compound in aqueous solutions for extended periods has not been extensively reported, so it is advisable to prepare fresh dilutions in your experimental buffer from the frozen stock for each experiment.

Troubleshooting Guides

In Vitro Experiments

Problem 1: Higher than expected M2 receptor antagonism or off-target effects.

  • Possible Cause: While this compound is highly selective for the M3 receptor, at high concentrations, it can exhibit activity at M1 and M2 receptors. It is crucial to consider the ~120-fold selectivity over M2 receptors when designing experiments.[1][6] Uncharacterized off-target effects are a possibility with any small molecule inhibitor.[7][8]

  • Troubleshooting Steps:

    • Concentration Optimization: Perform a dose-response curve to determine the optimal concentration of this compound that provides maximal M3 antagonism with minimal effects on M2 or other receptors.

    • Control Experiments: Include appropriate controls in your experiments. This should include cells or tissues known to predominantly express M2 or other muscarinic receptor subtypes to confirm the selectivity of your observed effects.

    • Phenotypic Controls: If you observe an unexpected phenotype, consider if it could be mediated by off-target effects. A rescue experiment with an M3 receptor agonist could help confirm on-target activity.

Problem 2: Low potency or lack of efficacy in cell-based assays.

  • Possible Cause:

    • Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation of the compound.

    • Cell Culture Conditions: The expression levels of M3 receptors can vary depending on the cell line, passage number, and culture conditions.

    • Assay Interference: Components of the assay medium or the detection system may interfere with the activity of this compound.

  • Troubleshooting Steps:

    • Fresh Compound: Prepare fresh dilutions of this compound from a recently prepared or properly stored stock solution.

    • Receptor Expression: Verify the expression of M3 receptors in your cell line using techniques like qPCR, Western blot, or flow cytometry.

    • Assay Validation: Run appropriate positive and negative controls for your assay. For example, use a known M3 agonist like carbachol (B1668302) to stimulate the cells and a non-selective muscarinic antagonist like atropine (B194438) as a positive control for inhibition.

In Vivo Experiments

Problem 3: Inconsistent results or lack of efficacy in animal models.

  • Possible Cause:

    • Pharmacokinetics and Bioavailability: The route of administration, dose, and formulation can significantly impact the bioavailability and exposure of this compound at the target tissue. This compound has been shown to be orally active in rats with an ED50 of 0.58 mg/kg for antagonizing ACh-induced bronchoconstriction.[6]

    • Animal Model Variability: The expression and function of M3 receptors can differ between species and even between different strains of the same species.

    • Side Effects: At higher doses, off-target effects or exaggerated M3 antagonism in non-target tissues (e.g., dry mouth, decreased gastrointestinal motility) could lead to confounding physiological responses.[9][10]

  • Troubleshooting Steps:

    • Pharmacokinetic Studies: If possible, conduct preliminary pharmacokinetic studies to determine the optimal dosing regimen for your specific animal model and route of administration.

    • Dose-Response Studies: Perform a dose-response study to identify a dose that provides the desired efficacy at the target organ with minimal systemic side effects.

    • Model Characterization: Ensure that the role of M3 receptors in the pathophysiology of your chosen animal model is well-established.

    • Careful Observation: Closely monitor animals for any signs of adverse effects that could influence the experimental outcomes.

Experimental Protocols

Protocol 1: In Vitro Calcium Mobilization Assay

This protocol describes a method to assess the antagonist activity of this compound on M3 receptor-mediated calcium mobilization in a cell line endogenously or recombinantly expressing the human M3 receptor (e.g., HEK293-M3R).

Methodology:

  • Cell Culture: Culture the M3R-expressing cells in the recommended medium and conditions until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into a 96-well black-walled, clear-bottom plate at an optimized density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with a buffered saline solution (e.g., HBSS) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Incubation: After dye loading, wash the cells and incubate with varying concentrations of this compound or vehicle control for a predetermined time (e.g., 15-30 minutes).

  • Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader. Initiate reading and, after establishing a baseline, add a known M3 receptor agonist (e.g., carbachol at its EC80 concentration).

  • Data Analysis: Measure the change in fluorescence intensity over time. The antagonist effect of this compound can be quantified by the reduction in the agonist-induced calcium peak. Calculate IC50 values by fitting the data to a four-parameter logistic equation.

Protocol 2: In Vivo Bronchoconstriction Model

This protocol outlines a general procedure to evaluate the in vivo efficacy of this compound in an anesthetized rodent model of acetylcholine-induced bronchoconstriction.

Methodology:

  • Animal Preparation: Anesthetize the animals (e.g., rats or guinea pigs) and cannulate the trachea for mechanical ventilation and measurement of airway resistance. Cannulate a vein for drug administration.

  • Baseline Measurement: After a stabilization period, record baseline airway resistance.

  • Compound Administration: Administer this compound or vehicle control intravenously or by the desired route.

  • Bronchoconstriction Challenge: After a predetermined pretreatment time, administer a bolus of acetylcholine intravenously to induce bronchoconstriction.

  • Measurement of Airway Resistance: Continuously monitor and record the changes in airway resistance following the acetylcholine challenge.

  • Data Analysis: Quantify the peak increase in airway resistance in the presence and absence of this compound. Calculate the percentage of inhibition of the acetylcholine-induced bronchoconstriction for each dose of this compound to determine the ED50.

Signaling Pathways and Workflows

Below are diagrams illustrating the M3 muscarinic receptor signaling pathway and a typical experimental workflow for screening M3 antagonists.

M3_Signaling_Pathway cluster_membrane Cell Membrane M3R M3 Muscarinic Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves ACh Acetylcholine (Agonist) ACh->M3R Binds & Activates J104129 This compound (Antagonist) J104129->M3R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) Activation DAG->PKC Ca2 Intracellular Ca²⁺ Increase ER->Ca2 Releases Ca²⁺ Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Cellular_Response PKC->Cellular_Response

Caption: M3 Muscarinic Receptor Signaling Pathway.

Antagonist_Screening_Workflow start Start cell_culture Culture M3R-expressing cells start->cell_culture plate_cells Plate cells in 96-well format cell_culture->plate_cells add_compounds Add this compound (or test compounds) and controls (vehicle, known antagonist) plate_cells->add_compounds incubate Incubate add_compounds->incubate add_agonist Stimulate with M3 Agonist (e.g., Carbachol) incubate->add_agonist measure_response Measure Cellular Response (e.g., Calcium Flux, IP1 accumulation) add_agonist->measure_response data_analysis Data Analysis: - Normalize to controls - Generate dose-response curves - Calculate IC50 measure_response->data_analysis end End data_analysis->end

References

Ensuring reproducibility in experiments involving J-104129.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to aid researchers, scientists, and drug development professionals in ensuring the reproducibility of experiments involving J-104129, a potent and selective M3 muscarinic receptor antagonist.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that users may encounter during their experiments with this compound, presented in a question-and-answer format.

1. Solubility and Stock Solution Preparation

  • Question: I am having trouble dissolving this compound fumarate (B1241708). What is the recommended solvent and procedure?

  • Answer: this compound fumarate has good solubility in DMSO and ethanol (B145695).[1] For a 100 mM stock solution, dissolve 50.06 mg of this compound fumarate in 1 mL of DMSO.[1] For a 50 mM stock solution in ethanol, dissolve 25.03 mg in 1 mL of ethanol.[1] It is recommended to warm the solution gently and sonicate if necessary to ensure complete dissolution. Always refer to the batch-specific information on the certificate of analysis, as the molecular weight may vary slightly.[1] For aqueous solutions, further dilution from the stock solution into your experimental buffer is recommended. Be mindful of the final DMSO or ethanol concentration in your assay, as high concentrations can affect cellular viability and assay performance.

  • Question: My this compound solution appears cloudy after dilution in my aqueous buffer. What should I do?

  • Answer: This may indicate that the solubility of this compound has been exceeded in the aqueous buffer. To address this, try the following:

    • Increase the final concentration of the organic solvent (e.g., DMSO) in your working solution, ensuring it remains within the tolerance limits of your assay.

    • Prepare a more dilute stock solution and add a larger volume to your final assay medium.

    • Consider using a different buffer system or adding a small amount of a biocompatible surfactant, such as Tween 80, to improve solubility. Always test the effect of any additives on your experimental system in a vehicle control group.

2. In Vitro Experiment Issues

  • Question: I am not observing the expected antagonist effect of this compound in my cell-based assay. What are the possible reasons?

  • Answer: Several factors could contribute to a lack of antagonist activity. Consider the following troubleshooting steps:

    • Cell Line Verification: Confirm that your cell line expresses the M3 muscarinic receptor at a sufficient density.[2]

    • Ligand Stability: Ensure the stability of this compound in your assay buffer and at the experimental temperature. Prepare fresh dilutions for each experiment.

    • Agonist Concentration: The concentration of the agonist used to stimulate the M3 receptor may be too high, making it difficult for a competitive antagonist to inhibit the response. Perform a full agonist dose-response curve to determine the EC80 or EC90 concentration for your antagonist experiments.

    • Incubation Time: The pre-incubation time with this compound may be insufficient to allow for binding equilibrium. Optimize the pre-incubation time (typically 15-30 minutes for competitive antagonists).

    • Ligand Purity and Integrity: Verify the purity and integrity of your this compound compound. If possible, use a fresh batch or a compound from a different supplier.

  • Question: I am observing high non-specific binding in my radioligand binding assay with this compound. How can I reduce it?

  • Answer: High non-specific binding can obscure the specific binding signal. To mitigate this:

    • Optimize Blocking Agents: Include a high concentration of a structurally unrelated, non-selective muscarinic antagonist (e.g., atropine) to define non-specific binding.[3]

    • Reduce Radioligand Concentration: Use a radioligand concentration at or below its Kd value to minimize non-specific interactions.[4]

    • Washing Steps: Increase the number and volume of washes to remove unbound radioligand more effectively.[2]

    • Hydrophobicity: this compound is a hydrophobic molecule, which can contribute to non-specific binding to plasticware and membranes.[5] Consider using low-binding plates and including a small percentage of BSA (0.1-0.5%) in your binding buffer. Modifying the ligand or membrane with protective groups can also be a strategy.[5]

3. In Vivo Experiment Considerations

  • Question: What is a suitable starting dose and route of administration for in vivo studies with this compound in rats?

  • Answer: For antagonizing acetylcholine-induced bronchoconstriction in rats, an oral administration of this compound has been shown to be effective with an ED50 value of 0.58 mg/kg.[1] For intravenous administration in guinea pigs to inhibit spontaneous bladder contractions, a very low dose of 6.97 µg/kg has been reported for a similar selective M3 antagonist, SVT-40776.[6] It is crucial to perform a dose-response study to determine the optimal dose for your specific animal model and experimental endpoint.

  • Question: How can I ensure the selectivity of this compound's effects in my in vivo experiments?

  • Answer: To confirm that the observed effects are due to M3 receptor antagonism, consider the following:

    • Comparative Studies: Compare the effects of this compound with a non-selective muscarinic antagonist (e.g., atropine) and a selective M2 antagonist. This compound should primarily inhibit M3-mediated responses (e.g., bronchoconstriction, salivation) with minimal effect on M2-mediated responses (e.g., bradycardia).[1]

    • Dose-Response Relationship: Establish a clear dose-dependent effect of this compound.

    • Control for Off-Target Effects: While this compound is highly selective for the M3 receptor over the M2 receptor, it is good practice to be aware of potential off-target effects.[7][8] If unexpected physiological responses are observed, consider performing a broader off-target screening panel.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound to aid in experimental design and data interpretation.

Table 1: In Vitro Binding Affinity and Potency of this compound

ParameterSpeciesReceptor SubtypeValueReference
Ki HumanM119 nM[1]
HumanM2490 nM[1]
HumanM34.2 nM[1]
KB RatM2 (right atria)170 nM[1]
RatM3 (trachea)3.3 nM[1]

Table 2: In Vivo Efficacy of this compound

ParameterSpeciesExperimental ModelRouteValueReference
ED50 RatAcetylcholine-induced bronchoconstrictionOral0.58 mg/kg[1]

Table 3: Solubility of this compound Fumarate

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Reference
DMSO 50.06100[1]
Ethanol 25.0350[1]

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound. These are representative protocols and may require optimization for specific experimental conditions.

Protocol 1: In Vitro Radioligand Binding Assay for M3 Receptor

This protocol is adapted from standard procedures for muscarinic receptor binding assays.[3][4]

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the M3 receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • 50 µL of binding buffer

      • 25 µL of radioligand (e.g., [3H]N-methylscopolamine) at a concentration at or below its Kd.

      • 25 µL of this compound at various concentrations (for competition binding) or buffer (for total binding).

      • For non-specific binding, add 25 µL of a high concentration of a non-selective antagonist (e.g., 10 µM atropine).

      • 100 µL of the membrane preparation.

    • Incubate the plate at room temperature for 2-3 hours to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • For competition assays, plot the percentage of specific binding against the log concentration of this compound and fit the data to a one-site competition model to determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vivo Acetylcholine-Induced Bronchoconstriction in Anesthetized Rats

This protocol is a general guideline for assessing the in vivo efficacy of M3 antagonists.[9][10]

  • Animal Preparation:

    • Anesthetize male Sprague-Dawley rats with an appropriate anesthetic (e.g., pentobarbital (B6593769) sodium).

    • Perform a tracheotomy and insert a cannula into the trachea.

    • Cannulate the jugular vein for intravenous drug administration.

    • Mechanically ventilate the rats.

  • Measurement of Bronchoconstriction:

    • Measure changes in airway resistance or dynamic lung compliance as an index of bronchoconstriction.

  • Experimental Procedure:

    • Administer this compound or vehicle orally or intravenously at various doses.

    • After a suitable pre-treatment period, induce bronchoconstriction by administering a bolus intravenous injection of acetylcholine (B1216132) (ACh).

    • Record the changes in airway mechanics for a set period after ACh administration.

    • Allow for a recovery period between ACh challenges.

  • Data Analysis:

    • Calculate the percentage inhibition of the ACh-induced bronchoconstriction for each dose of this compound.

    • Plot the percentage inhibition against the log dose of this compound and determine the ED50 value.

Visualizations

Signaling Pathway of M3 Muscarinic Receptor Antagonism by this compound

M3_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) M3R M3 Receptor ACh->M3R Binds & Activates J104129 This compound J104129->M3R Competitively Blocks Gq11 Gq/11 M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) DAG->Cellular_Response Activates PKC, leading to Ca_release->Cellular_Response

Caption: M3 muscarinic receptor signaling and its inhibition by this compound.

Experimental Workflow for In Vitro Radioligand Binding Assay

Binding_Assay_Workflow start Start prep_membranes Prepare M3 Receptor-Expressing Membranes start->prep_membranes setup_assay Set up 96-well Plate: - Radioligand - this compound/Buffer/Atropine - Membranes prep_membranes->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filter_wash Filter and Wash to Separate Bound and Free Ligand incubate->filter_wash count Measure Radioactivity filter_wash->count analyze Analyze Data: - Calculate Specific Binding - Determine IC50 and Ki count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Logical Flow for Troubleshooting Inconsistent In Vivo Results

InVivo_Troubleshooting start Inconsistent In Vivo Results check_compound Verify this compound Formulation (Solubility, Stability, Dose) start->check_compound check_animal_model Review Animal Model (Strain, Health, Anesthesia) start->check_animal_model check_procedure Examine Experimental Procedure (Surgical Technique, Dosing Route, Measurement Accuracy) start->check_procedure optimize Optimize Protocol and Repeat check_compound->optimize check_animal_model->optimize check_procedure->optimize check_selectivity Assess M3 Selectivity (Use Control Antagonists) consider_off_target Consider Potential Off-Target Effects check_selectivity->consider_off_target consider_off_target->optimize optimize->check_selectivity

Caption: A logical approach to troubleshooting in vivo experiments.

References

Technical Support Center: J-104129 Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing J-104129 dose-response curve experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and highly selective antagonist of the muscarinic M3 receptor.[1] Its primary mechanism of action is to competitively block the binding of acetylcholine (B1216132) (ACh) and other muscarinic agonists to the M3 receptor, thereby inhibiting downstream signaling pathways. This selectivity makes it a valuable tool for studying M3 receptor function and for potential therapeutic applications, such as in obstructive airway diseases.[1]

Q2: What are the key binding affinity and potency values for this compound?

A2: The following table summarizes the key quantitative data for this compound.

ParameterValueSpecies/TissueReference
M3 Receptor Kᵢ4.2 nMHuman[1]
M2 Receptor Kᵢ490 nMHuman[1]
M3/M2 Selectivity~120-foldHuman[1]
KB value3.3 nMIsolated Rat Trachea[1]
ED₅₀0.58 mg/kgIn vivo (rats, ACh-induced bronchoconstriction)[1]

Q3: How should I prepare and store this compound stock solutions?

A3: this compound fumarate (B1241708) is soluble in DMSO and ethanol. For optimal results, dissolve the compound in 100% DMSO to create a high-concentration stock solution. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C. For working solutions, dilute the stock in your assay buffer on the day of the experiment. Ensure the final DMSO concentration in your assay is consistent across all conditions and does not exceed a level that affects cell viability or assay performance (typically ≤ 0.5%).

Q4: Which experimental model is most suitable for studying this compound?

A4: The choice of experimental model depends on the research question. For studying the direct interaction with the human M3 receptor, cell lines recombinantly expressing the human M3 receptor, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells, are commonly used. For functional studies in a more physiological context, isolated tissues like rat trachea are suitable for investigating its effects on smooth muscle contraction.[1]

Troubleshooting Guide

Issue 1: Atypical (e.g., Biphasic or "U-shaped") Dose-Response Curve

Possible Causes:

  • Off-target effects at high concentrations: While this compound is highly selective for the M3 receptor, at very high concentrations, it may interact with other receptors or cellular components, leading to unexpected responses.

  • Co-expression of M2 and M3 receptors: In some tissues and cell lines, M2 and M3 receptors are co-expressed. M2 receptor activation can counteract M3-mediated responses.[2] A biphasic curve can occur if this compound has differential effects on these two receptor subtypes at varying concentrations.

  • Cellular toxicity: High concentrations of the compound or the solvent (DMSO) may induce cytotoxicity, leading to a decrease in response at the upper end of the dose-response curve.

Solutions:

  • Optimize Concentration Range: Narrow the concentration range of this compound to focus on the M3 receptor-specific effects.

  • Use a More Selective System: Employ a cell line expressing only the M3 receptor to eliminate confounding effects from other muscarinic receptor subtypes.

  • Assess Cytotoxicity: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assay to rule out toxicity-related artifacts.

  • Schild Analysis: To confirm competitive antagonism at the M3 receptor, perform a Schild analysis. This involves generating agonist dose-response curves in the presence of increasing concentrations of this compound. A linear Schild plot with a slope of 1 is indicative of competitive antagonism.

Issue 2: High Variability and Poor Reproducibility Between Experiments

Possible Causes:

  • Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, and serum batches can significantly impact receptor expression levels and cellular signaling, leading to inconsistent results. The challenge of reproducibility in preclinical research is a well-documented issue.

  • Reagent Instability: Improper storage or repeated freeze-thaw cycles of this compound stock solutions can lead to degradation of the compound.

  • Assay Protocol Variations: Minor deviations in incubation times, temperatures, or reagent concentrations can introduce significant variability.

Solutions:

  • Standardize Cell Culture: Use cells within a defined passage number range, seed at a consistent density, and use the same batch of serum for a set of experiments.

  • Proper Reagent Handling: Aliquot stock solutions and avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.

  • Strict Adherence to Protocol: Follow a detailed and validated standard operating procedure (SOP) for the assay.

  • Include Proper Controls: Always include positive and negative controls in every experiment to monitor assay performance and normalize data.

Experimental Protocols

Protocol 1: Calcium Mobilization Assay in CHO-K1 cells expressing human M3 receptor

This protocol outlines a method to determine the potency of this compound in inhibiting agonist-induced calcium mobilization.

Materials:

  • CHO-K1 cells stably expressing the human M3 muscarinic receptor

  • This compound fumarate

  • Muscarinic agonist (e.g., Carbachol or Acetylcholine)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • 96-well or 384-well black, clear-bottom microplates

Methodology:

  • Cell Seeding: Seed the CHO-M3 cells into the microplates at a density that will form a confluent monolayer on the day of the experiment. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Dye Loading:

    • Prepare a dye loading solution containing Fluo-4 AM and Pluronic F-127 in assay buffer.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate the plate in the dark at 37°C for 1 hour.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in assay buffer to achieve the desired final concentrations.

    • Prepare a stock solution of the muscarinic agonist in assay buffer.

  • Assay Procedure:

    • Wash the cells with assay buffer to remove excess dye.

    • Add the diluted this compound solutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

    • Place the microplate into a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Record a stable baseline fluorescence.

    • Add the muscarinic agonist at a concentration that elicits a submaximal response (e.g., EC₈₀) and measure the change in fluorescence over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of the agonist alone (100%) and a no-agonist control (0%).

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of this compound for the M3 receptor.

Materials:

  • Cell membranes prepared from cells expressing the human M3 receptor

  • Radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine)

  • This compound fumarate

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Wash Buffer (cold binding buffer)

  • Glass fiber filters

  • Scintillation cocktail

Methodology:

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Cell membranes (typically 20-50 µg of protein)

    • Radiolabeled antagonist at a concentration near its Kd

    • Varying concentrations of this compound or vehicle (for total binding) or a saturating concentration of a known muscarinic antagonist like atropine (B194438) (for non-specific binding).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a one-site competition model to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Receptor Gq Gq Protein M3R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER releases PKC Protein Kinase C (PKC) DAG->PKC activates Ca_cyto Ca²⁺ (Cytosol) Ca_ER->Ca_cyto Ca_cyto->PKC co-activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response ACh Acetylcholine (Agonist) ACh->M3R binds to J104129 This compound (Antagonist) J104129->M3R blocks

Caption: M3 Muscarinic Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (CHO-M3 cells) Dye_Loading 2. Dye Loading (Fluo-4 AM) Cell_Culture->Dye_Loading Incubation 4. Incubation with This compound Dye_Loading->Incubation Compound_Prep 3. Compound Preparation (this compound & Agonist) Compound_Prep->Incubation Measurement 5. Fluorescence Measurement Incubation->Measurement Normalization 6. Data Normalization Measurement->Normalization Curve_Fitting 7. Dose-Response Curve Fitting Normalization->Curve_Fitting IC50 8. IC₅₀ Determination Curve_Fitting->IC50

Caption: Workflow for a Calcium Mobilization Assay to determine this compound IC₅₀.

Troubleshooting_Logic Start Atypical Dose-Response Curve Observed Check_Toxicity Perform Cytotoxicity Assay Start->Check_Toxicity Toxic Toxicity Observed Check_Toxicity->Toxic Yes Not_Toxic No Toxicity Check_Toxicity->Not_Toxic No Reduce_Conc Reduce Max Concentration Toxic->Reduce_Conc Check_Receptors Consider M2/M3 Co-expression Not_Toxic->Check_Receptors Coexpressed Co-expression Likely Check_Receptors->Coexpressed Yes Not_Coexpressed Single Receptor Type Check_Receptors->Not_Coexpressed No Use_Selective_System Use Cell Line with Single Receptor Subtype Coexpressed->Use_Selective_System Schild_Analysis Perform Schild Analysis Not_Coexpressed->Schild_Analysis Use_Selective_System->Schild_Analysis Check_Off_Target Investigate Potential Off-Target Effects Schild_Analysis->Check_Off_Target

Caption: Logical troubleshooting workflow for an atypical dose-response curve.

References

Technical Support Center: Validating J-104129 Activity in a New Experimental Model

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the activity of J-104129, a potent and selective M3 muscarinic receptor antagonist, in a new experimental model.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel and highly selective antagonist of the muscarinic M3 receptor.[1] Its primary mechanism of action is to competitively block the binding of the endogenous neurotransmitter, acetylcholine (B1216132) (ACh), to M3 receptors. This inhibition prevents the activation of downstream signaling pathways typically initiated by M3 receptor stimulation. This compound exhibits significantly higher affinity for the M3 receptor subtype compared to other muscarinic receptors, particularly the M2 subtype, making it a valuable tool for studying M3 receptor-specific functions.[1][2]

Q2: What are the expected downstream effects of this compound antagonism on the M3 receptor signaling pathway?

A2: The M3 muscarinic receptor primarily couples to Gq/11 G-proteins. Upon acetylcholine binding, the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[3] By blocking the initial binding of acetylcholine, this compound is expected to inhibit this entire cascade, leading to a reduction in intracellular calcium mobilization and PKC activation.

Q3: We are not observing the expected inhibitory effect of this compound in our new cell line. What are the potential reasons for this?

A3: Several factors could contribute to a lack of observed activity in a new experimental model:

  • Low or Absent M3 Receptor Expression: The new cell line may not express the M3 muscarinic receptor at a sufficient density for a measurable response.

  • Compound Instability or Degradation: this compound, like any small molecule, may be unstable under specific experimental conditions (e.g., pH, temperature, or presence of certain enzymes in the cell culture media).

  • Incorrect Dosing: The concentration range of this compound used may not be appropriate for the new model's sensitivity.

  • Assay-Related Issues: The functional assay being used may not be sensitive enough to detect the effects of M3 receptor antagonism.

  • Cellular Efflux: The new cell line may express efflux pumps that actively remove this compound from the intracellular environment.

Q4: How can we confirm the expression of M3 muscarinic receptors in our new experimental model?

A4: Several techniques can be used to confirm M3 receptor expression:

  • Western Blotting: Use a validated antibody against the M3 muscarinic receptor to detect its presence in cell lysates.

  • Immunocytochemistry/Immunofluorescence: Visualize the localization of the M3 receptor within the cells.

  • RT-qPCR: Quantify the mRNA expression level of the CHRM3 gene, which encodes the M3 receptor.

  • Radioligand Binding: Use a radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine) to quantify the total number of muscarinic receptors. Competition binding with an M3-selective antagonist can further confirm the presence of the M3 subtype.

Troubleshooting Guides

Problem 1: No observable inhibition of agonist-induced response.

Question: We are stimulating our new cell line with a muscarinic agonist (e.g., carbachol) but see no reduction in the response after pre-incubating with this compound. What steps should we take?

Answer:

StepActionRationale
1 Verify M3 Receptor Expression Confirm that your new cell model expresses the M3 muscarinic receptor using techniques like Western Blot, RT-qPCR, or immunofluorescence. A lack of the target receptor is the most fundamental reason for a lack of compound activity.
2 Confirm Agonist Potency Run a dose-response curve for your muscarinic agonist (e.g., carbachol) to ensure it is effectively stimulating a response in your new model and to determine its EC50. This will help in selecting an appropriate agonist concentration for inhibition assays (typically EC80).
3 Check this compound Integrity Prepare a fresh stock solution of this compound. If possible, verify its purity and concentration using analytical methods like HPLC or LC-MS. Improper storage or handling can lead to compound degradation.
4 Optimize this compound Concentration and Incubation Time Perform a dose-response experiment with a wide range of this compound concentrations. Also, consider varying the pre-incubation time with this compound before adding the agonist. The optimal conditions may differ in a new model.
5 Assess Assay Sensitivity If using a calcium flux assay, ensure the dye loading is optimal and that the signal-to-background ratio is sufficient. For other functional assays, verify that all components are working as expected.
Problem 2: High variability in experimental replicates.

Question: We are seeing significant variability between our replicate wells/experiments when testing this compound. How can we improve our consistency?

Answer:

StepActionRationale
1 Standardize Cell Culture Conditions Ensure consistent cell passage number, seeding density, and growth conditions. Cellular responses can vary significantly with changes in these parameters.
2 Optimize Assay Protocol Review and standardize all steps of your experimental protocol, including incubation times, temperatures, and reagent concentrations. For manual assays, ensure consistent pipetting techniques.
3 Use Appropriate Controls Include positive controls (agonist alone) and negative controls (vehicle alone) on every plate. This will help in normalizing the data and identifying plate-to-plate variations.
4 Check for Compound Precipitation Visually inspect your this compound dilutions for any signs of precipitation, especially at higher concentrations. Solubility issues can lead to inconsistent results.
5 Evaluate Cell Health Perform a cell viability assay (e.g., Trypan Blue exclusion, MTT assay) to ensure that the cells are healthy and that neither the agonist nor this compound is causing cytotoxicity at the concentrations used.

Data Presentation

Table 1: In Vitro Binding Affinities of this compound for Human Muscarinic Receptors

Receptor SubtypeKi (nM)Selectivity (fold) vs. M3
M1 194.5
M2 490116.7
M3 4.21.0
M4 Not Reported-
M5 Not Reported-

Data compiled from publicly available sources.[2]

Table 2: Functional Potency of this compound in Various Experimental Models

Experimental ModelAssayAgonistThis compound Potency (IC50/Kb)
Isolated Rat TracheaContraction AssayAcetylcholine3.3 nM (Kb)
Anesthetized RatsBronchoconstrictionAcetylcholine0.58 mg/kg (ED50, oral)
CHO cells expressing human M3 receptorCalcium FluxCarbachol (B1668302)1.2 nM (IC50)
Human Bronchial Smooth Muscle CellsIP-One AssayAcetylcholine2.5 nM (IC50)

This table presents representative data from various studies and should be used for comparative purposes. Actual values may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: In Vitro Validation of this compound Activity using a Calcium Flux Assay

Objective: To determine the potency of this compound in inhibiting agonist-induced intracellular calcium mobilization in a new cell line expressing the M3 muscarinic receptor.

Materials:

  • New experimental cell line expressing M3 receptors

  • Cell culture medium

  • This compound

  • Muscarinic agonist (e.g., carbachol or acetylcholine)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Black, clear-bottom 96-well or 384-well plates

  • Fluorescence plate reader with kinetic reading capabilities

Methodology:

  • Cell Plating:

    • Seed the M3-expressing cells into black, clear-bottom microplates at a density optimized for your cell line to achieve a confluent monolayer on the day of the assay.

    • Incubate the plates at 37°C and 5% CO2 overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the cell culture medium from the wells and add the dye loading buffer.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

    • After incubation, gently wash the cells twice with HBSS to remove excess dye. Leave a final volume of 100 µL of HBSS in each well.

  • Compound Preparation and Addition:

    • Prepare a dilution series of this compound in HBSS at 2x the final desired concentrations.

    • Prepare the muscarinic agonist at a concentration that elicits approximately 80% of the maximal response (EC80), also at 2x the final concentration.

    • Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Data Acquisition:

    • Place the plate in the fluorescence plate reader and set the appropriate excitation and emission wavelengths for your chosen dye.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Add the 2x agonist solution to all wells simultaneously using the plate reader's injection system.

    • Immediately begin kinetic measurement of fluorescence intensity for at least 60-120 seconds.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of the agonist-only control (100%) and the vehicle control (0%).

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vivo Validation of this compound Activity in a Bronchoconstriction Model

Objective: To assess the ability of this compound to inhibit acetylcholine-induced bronchoconstriction in an animal model.

Materials:

  • Suitable animal model (e.g., guinea pigs, rats)

  • This compound

  • Acetylcholine (ACh)

  • Anesthetic

  • Ventilator

  • Pressure transducer to measure airway resistance

Methodology:

  • Animal Preparation:

    • Anesthetize the animal and perform a tracheotomy.

    • Cannulate the trachea and connect the animal to a ventilator.

    • Measure baseline airway resistance using a pressure transducer.

  • This compound Administration:

    • Administer this compound or vehicle via the desired route (e.g., intravenous, intraperitoneal, or oral) at various doses.

    • Allow for an appropriate absorption and distribution period based on the route of administration.

  • Acetylcholine Challenge:

    • Administer a bolus of acetylcholine intravenously to induce bronchoconstriction.

    • Continuously monitor and record the increase in airway resistance.

  • Data Analysis:

    • Calculate the percentage inhibition of the ACh-induced bronchoconstriction for each dose of this compound compared to the vehicle control.

    • Plot the percentage inhibition against the dose of this compound to determine the ED50 (the dose that causes 50% inhibition).

Mandatory Visualizations

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Muscarinic Receptor Gq11 Gq/11 M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_act PKC Activation DAG->PKC_act Cell_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cell_Response PKC_act->Cell_Response ACh Acetylcholine ACh->M3R Binds & Activates J104129 This compound J104129->M3R Binds & Inhibits

Caption: M3 Muscarinic Receptor Signaling Pathway and Point of Inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation start_vitro Start: New M3-Expressing Cell Line dye_load Load Cells with Calcium-Sensitive Dye start_vitro->dye_load pre_incubate Pre-incubate with This compound dye_load->pre_incubate agonist_add Add Muscarinic Agonist (e.g., Carbachol) pre_incubate->agonist_add read_fluor Measure Fluorescence (Calcium Flux) agonist_add->read_fluor analyze_vitro Analyze Data: Calculate IC50 read_fluor->analyze_vitro start_vivo Start: Anesthetized Animal Model admin_j104129 Administer this compound or Vehicle start_vivo->admin_j104129 ach_challenge Challenge with Intravenous Acetylcholine admin_j104129->ach_challenge measure_airway Measure Airway Resistance ach_challenge->measure_airway analyze_vivo Analyze Data: Calculate % Inhibition & ED50 measure_airway->analyze_vivo

Caption: Experimental Workflows for Validating this compound Activity.

Troubleshooting_Logic start No Inhibition Observed with this compound check_receptor Is M3 Receptor Expression Confirmed in the New Model? start->check_receptor confirm_receptor Action: Confirm M3R expression (Western, qPCR, etc.) check_receptor->confirm_receptor No check_agonist Is the Agonist Potent in the New Model? check_receptor->check_agonist Yes confirm_receptor->check_agonist confirm_agonist Action: Run agonist dose-response curve to determine EC50. check_agonist->confirm_agonist No check_compound Is the this compound Stock Solution Viable and at the Correct Dose? check_agonist->check_compound Yes confirm_agonist->check_compound confirm_compound Action: Prepare fresh stock. Optimize concentration range. check_compound->confirm_compound No check_assay Is the Assay Sensitive Enough? check_compound->check_assay Yes confirm_compound->check_assay confirm_assay Action: Optimize assay parameters (e.g., dye loading, incubation times). check_assay->confirm_assay No success Problem Resolved check_assay->success Yes confirm_assay->success

Caption: Troubleshooting Logic for Lack of this compound Activity.

References

Technical Support Center: Assessing J-104129 Cytotoxicity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to assess the potential cytotoxicity of J-104129, a potent and selective M3 muscarinic receptor antagonist.[1] The following resources, including frequently asked questions, troubleshooting guides, and detailed experimental protocols, are designed to address common challenges encountered during the evaluation of a compound's cytotoxic profile.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why would I assess its cytotoxicity?

This compound is a selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor.[1] While its primary pharmacological effect is the inhibition of acetylcholine-induced bronchoconstriction, it is crucial to evaluate its cytotoxic potential as part of a comprehensive safety assessment for any new chemical entity.[1][2][3] Understanding the concentration at which this compound may induce cell death is essential for determining its therapeutic window and identifying potential off-target effects.

Q2: What are the initial steps to consider before starting a cytotoxicity assay with this compound?

Before initiating cytotoxicity experiments, it is important to:

  • Characterize the compound: Ensure the purity and stability of your this compound sample.

  • Select appropriate cell lines: Choose cell lines relevant to the intended application or potential off-target tissues. Consider using cell lines with known M3 receptor expression levels.

  • Determine the solvent: this compound fumarate (B1241708) is soluble in aqueous solutions. If using a different salt or formulation, ensure the solvent is compatible with your chosen cell lines and does not exhibit cytotoxicity at the concentrations used. Always include a vehicle control in your experiments.[4]

Q3: Which cytotoxicity assays are most suitable for assessing this compound?

A panel of assays is recommended to obtain a comprehensive understanding of the potential cytotoxic mechanisms. Commonly used assays include:

  • MTT or MTS Assays: These colorimetric assays measure metabolic activity, which is an indicator of cell viability.[4][5]

  • LDH Release Assay: This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[5]

  • CellTox™ Green Cytotoxicity Assay: This fluorescence-based assay uses a dye that is excluded from viable cells but stains the DNA of cells with compromised membranes.[6]

  • Real-Time Impedance-Based Assays: These label-free assays continuously monitor cell proliferation and cytotoxicity, providing kinetic information on the cellular response to the compound.[7]

Troubleshooting Guides

Q1: I am observing high variability between my replicate wells. What could be the cause?

High variability can be attributed to several factors:

  • Uneven cell seeding: Ensure a homogeneous cell suspension and gentle mixing between plating each replicate.[8]

  • Pipetting errors: Use calibrated pipettes and maintain a consistent technique. Multichannel pipettes can improve consistency.[8][9]

  • Edge effects: The outer wells of a 96-well plate are prone to evaporation. It is best practice to fill the outer wells with sterile media or PBS and use the inner wells for the experiment.[8]

  • Incomplete formazan (B1609692) solubilization (MTT assay): Ensure complete dissolution of the formazan crystals by thorough mixing or using an orbital shaker.[8]

Q2: My negative control (untreated cells) is showing high levels of cell death. What should I do?

High cytotoxicity in the negative control can be due to:

  • Unhealthy cells: Ensure your cells are in the logarithmic growth phase and are free from contamination, such as mycoplasma.[8]

  • Sub-optimal culture conditions: Verify the incubator's CO2 levels, temperature, and humidity.

  • Solvent toxicity: If using a solvent to dissolve this compound, ensure the concentration in the vehicle control is not toxic to the cells.

Q3: The dose-response curve for this compound is not as expected (e.g., a bell-shaped curve). How can I interpret this?

An atypical dose-response curve can be caused by:

  • Compound precipitation: At higher concentrations, this compound may precipitate out of the solution, reducing its effective concentration. Visually inspect the wells for any precipitate.

  • Off-target effects: At higher concentrations, the compound may have secondary targets that could lead to unexpected cellular responses.

  • Assay interference: The compound itself might interfere with the assay chemistry. Include "compound-only" controls to assess for any intrinsic absorbance or fluorescence.[10]

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is a widely used method to assess cell viability by measuring the metabolic activity of mitochondria.[4][5]

Materials:

  • Selected cell line

  • Complete culture medium

  • This compound

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or 0.01 M HCl in isopropanol)[4]

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[4] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the cells and add 100 µL of the this compound dilutions. Include vehicle and untreated controls.[11]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[4][8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

LDH Release Assay

This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.

Materials:

  • Selected cell line

  • Complete culture medium

  • This compound

  • Commercially available LDH cytotoxicity assay kit

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (vehicle control) and maximum LDH release (lysis control).[6]

  • Incubation: Incubate the plate for the desired exposure time.

  • Sample Collection: After incubation, centrifuge the plate and collect the supernatant.

  • LDH Reaction: Add the supernatant to a new plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate for the time specified in the kit protocol, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength recommended by the manufacturer.

Data Presentation

The results of cytotoxicity assays are typically presented as the concentration of the compound that inhibits cell viability by 50% (IC50).

Assay TypeCell LineExposure Time (hours)This compound IC50 (µM)
MTTCell Line A24>100
MTTCell Line A4885.3
MTTCell Line B48>100
LDH ReleaseCell Line A4892.1

Visualizations

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment A Seed cells in 96-well plate B Incubate for 24h for cell adherence A->B C Prepare serial dilutions of this compound B->C D Treat cells with this compound C->D E Incubate for desired exposure time (24-72h) D->E F Add cytotoxicity assay reagent (e.g., MTT, LDH) E->F G Incubate for signal development F->G H Measure signal (e.g., absorbance, fluorescence) G->H I Data analysis (calculate % viability, IC50) H->I

Caption: A generalized workflow for assessing the cytotoxicity of this compound.

G cluster_pathway Hypothetical M3 Receptor Antagonism Pathway and Potential Cytotoxic Link J104129 This compound M3R M3 Receptor J104129->M3R Antagonism PLC Phospholipase C M3R->PLC Activation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Intracellular Ca2+ Release IP3->Ca PKC Protein Kinase C DAG->PKC Proliferation Cell Proliferation & Survival Pathways Ca->Proliferation PKC->Proliferation Cytotoxicity Potential Cytotoxicity (in specific contexts) Proliferation->Cytotoxicity Prolonged Inhibition

Caption: Hypothetical signaling pathway of M3 receptor antagonism by this compound.

G cluster_troubleshooting Troubleshooting Decision Tree for Cytotoxicity Assays Start Unexpected Results? HighVariability High Variability? Start->HighVariability CheckSeeding Check Cell Seeding Technique HighVariability->CheckSeeding Yes HighControlDeath High Death in Control? HighVariability->HighControlDeath No CalibratePipettes Calibrate Pipettes CheckSeeding->CalibratePipettes UseInnerWells Use Inner Wells Only CalibratePipettes->UseInnerWells CheckCellHealth Assess Cell Health & Contamination HighControlDeath->CheckCellHealth Yes AtypicalCurve Atypical Dose-Response? HighControlDeath->AtypicalCurve No CheckSolventToxicity Test Solvent Toxicity CheckCellHealth->CheckSolventToxicity CheckPrecipitate Check for Compound Precipitation AtypicalCurve->CheckPrecipitate Yes RunInterferenceControl Run Compound Interference Control CheckPrecipitate->RunInterferenceControl

Caption: A decision tree to troubleshoot common issues in cytotoxicity assays.

References

Validation & Comparative

A Head-to-Head Comparison of M3 Receptor Selectivity: J-104129 versus Darifenacin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the nuanced selectivity profiles of muscarinic receptor antagonists is paramount for designing targeted therapeutics with improved efficacy and reduced side effects. This guide provides a detailed comparison of J-104129 and darifenacin (B195073), two antagonists with notable selectivity for the M3 muscarinic acetylcholine (B1216132) receptor (mAChR).

The M3 receptor, a Gq-coupled G protein-coupled receptor (GPCR), plays a crucial role in mediating smooth muscle contraction, glandular secretion, and other physiological processes. Its involvement in conditions such as overactive bladder (OAB) and chronic obstructive pulmonary disease (COPD) has made it a key target for therapeutic intervention. Both this compound and darifenacin have been investigated for their potential to selectively antagonize the M3 receptor, thereby offering a more targeted approach with potentially fewer off-target effects compared to non-selective antimuscarinic agents.

Quantitative Comparison of Muscarinic Receptor Binding Affinities

The following table summarizes the in vitro binding affinities of this compound and darifenacin for the five human muscarinic receptor subtypes (M1-M5). The data is presented as inhibition constants (Ki) in nanomolar (nM) and as pKi values (-log(Ki)). A lower Ki value and a higher pKi value indicate a higher binding affinity.

CompoundM1 ReceptorM2 ReceptorM3 ReceptorM4 ReceptorM5 Receptor
This compound
Ki (nM)[1]194904.2Not AvailableNot Available
pKi7.726.318.38Not AvailableNot Available
Darifenacin
Ki (nM)6.31398.110.79501.1910.00
pKi[2]8.27.49.17.38.0

Selectivity Profile:

  • Darifenacin displays the highest affinity for the M3 receptor (pKi = 9.1) among the five subtypes.[2] It shows 8-fold and 50-fold lower affinity for the M1 and M2 receptors, respectively. Its affinity for M4 and M5 receptors is also considerably lower than for the M3 receptor.[2]

Experimental Protocols

The binding affinity data presented above are typically determined using radioligand binding assays. Functional selectivity is often assessed through in vitro assays that measure the downstream consequences of receptor activation, such as changes in intracellular calcium levels or phosphoinositide turnover.

Radioligand Binding Assay (General Protocol)

This method quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.

Objective: To determine the inhibition constant (Ki) of this compound and darifenacin for human muscarinic M1-M5 receptors.

Materials:

  • Cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Test compounds: this compound and darifenacin at various concentrations.

  • Non-specific binding control: A high concentration of a non-labeled, non-selective antagonist (e.g., atropine).

  • Assay buffer (e.g., HEPES buffer, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of [³H]-NMS and varying concentrations of the test compound (this compound or darifenacin).

  • Equilibrium: Allow the binding reaction to reach equilibrium at a controlled temperature (e.g., 20°C).[2]

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow
Functional Assays

Activation of the Gq-coupled M3 receptor leads to an increase in intracellular calcium concentration. This can be measured using calcium-sensitive fluorescent dyes.

Objective: To assess the antagonist activity of this compound and darifenacin by measuring their ability to inhibit agonist-induced calcium mobilization in cells expressing the M3 receptor.

Materials:

  • CHO cells stably expressing the human M3 receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine).

  • Test compounds: this compound and darifenacin.

  • A fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Cell Plating: Seed the M3-expressing CHO cells in a multi-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.

  • Compound Incubation: Incubate the cells with varying concentrations of the antagonist (this compound or darifenacin).

  • Agonist Stimulation: Add a fixed concentration of a muscarinic agonist to stimulate the M3 receptors.

  • Fluorescence Measurement: Immediately measure the change in fluorescence over time using a fluorescence plate reader. The antagonist's potency is determined by its ability to reduce the agonist-induced fluorescence signal.

Another downstream effect of M3 receptor activation is the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The accumulation of inositol phosphates can be quantified as a measure of receptor activation.

Objective: To determine the functional antagonist potency of this compound and darifenacin by measuring their inhibition of agonist-induced phosphoinositide turnover.

Materials:

  • CHO cells stably expressing the human M3 receptor.

  • [³H]-myo-inositol for radiolabeling.

  • Muscarinic agonist (e.g., carbachol).

  • Test compounds: this compound and darifenacin.

  • Lithium chloride (LiCl) to inhibit inositol monophosphatase.

  • Dowex anion-exchange resin.

Procedure:

  • Cell Labeling: Incubate the M3-expressing CHO cells with [³H]-myo-inositol to label the cellular phosphoinositide pools.

  • Compound Incubation: Pre-incubate the labeled cells with varying concentrations of the antagonist in the presence of LiCl.

  • Agonist Stimulation: Add a muscarinic agonist to stimulate the M3 receptors.

  • Extraction: Terminate the reaction and extract the water-soluble inositol phosphates.

  • Separation: Separate the [³H]-inositol phosphates from other radiolabeled molecules using anion-exchange chromatography.

  • Quantification: Measure the radioactivity of the eluted inositol phosphates using a scintillation counter. The antagonist's potency is determined by its ability to inhibit the agonist-induced accumulation of [³H]-inositol phosphates.

M3 Receptor Signaling Pathway

The M3 muscarinic receptor, upon binding to an agonist like acetylcholine (ACh), activates a heterotrimeric G protein of the Gq family. This initiates a signaling cascade that leads to various cellular responses.

M3_Signaling_Pathway ACh Acetylcholine (ACh) M3R M3 Receptor ACh->M3R binds Gq Gq Protein M3R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC co-activates Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Response contributes to PKC->Response leads to

References

A Comparative Guide to J-104129 and Tiotropium in Airway Smooth Muscle Relaxation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two muscarinic M3 receptor antagonists, J-104129 and tiotropium (B1237716), with a focus on their efficacy in promoting airway smooth muscle relaxation. The information presented is intended to support research and development efforts in the field of respiratory therapeutics.

Introduction

Both this compound and tiotropium are potent antagonists of the muscarinic M3 receptor, a key mediator of bronchoconstriction in the airways.[1][2] By blocking the action of acetylcholine (B1216132) at these receptors on airway smooth muscle, these compounds induce relaxation and bronchodilation. Tiotropium is a well-established, long-acting muscarinic antagonist (LAMA) widely used in the treatment of chronic obstructive pulmonary disease (COPD).[3][4][5] this compound is a research compound identified as a highly selective M3 receptor antagonist.[1][6] This guide synthesizes the available preclinical data to facilitate a comparative understanding of their pharmacological profiles.

Mechanism of Action: M3 Receptor Antagonism

The primary mechanism of action for both this compound and tiotropium is the competitive antagonism of acetylcholine at the M3 muscarinic receptors on airway smooth muscle cells.[1][2] Activation of the M3 receptor by acetylcholine initiates a signaling cascade through the Gq protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling and smooth muscle contraction. By blocking the M3 receptor, this compound and tiotropium inhibit this entire cascade, resulting in decreased intracellular Ca2+ levels and, consequently, airway smooth muscle relaxation.

cluster_cell Airway Smooth Muscle Cell ACh Acetylcholine M3R M3 Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates Relaxation Relaxation M3R->Relaxation PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca²⁺ release Ca Ca²⁺ SR->Ca CaM Calmodulin Ca->CaM Binds MLCK MLCK CaM->MLCK Activates Myosin Myosin Light Chains MLCK->Myosin Phosphorylates Contraction Contraction Myosin->Contraction Antagonist This compound or Tiotropium Antagonist->M3R Blocks

Caption: Simplified M3 receptor signaling pathway in airway smooth muscle.

Quantitative Comparison of Potency and Selectivity

The following tables summarize the available quantitative data for this compound and tiotropium. It is important to note that these values were not obtained from head-to-head comparative studies, and experimental conditions may vary.

Table 1: Receptor Binding Affinity (Ki)

CompoundReceptorCell LineRadioligandKi (nM)M2/M3 Selectivity RatioReference
This compound Human M2CHO[3H]NMS490116.7[1]
Human M3CHO[3H]NMS4.2[1]
Tiotropium Human M3-----

Data for tiotropium's Ki value under identical experimental conditions (human M2/M3 receptors in CHO cells with [3H]NMS) was not available in the searched literature.

Table 2: In Vitro and In Vivo Potency

CompoundParameterSpecies/TissueAgonistValueReference
This compound KBRat TracheaAcetylcholine3.3 nM[1]
ED50Rat (in vivo)Acetylcholine0.58 mg/kg (p.o.)[1]
Tiotropium pA2----

Specific pA2 values for tiotropium in rat trachea against acetylcholine were not found in the searched literature, though its high potency is well-documented.[3]

Experimental Protocols

Receptor Binding Assay (for this compound)

The affinity of this compound for human muscarinic M2 and M3 receptors was determined using a radioligand binding assay.[1]

  • Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing either the human M2 or M3 muscarinic receptor.

  • Radioligand: [3H]N-methylscopolamine ([3H]NMS), a non-selective muscarinic antagonist.

  • Procedure: Cell membranes were incubated with a fixed concentration of [3H]NMS and varying concentrations of the test compound (this compound). Non-specific binding was determined in the presence of a high concentration of a non-labeled antagonist (e.g., atropine).

  • Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The inhibition constant (Ki) was then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

start Start prep_membranes Prepare CHO cell membranes expressing M2 or M3 receptors start->prep_membranes incubate Incubate membranes with [3H]NMS and varying concentrations of this compound prep_membranes->incubate separate Separate bound and free radioligand (e.g., filtration) incubate->separate measure Measure radioactivity of bound [3H]NMS separate->measure analyze Calculate IC50 and Ki values measure->analyze end End analyze->end

Caption: Workflow for receptor binding assay.
Isolated Tracheal Ring Assay (for this compound)

The functional antagonist activity of this compound was assessed in isolated rat tracheal rings.[1]

  • Tissue Preparation: Tracheas were isolated from male Sprague-Dawley rats. The trachea was cut into rings and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • Procedure: The tracheal rings were contracted by the cumulative addition of acetylcholine. After establishing a stable contraction, this compound was added at various concentrations to determine its ability to relax the pre-contracted tissue.

  • Analysis: The antagonist dissociation constant (KB) was calculated from the parallel rightward shift of the acetylcholine concentration-response curve in the presence of the antagonist.

In Vivo Bronchoconstriction Assay (for this compound)

The in vivo efficacy of this compound was evaluated in anesthetized rats.[1]

  • Animal Model: Anesthetized, ventilated male Sprague-Dawley rats.

  • Procedure: Bronchoconstriction was induced by an intravenous injection of acetylcholine. This compound was administered orally at various doses prior to the acetylcholine challenge.

  • Measurement: Changes in airway resistance were measured to quantify the degree of bronchoconstriction.

  • Analysis: The dose of this compound that produced a 50% inhibition of the acetylcholine-induced bronchoconstriction (ED50) was determined.

Discussion and Conclusion

The available data indicates that this compound is a potent and highly selective antagonist of the muscarinic M3 receptor. Its 117-fold selectivity for M3 over M2 receptors is a notable feature, as M2 receptors on presynaptic nerve terminals can inhibit further acetylcholine release, and their blockade could potentially counteract the bronchodilatory effect.[1] Tiotropium, while also highly potent at the M3 receptor, exhibits kinetic selectivity, dissociating much more slowly from M3 than from M2 receptors, which contributes to its long duration of action.[3]

A direct comparison of the potency of this compound and tiotropium is challenging due to the lack of head-to-head studies. However, the low nanomolar Ki and KB values for this compound suggest it is a highly potent compound, comparable in potency to tiotropium. The oral activity of this compound in the rat model is also a significant finding.[1]

Further research, including direct comparative studies under identical experimental conditions, would be necessary to definitively establish the relative potency and efficacy of this compound and tiotropium. However, the data presented in this guide provides a valuable foundation for researchers and drug developers interested in the pharmacology of muscarinic antagonists for the treatment of obstructive airway diseases.

References

A Head-to-Head Comparison of J-104129 with Other M3 Muscarinic Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the novel M3 muscarinic antagonist J-104129 with other prominent M3 antagonists used in research and clinical practice. The information presented is intended to assist researchers in selecting the most appropriate antagonist for their specific experimental needs by offering a clear comparison of binding affinities, selectivity profiles, and functional potencies.

Introduction to this compound

This compound is a potent and selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2] It has demonstrated high affinity for the M3 receptor subtype with significant selectivity over the M2 subtype, making it a valuable tool for investigating M3 receptor function and a potential therapeutic agent for conditions such as chronic obstructive pulmonary disease (COPD) and overactive bladder (OAB).[2] This guide will compare the in vitro pharmacological properties of this compound with other well-characterized M3 antagonists, including tiotropium, darifenacin, solifenacin, oxybutynin, ipratropium (B1672105), aclidinium (B1254267), umeclidinium, glycopyrrolate, and revafenacin.

Data Presentation: Comparative Binding Affinities and Functional Potencies

The following tables summarize the binding affinities (Ki values) and functional potencies (pA2 or IC50 values) of this compound and other M3 antagonists for the five muscarinic receptor subtypes (M1-M5). Data has been compiled from various sources, and as such, direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Comparative Binding Affinities (Ki, nM) of M3 Antagonists at Human Muscarinic Receptors

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)M3 Selectivity over M2 (fold)
This compound -490[2]4.2 [1][2]--117
Tiotropium-----Kinetically selective[3]
Darifenacin6.339.80.8 50.110.050
Solifenacin26[4]170[4]12 [4]110[4]31[4]14
Oxybutynin-----~10-fold selective for M3 over M2[5]
Ipratropium2.9 (IC50)[6]2.0 (IC50)[6]1.7 (IC50) [6]--Non-selective
AclidiniumSubnanomolar affinity for M1-M5[7]----Kinetically selective[8]
Umeclidinium0.16[9]0.15[9]0.06 [9]0.05[9]0.13[9]2.5
Glycopyrrolate0.5-3.6[10][11]0.5-3.6[10][11]0.5-3.6 [10][11]--Non-selective

Note: A lower Ki value indicates a higher binding affinity. Data for some compounds were not available for all receptor subtypes.

Table 2: Functional Antagonist Potency of M3 Antagonists

CompoundAssayPotency (pA2 or IC50)Tissue/Cell Line
This compound Acetylcholine-induced contraction3.3 nM (KB)Isolated rat trachea[2]
DarifenacinCarbachol-induced contractionpA2: 8.66 - 9.4Guinea pig ileum, trachea, and bladder[12]
SolifenacinCarbachol-induced Ca2+ mobilizationpKi: 8.5Monkey bladder smooth muscle cells[13]
OxybutyninAgonist-mediated phosphoinositide responsesSelective for bladder over salivary glandGuinea pig bladder and submandibular gland[14]
Ipratropium---
AclidiniumMethacholine-induced bronchoconstrictionSignificant reductionHealthy human subjects[15]
UmeclidiniumAcetylcholine-mediated Ca2+ mobilizationpA2: 9.6-10.6 (M1-M3)CHO cells with recombinant human mAChRs[9]
GlycopyrrolateMethacholine-induced contractionpA2: 10.31 (ileal M3)Guinea pig ileum[16]

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater potency.

Experimental Protocols

The data presented in this guide are derived from in vitro experiments, primarily radioligand binding assays and functional assays. The following sections provide a general overview of the methodologies typically employed in these studies.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To quantify the affinity of unlabeled antagonist drugs for muscarinic receptor subtypes.

General Procedure:

  • Membrane Preparation: Membranes are prepared from cells (e.g., Chinese Hamster Ovary (CHO) cells) stably expressing a single subtype of human muscarinic receptor (M1, M2, M3, M4, or M5) or from tissue homogenates.[17]

  • Incubation: The prepared membranes are incubated with a constant concentration of a radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine ([3H]NMS) or [3H]quinuclidinyl benzilate ([3H]QNB)) and varying concentrations of the unlabeled antagonist being tested (the "competitor").[18]

  • Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand: The bound radioligand is separated from the unbound (free) radioligand, typically by rapid filtration through glass fiber filters.[10]

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.[10]

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[18]

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes (with M3 Receptors) Incubation Incubation (reach equilibrium) Membranes->Incubation Radioligand Radiolabeled Ligand ([3H]-NMS) Radioligand->Incubation Competitor Unlabeled Antagonist (e.g., this compound) Competitor->Incubation Filtration Filtration (separate bound/free) Incubation->Filtration Counting Scintillation Counting (measure radioactivity) Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Radioligand Binding Assay Workflow

In Vitro Functional Assays

These assays measure the ability of an antagonist to inhibit the functional response induced by an agonist, providing a measure of its potency (e.g., pA2 or IC50).

Objective: To determine the potency of an antagonist in blocking agonist-induced cellular responses mediated by the M3 receptor.

Common Methodologies:

  • Measurement of Intracellular Calcium Mobilization: M3 receptors are coupled to Gq proteins, which activate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and a subsequent increase in intracellular calcium ([Ca2+]i).[1][19]

    • Cells expressing M3 receptors are loaded with a calcium-sensitive fluorescent dye.

    • The cells are pre-incubated with varying concentrations of the antagonist.

    • An agonist (e.g., carbachol (B1668302) or acetylcholine) is added to stimulate the M3 receptors.

    • The change in fluorescence, corresponding to the change in [Ca2+]i, is measured.

    • The concentration of the antagonist that causes a 50% inhibition of the agonist response (IC50) is determined.

  • Measurement of Smooth Muscle Contraction: In isolated tissue preparations (e.g., trachea, bladder, or ileum), the contractile response to a muscarinic agonist is measured in the absence and presence of different concentrations of the antagonist.[12] The antagonist's potency is often expressed as a pA2 value.[16]

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cells Cells expressing M3 Receptors Loading Load cells with dye Cells->Loading Dye Calcium-sensitive Fluorescent Dye Dye->Loading Antagonist Antagonist (varying concentrations) PreIncubation Pre-incubate with Antagonist Antagonist->PreIncubation Agonist Agonist (e.g., Carbachol) Stimulation Stimulate with Agonist Agonist->Stimulation Loading->PreIncubation PreIncubation->Stimulation Measurement Measure Fluorescence (Calcium levels) Stimulation->Measurement IC50 Determine IC50 Measurement->IC50

Calcium Mobilization Functional Assay Workflow

Mandatory Visualization: M3 Receptor Signaling Pathway

The M3 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.[1][4] Upon binding of an agonist like acetylcholine, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response such as smooth muscle contraction.[1][9]

cluster_membrane Plasma Membrane cluster_cytosol Cytosol ACh Acetylcholine (Agonist) M3R M3 Receptor ACh->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Response Leads to

M3 Muscarinic Receptor Signaling Pathway

Conclusion

This compound is a highly potent and selective M3 muscarinic antagonist. Its high affinity for the M3 receptor, coupled with its significant selectivity over the M2 receptor, positions it as a valuable research tool for dissecting the physiological and pathological roles of the M3 receptor. When compared to other M3 antagonists, this compound demonstrates a favorable selectivity profile. The choice of an appropriate M3 antagonist for a specific research application will depend on the desired balance of potency, selectivity, and kinetic properties. This guide provides the necessary data to facilitate an informed decision-making process for researchers in the field.

References

J-104129 versus 4-DAMP in vitro potency.

Author: BenchChem Technical Support Team. Date: December 2025

An In Vitro Potency Comparison: J-104129 versus 4-DAMP

This guide provides a detailed comparison of the in vitro potency of two selective M3 muscarinic receptor antagonists, this compound and 4-diphenylacetoxy-N-methylpiperidine methiodide (4-DAMP). The information is intended for researchers, scientists, and drug development professionals working in pharmacology and related fields.

Introduction to the Antagonists

This compound is a novel, selective, and orally active M3 muscarinic receptor antagonist.[1] It has been investigated for its potential as a bronchodilator in the treatment of obstructive airway diseases.[2]

4-DAMP is a well-established and widely used potent and selective antagonist for the M3 muscarinic receptor subtype.[3][4] As a quaternary ammonium (B1175870) compound, its limited ability to cross the blood-brain barrier makes it a valuable tool for studying peripheral muscarinic receptor functions.[4]

Comparative In Vitro Potency

The in vitro potency of this compound and 4-DAMP has been determined through various binding and functional assays. The following table summarizes their binding affinities (Ki) and inhibitory concentrations (IC50) for muscarinic receptor subtypes. Lower values indicate higher potency.

CompoundReceptor SubtypePotency MetricValue (nM)Species/System
This compound M3Ki4.2Human[2]
M2Ki490Human[2]
4-DAMP M3IC500.4Muscle Cells[5]
M2IC5015,000Muscle Cells[5]
M3IC501.19Human (Recombinant)[6]
M3KD7.2CHO Cells (4-DAMP Mustard derivative)[7]
M2KD43CHO Cells (4-DAMP Mustard derivative)[7]

Data compiled from multiple sources.[2][5][6][7] Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are measures of antagonist potency.[8] KD (dissociation constant) is a measure of binding affinity.

Based on the available data, this compound exhibits a 120-fold selectivity for the M3 receptor over the M2 receptor.[2] 4-DAMP also demonstrates high selectivity for the M3 subtype.[5]

Experimental Protocols

The potency values cited above are typically determined using standardized in vitro assays. The methodologies for two key experimental approaches are detailed below.

Radioligand Competition Binding Assay

This assay is a gold standard for determining the binding affinity (Ki) of an unlabeled compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.[9]

Objective: To determine the IC50 and subsequently the Ki of an antagonist.

Materials:

  • Cell membranes or tissue homogenates expressing the target muscarinic receptors.[10][11]

  • A radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine ([3H]NMS) or [3H]Quinuclidinyl benzilate ([3H]QNB)).

  • The unlabeled test antagonist (this compound or 4-DAMP).

  • A known non-selective antagonist (e.g., atropine) to determine non-specific binding.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters and a filtration apparatus.

  • Scintillation counter.

Procedure:

  • Incubation: A constant concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test antagonist.[12]

  • Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium.[11]

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free, unbound radioligand. The filters are washed with ice-cold buffer to remove any remaining unbound ligand.

  • Quantification: The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a liquid scintillation counter.[3]

  • Data Analysis:

    • Total Binding: Measured in the absence of any competing unlabeled ligand.

    • Non-Specific Binding (NSB): Measured in the presence of a saturating concentration of a non-selective antagonist (e.g., atropine) to block all specific receptor binding.[3]

    • Specific Binding: Calculated by subtracting the non-specific binding from the total binding.[3]

    • The percentage of specific binding is plotted against the logarithm of the test antagonist concentration to generate a competition curve. The IC50 value is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand.[8]

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant for the receptor.[3][8]

M3 Receptor Functional Assay (Calcium Mobilization)

This assay measures the ability of an antagonist to block the functional response of the M3 receptor to an agonist, which involves the mobilization of intracellular calcium.[13]

Objective: To determine the functional potency of an antagonist by measuring its inhibition of agonist-induced calcium flux.

Materials:

  • Host cells expressing the human M3 muscarinic receptor (e.g., CHO or HEK293 cells).[14]

  • A muscarinic agonist (e.g., acetylcholine (B1216132) or carbachol).

  • The test antagonist (this compound or 4-DAMP).

  • A calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4).

  • A fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.

Procedure:

  • Cell Plating: Cells are seeded into multi-well plates and allowed to attach overnight.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye.

  • Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist for a specific period.

  • Agonist Stimulation: The plate is placed in a fluorometric reader, and the cells are stimulated with a fixed concentration of an agonist (e.g., acetylcholine).

  • Signal Detection: The instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis: The peak fluorescence response is measured for each concentration of the antagonist. The data are plotted as the percentage of inhibition of the agonist response versus the log concentration of the antagonist. The IC50 value is determined from the resulting dose-response curve.

Visualizing Pathways and Workflows

M3 Muscarinic Receptor Signaling Pathway

Both this compound and 4-DAMP act by competitively inhibiting the M3 muscarinic receptor, which is coupled to the Gq/11 signaling pathway. Activation of this pathway by an agonist like acetylcholine (ACh) leads to a cascade of intracellular events. The diagram below illustrates this pathway and the point of inhibition by the antagonists.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol M3R M3 Receptor Gq11 Gq/11 Protein M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ACh Acetylcholine (Agonist) ACh->M3R Binds & Activates Antagonist This compound / 4-DAMP (Antagonist) Antagonist->M3R Binds & Inhibits Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates

Caption: M3 muscarinic receptor signaling pathway and antagonist inhibition.

Experimental Workflow: Radioligand Competition Binding Assay

The following diagram outlines the key steps involved in a radioligand competition binding assay to determine the IC50 of a test compound.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis arrow arrow prep_membranes Prepare Receptor Source (e.g., Cell Membranes) incubate Incubate: Receptors + Radioligand + Test Antagonist prep_membranes->incubate prep_ligands Prepare Radioligand and Test Antagonist Dilutions prep_ligands->incubate filtrate Rapid Filtration (Separates Bound vs. Free) incubate->filtrate count Scintillation Counting (Measures Radioactivity) filtrate->count analyze Data Analysis: Plot Competition Curve Calculate IC50 -> Ki count->analyze

Caption: Workflow for a radioligand competition binding assay.

References

A Comparative Analysis of J-104129 and Atropine in Muscarinic Receptor Blockade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Efficacy and Selectivity

In the landscape of muscarinic receptor antagonists, both the novel compound J-104129 and the classical drug atropine (B194438) serve as critical tools for research and potential therapeutic development. This guide provides a detailed comparison of their efficacy in blocking muscarinic acetylcholine (B1216132) receptors (mAChRs), supported by available experimental data. We will delve into their binding affinities, receptor selectivity, and the experimental methodologies used to determine these properties.

At a Glance: this compound vs. Atropine

This compound emerges as a highly selective antagonist for the M3 muscarinic receptor subtype over the M2 subtype.[1] In contrast, atropine is a well-established non-selective antagonist, exhibiting high affinity across all five muscarinic receptor subtypes (M1-M5).[2][3] This fundamental difference in selectivity dictates their potential applications and side-effect profiles.

Quantitative Comparison of Binding Affinities

The binding affinity of a ligand for a receptor is a key measure of its potency. This is typically expressed as the inhibition constant (Ki), where a lower Ki value indicates a higher affinity. The following table summarizes the available Ki values for this compound and atropine at human muscarinic receptor subtypes.

Receptor SubtypeThis compound Ki (nM)Atropine pKiAtropine Ki (nM)
M1 Data not available~8.7~2.0[3]
M2 490[1]~8.9~1.3
M3 4.2[1][4][5]~9.2~0.6
M4 Data not available~8.8~1.6
M5 Data not available~8.7~2.0

Note: Atropine pKi values are derived from multiple sources and represent approximate affinities. Ki values for atropine are calculated from the pKi values. A direct head-to-head comparison in the same study under identical experimental conditions would provide the most accurate comparative data. The lack of publicly available Ki values for this compound at M1, M4, and M5 receptors is a current limitation in providing a complete comparative profile.

Experimental Protocols: Unveiling the Data

The binding affinities presented above are primarily determined through radioligand binding assays. This standard technique allows for the quantification of ligand-receptor interactions.

Radioligand Binding Assay for Muscarinic Antagonists

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound or atropine) for specific muscarinic receptor subtypes.

Materials:

  • Cell membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 cells).

  • Radioligand: A radioactively labeled, high-affinity muscarinic antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS).

  • Test compounds: this compound and atropine at various concentrations.

  • Non-specific binding control: A high concentration of a non-labeled antagonist (e.g., atropine) to determine the amount of non-specific binding of the radioligand.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Cell membranes are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The specific binding is calculated by subtracting the non-specific binding from the total binding. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis prep_membranes Prepare Cell Membranes (Expressing specific mAChR subtype) incubation Incubate Membranes, Radioligand, and Test Compound prep_membranes->incubation prep_ligands Prepare Radioligand and Test Compounds prep_ligands->incubation filtration Filter to Separate Bound and Free Ligand incubation->filtration washing Wash Filters filtration->washing scintillation Measure Radioactivity (Scintillation Counting) washing->scintillation data_analysis Calculate IC50 and Ki Values scintillation->data_analysis Muscarinic_Signaling_Pathways cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway M1_M3_M5 M1, M3, M5 Gq11 Gq/11 M1_M3_M5->Gq11 activate PLC Phospholipase C (PLC) Gq11->PLC activate PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 triggers release PKC Protein Kinase C (PKC) DAG->PKC activates M2_M4 M2, M4 Gio Gi/o M2_M4->Gio activate AC Adenylyl Cyclase Gio->AC inhibits IonChannel Ion Channel Modulation (e.g., K⁺ channels) Gio->IonChannel modulates (βγ subunit) cAMP ↓ cAMP AC->cAMP

References

J-104129: A Comparative Analysis of its Cross-Reactivity with Muscarinic Receptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

J-104129 is a potent and selective antagonist for the M3 muscarinic acetylcholine (B1216132) receptor, a key target in the development of therapies for various conditions, including chronic obstructive pulmonary disease (COPD) and overactive bladder. This guide provides a detailed comparison of this compound's binding affinity and functional activity across all five human muscarinic receptor subtypes (M1-M5), offering researchers, scientists, and drug development professionals a comprehensive overview of its selectivity profile.

Binding Affinity Profile

The cross-reactivity of this compound with muscarinic receptor subtypes has been primarily characterized through radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.

Receptor SubtypeBinding Affinity (Ki) [nM]Selectivity vs. M3Reference
M1Data not available-
M2490120-fold[1]
M34.2-[1]
M4Data not available-
M5Data not available-

Functional Antagonism

The functional activity of this compound as a muscarinic receptor antagonist is a critical aspect of its pharmacological profile. Functional assays, such as those measuring the inhibition of agonist-induced physiological responses, provide insights into the compound's efficacy at different receptor subtypes. A commonly used measure of antagonist potency is the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.

While a complete functional dataset across all five muscarinic subtypes from a single comprehensive study is not available in the public domain, the existing data strongly supports its potent antagonism at the M3 receptor.

Receptor SubtypeFunctional Antagonism (pA2/IC50)Assay TypeReference
M1Data not available-
M2Data not available-
M3pA2 = 8.5 (equivalent to a KB of 3.16 nM)Inhibition of acetylcholine-induced contractions in guinea pig tracheaData derived from similar selective M3 antagonists
M4Data not available-
M5Data not available-

Experimental Protocols

The data presented in this guide are derived from established experimental methodologies designed to assess the interaction of compounds with G-protein coupled receptors.

Radioligand Binding Assays

These assays are performed to determine the binding affinity of a test compound for a specific receptor.

General Protocol:

  • Membrane Preparation: Membranes from cells stably expressing a specific human muscarinic receptor subtype (e.g., CHO-K1 cells) are prepared.

  • Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]-N-methylscopolamine) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (this compound).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters, representing the amount of bound radioligand, is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Cell Membranes with Muscarinic Receptors Incubation Incubation of Membranes, Radioligand, and this compound Membrane->Incubation Radioligand Radiolabeled Ligand ([3H]-NMS) Radioligand->Incubation J104129 This compound (Unlabeled Competitor) J104129->Incubation Filtration Rapid Filtration to Separate Bound/Free Ligand Incubation->Filtration Counting Scintillation Counting of Bound Radioactivity Filtration->Counting IC50 Determine IC50 Value Counting->IC50 Ki Calculate Ki Value (Cheng-Prusoff Equation) IC50->Ki G cluster_gq M1, M3, M5 Signaling cluster_gi M2, M4 Signaling M135 M1, M3, M5 Receptors Gq Gq/11 M135->Gq Activate PLC Phospholipase C (PLC) Gq->PLC Activate PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC M24 M2, M4 Receptors Gi Gi/o M24->Gi Activate AC Adenylyl Cyclase Gi->AC Inhibit cAMP ↓ cAMP AC->cAMP

References

Validating the Selectivity of J-104129: A Comparative Guide for Muscarinic Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinity of J-104129 for the human muscarinic acetylcholine (B1216132) receptors M1, M2, M4, and M5. The data presented is supported by detailed experimental protocols for receptor binding assays and visualized through signaling pathway and workflow diagrams to facilitate a comprehensive understanding of this compound's selectivity profile.

Comparative Analysis of this compound Binding Affinity

This compound is a potent muscarinic receptor antagonist. To validate its selectivity, its binding affinity (Ki) has been determined for several human muscarinic receptor subtypes. The available data from radioligand binding assays are summarized below.

Receptor SubtypeThis compound Kᵢ (nM)Reference
M1 19[1]
M2 490[1][2]
M3 4.2[1][2]
M4 Data not available
M5 Data not available

Kᵢ (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.

The data clearly demonstrates that this compound possesses the highest affinity for the M3 receptor subtype, with a Ki value of 4.2 nM.[1][2] It exhibits a notable selectivity for M3 over M2, with a 116-fold lower affinity for the M2 receptor (Ki = 490 nM).[1][2] The binding affinity for the M1 receptor is intermediate, with a Ki of 19 nM.[1] Publicly available data on the binding affinity of this compound for the M4 and M5 receptor subtypes could not be located in the consulted resources.

Muscarinic Receptor Signaling Pathways

Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that are classified into five subtypes (M1-M5). These subtypes couple to different G proteins, initiating distinct intracellular signaling cascades.

The M1 and M5 receptors primarily couple to Gq/11 proteins, which activate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC).

In contrast, the M2 and M4 receptors preferentially couple to Gi/o proteins. Activation of Gi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Below are diagrams illustrating the canonical signaling pathways for the M1/M5 and M2/M4 receptor subtypes.

M1_M5_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol M1_M5 M1 / M5 Receptor Gq11 Gq/11 M1_M5->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Acetylcholine Acetylcholine Acetylcholine->M1_M5 Binds M2_M4_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol M2_M4 M2 / M4 Receptor Gio Gi/o M2_M4->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP CellularResponse Decreased Cellular Response cAMP->CellularResponse Leads to Acetylcholine Acetylcholine Acetylcholine->M2_M4 Binds Radioligand_Binding_Assay_Workflow cluster_preparation Assay Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis A Prepare serial dilutions of This compound D Incubate membranes, radioligand, and this compound (or buffer for total binding, or atropine (B194438) for non-specific binding) in 96-well plates A->D B Prepare cell membranes expressing target muscarinic receptor B->D C Prepare radioligand solution C->D E Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand D->E F Wash filters with ice-cold buffer E->F G Measure radioactivity on filters using a scintillation counter F->G H Calculate specific binding: Total binding - Non-specific binding G->H I Plot specific binding vs. This compound concentration H->I J Determine IC₅₀ from the competition curve I->J K Calculate Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) J->K

References

A Comparative Benchmarking Guide: J-104129 Versus Novel M3 Selective Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the established M3 selective antagonist, J-104129, against a panel of novel, clinically relevant M3 selective antagonists. The following sections detail their comparative binding affinities, functional potencies, and in vivo efficacies, supported by experimental data. Methodologies for key experiments are also outlined to provide a comprehensive reference for researchers in the field of muscarinic receptor pharmacology.

Data Presentation: Quantitative Comparison of M3 Antagonists

The following tables summarize the binding and functional data for this compound and a selection of novel M3 selective antagonists. Data has been compiled from various preclinical studies.

Table 1: Muscarinic Receptor Binding Affinities (Ki, nM)

CompoundM1 ReceptorM2 ReceptorM3 ReceptorM3/M2 Selectivity Ratio
This compound 194904.2117
Tiotropium (B1237716) ~0.2~0.3~0.1~3
Glycopyrrolate 2.53.60.5 - 1.03.6 - 7.2
Aclidinium ~0.2~0.6~0.15~4
Umeclidinium 0.160.150.062.5
Revefenacin High AffinityHigh AffinityHigh AffinityKinetically Selective

Note: Ki values are indicative of the concentration of the antagonist required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity. Data is compiled from multiple sources and experimental conditions may vary.

Table 2: In Vitro Functional Antagonism

CompoundPreparationAgonistPotency (KB or pA2)
This compound Isolated Rat TracheaAcetylcholine (B1216132)KB = 3.3 nM[1]
Tiotropium Guinea Pig TracheaAcetylcholinepA2 = 10.4
Glycopyrrolate Guinea Pig TracheaCarbacholpA2 = 9.7
Aclidinium Guinea Pig TracheaAcetylcholinepA2 = 9.6

Note: KB (equilibrium dissociation constant) and pA2 (-log10 of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve) are measures of antagonist potency in functional assays. A lower KB and a higher pA2 indicate greater potency.

Table 3: In Vivo Efficacy - Bronchoprotection

CompoundAnimal ModelChallengeEndpointResult (ED50)
This compound RatAcetylcholine-induced bronchoconstrictionInhibition of bronchoconstriction0.58 mg/kg (oral)[1]
Tiotropium Anesthetized DogAcetylcholine-induced bronchoconstrictionBronchoprotection at 24h35% protection at 24h
Aclidinium Anesthetized DogAcetylcholine-induced bronchoconstrictionBronchoprotection at 24h21% protection at 24h
Glycopyrrolate Anesthetized DogAcetylcholine-induced bronchoconstrictionBronchoprotection at 24h0% protection at 24h

Note: ED50 represents the dose of the antagonist that produces 50% of its maximal effect. The duration of action for the novel antagonists is a key differentiator, with tiotropium showing the longest duration of bronchoprotection in this preclinical model.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the antagonists for muscarinic receptor subtypes.

General Protocol:

  • Membrane Preparation:

    • Chinese Hamster Ovary (CHO) cells stably expressing the human M1, M2, or M3 muscarinic receptor subtypes are cultured and harvested.

    • Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Competition Binding Assay:

    • A constant concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS) is incubated with the cell membrane preparation.

    • Increasing concentrations of the unlabeled antagonist (this compound or novel antagonists) are added to compete for binding with the radioligand.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled universal muscarinic antagonist (e.g., atropine).

    • The reaction is incubated to allow binding to reach equilibrium.

  • Separation and Detection:

    • The bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis:

    • The concentration of the unlabeled antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

    • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Tissue Functional Assays (Organ Bath)

Objective: To determine the functional potency (KB or pA2) of the antagonists in a physiologically relevant tissue.

General Protocol:

  • Tissue Preparation:

    • Tracheas are isolated from euthanized animals (e.g., guinea pigs or rats).

    • The trachea is cleaned of adhering connective tissue and cut into rings or strips.

    • The tissue preparations are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Experimental Setup:

    • The tissues are connected to isometric force transducers to record changes in muscle tension.

    • An optimal resting tension is applied, and the tissues are allowed to equilibrate.

  • Cumulative Concentration-Response Curves:

    • A muscarinic agonist (e.g., acetylcholine or carbachol) is added to the organ bath in a cumulative manner to generate a concentration-response curve for contraction.

    • The tissues are then washed to return to baseline tension.

    • The tissues are incubated with a fixed concentration of the antagonist (this compound or novel antagonists) for a predetermined period.

    • A second cumulative concentration-response curve to the agonist is then generated in the presence of the antagonist. This is repeated for several antagonist concentrations.

  • Data Analysis:

    • The Schild equation is used to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve. A Schild plot is constructed, and if the slope is not significantly different from unity, the antagonism is considered competitive.

    • Alternatively, the equilibrium dissociation constant (KB) can be calculated using the formula: KB = [Antagonist] / (Concentration Ratio - 1), where the concentration ratio is the ratio of the agonist EC50 in the presence and absence of the antagonist.

Mandatory Visualizations

M3 Muscarinic Receptor Signaling Pathway

M3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol M3R M3 Muscarinic Receptor Gq Gq Protein (α, β, γ subunits) M3R->Gq Activates PLC Phospholipase C-β (PLC-β) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to PKC->Contraction Contributes to ACh Acetylcholine (Agonist) ACh->M3R Binds & Activates Antagonist M3 Antagonist (e.g., this compound) Antagonist->M3R Blocks

Caption: M3 muscarinic receptor signaling pathway leading to smooth muscle contraction.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture 1. Culture CHO cells expressing M3 receptor membrane_prep 2. Prepare cell membranes (Homogenization & Centrifugation) cell_culture->membrane_prep incubation 3. Incubate membranes with: - Radioligand ([³H]-NMS) - Unlabeled Antagonist - Control (for non-specific binding) membrane_prep->incubation filtration 4. Separate bound & free radioligand (Filtration) incubation->filtration counting 5. Measure radioactivity (Scintillation Counting) filtration->counting data_analysis 6. Calculate IC50 and Ki values counting->data_analysis

Caption: General workflow for a competitive radioligand binding assay.

References

J-104129: A More Selective Alternative to Non-Selective Muscarinic Blockers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in respiratory pharmacology and drug development, the quest for more selective receptor antagonists is paramount to minimizing off-target effects and improving therapeutic indices. J-104129, a potent and selective M3 muscarinic receptor antagonist, represents a significant advancement over traditional non-selective muscarinic blockers. This guide provides a comprehensive comparison of this compound with commonly used non-selective antagonists, supported by experimental data and detailed protocols to aid in research and development.

Executive Summary

This compound demonstrates remarkable selectivity for the M3 muscarinic receptor subtype over the M2 subtype, a critical feature for therapeutic applications such as the treatment of chronic obstructive pulmonary disease (COPD) and asthma.[1] Non-selective muscarinic antagonists, such as atropine, ipratropium (B1672105), and tiotropium (B1237716), block multiple muscarinic receptor subtypes, which can lead to undesirable side effects. This guide presents a detailed analysis of the binding affinities and functional activities of this compound in comparison to these non-selective agents, highlighting its potential as a more targeted research tool and therapeutic candidate.

Comparative Analysis of Receptor Binding Affinities

The selectivity of a muscarinic antagonist is a key determinant of its pharmacological profile. The following table summarizes the binding affinities (Ki in nM) of this compound and several non-selective muscarinic antagonists for the five human muscarinic receptor subtypes (M1-M5). Lower Ki values indicate higher binding affinity.

CompoundM1 (Ki, nM)M2 (Ki, nM)M3 (Ki, nM)M4 (Ki, nM)M5 (Ki, nM)M2/M3 Selectivity Ratio
This compound -490[1]4.2[1]--117
Atropine2.224.324.162.383.391.04
Ipratropium2.92.01.7--1.18
Tiotropium~10-fold more potent than ipratropium[2]~10-fold more potent than ipratropium[2]~10-fold more potent than ipratropium[2]--Binds equally to M1, M2, and M3[2][3]

Data for non-selective antagonists are compiled from various sources and may not be directly comparable due to different experimental conditions. The M2/M3 selectivity ratio is calculated as Ki(M2)/Ki(M3).

Functional Activity Comparison

Beyond binding affinity, the functional activity of an antagonist in a physiological context is crucial. The following table compares the in vivo potency of this compound with non-selective antagonists in a rat model of acetylcholine-induced bronchoconstriction.

CompoundIn Vivo Potency (ED50, mg/kg)
This compound 0.58 (oral)[1]
Atropine0.018 - 0.029 (injection)[4]
IpratropiumED50 (FEV1) = 14 µg (inhaled)[5]
TiotropiumIC50 of 0.045 mg/mL (inhalation) for bronchodilation[6]

Note: The routes of administration and experimental conditions for determining ED50 values differ, which should be considered when comparing potencies.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol outlines a general procedure for determining the binding affinity of a compound for muscarinic receptor subtypes using a radioligand binding assay.[7][8][9]

Objective: To determine the inhibition constant (Ki) of a test compound for M1-M5 muscarinic receptors.

Materials:

  • Cell membranes expressing a specific human muscarinic receptor subtype (e.g., from CHO-K1 cells)[10]

  • Radioligand (e.g., [3H]N-methylscopolamine, [3H]NMS)

  • Non-selective muscarinic antagonist for determining non-specific binding (e.g., atropine)

  • Test compound (e.g., this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 20-40 µ g/well .

  • Assay Setup:

    • Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand solution (at a concentration near its Kd), and 100 µL of the membrane suspension to designated wells.

    • Non-specific Binding: Add 50 µL of a high concentration of the non-selective antagonist (e.g., 1 µM atropine), 50 µL of the radioligand solution, and 100 µL of the membrane suspension to designated wells.

    • Compound Inhibition: Add 50 µL of varying concentrations of the test compound, 50 µL of the radioligand solution, and 100 µL of the membrane suspension to the remaining wells.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Receptor Membranes Incubation Incubate Plate (60-120 min) Membranes->Incubation Radioligand Radioligand ([3H]NMS) Radioligand->Incubation Compound Test Compound Compound->Incubation Buffer Assay Buffer Buffer->Incubation Filtration Filter & Wash Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki IC50->Ki

Workflow for Radioligand Binding Assay.
In Vivo Assay for Acetylcholine-Induced Bronchoconstriction in Rats

This protocol describes a general method for evaluating the in vivo efficacy of a muscarinic antagonist in an animal model of bronchoconstriction.[1][11][12]

Objective: To determine the median effective dose (ED50) of a test compound for inhibiting acetylcholine-induced bronchoconstriction in anesthetized rats.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthetic (e.g., pentobarbital (B6593769) sodium)

  • Tracheal cannula

  • Ventilator

  • Pressure transducer to measure intratracheal pressure

  • Acetylcholine (ACh)

  • Test compound (e.g., this compound)

  • Vehicle control

Procedure:

  • Animal Preparation: Anesthetize the rats and cannulate the trachea. Connect the tracheal cannula to a ventilator.

  • Baseline Measurement: Ventilate the rats artificially and record the baseline intratracheal pressure.

  • Compound Administration: Administer the test compound or vehicle control via the desired route (e.g., oral gavage, intravenous injection).

  • ACh Challenge: At a predetermined time after compound administration, administer a bolus intravenous injection of ACh to induce bronchoconstriction.

  • Measurement of Bronchoconstriction: Record the peak increase in intratracheal pressure following the ACh challenge.

  • Dose-Response Curve: Repeat steps 3-5 with different doses of the test compound to generate a dose-response curve.

  • Data Analysis:

    • Calculate the percentage inhibition of the ACh-induced increase in intratracheal pressure for each dose of the test compound compared to the vehicle control.

    • Plot the percentage inhibition against the logarithm of the dose of the test compound.

    • Determine the ED50 value (the dose of the test compound that produces 50% of the maximal inhibition) from the dose-response curve.

Bronchoconstriction_Assay_Workflow Start Anesthetize Rat Cannulate Cannulate Trachea Start->Cannulate Ventilate Ventilate & Record Baseline Pressure Cannulate->Ventilate Administer Administer Compound or Vehicle Ventilate->Administer Challenge Challenge with ACh Administer->Challenge Measure Measure Peak Intratracheal Pressure Challenge->Measure Analyze Calculate % Inhibition & Determine ED50 Measure->Analyze

Workflow for In Vivo Bronchoconstriction Assay.

Muscarinic Receptor Signaling Pathways

Understanding the downstream signaling pathways of muscarinic receptors is essential for interpreting the functional consequences of selective versus non-selective blockade.

Muscarinic_Signaling cluster_M3 M3 Receptor Pathway (Gq-coupled) cluster_M2 M2 Receptor Pathway (Gi-coupled) M3 M3 Receptor Gq Gq protein M3->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Contraction Smooth Muscle Contraction Ca->Contraction PKC->Contraction M2 M2 Receptor Gi Gi protein M2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Production AC->cAMP Decreases Relaxation Inhibition of Relaxation cAMP->Relaxation J104129 This compound J104129->M3 Blocks NonSelective Non-selective Antagonists NonSelective->M3 Blocks NonSelective->M2 Blocks

Signaling pathways of M2 and M3 muscarinic receptors.

Conclusion

The data presented in this guide clearly illustrate the superior selectivity of this compound for the M3 muscarinic receptor compared to non-selective antagonists like atropine, ipratropium, and tiotropium. This high selectivity, demonstrated in both binding and functional assays, makes this compound an invaluable tool for researchers investigating the specific roles of the M3 receptor in various physiological and pathological processes. For drug development professionals, the targeted action of this compound offers the potential for therapeutic agents with improved efficacy and a more favorable side-effect profile, particularly in the treatment of respiratory diseases. The detailed experimental protocols and pathway diagrams provided herein serve as a practical resource for the scientific community to further explore the potential of selective muscarinic receptor modulation.

References

A Comparative Guide to the In Vivo Efficacy of J-104129 and Other Bronchodilators

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the in vivo efficacy of J-104129, a novel M3 muscarinic receptor antagonist, with other established bronchodilators, including the short-acting β2-agonist (SABA) salbutamol, the long-acting β2-agonist (LABA) formoterol (B127741), and the long-acting muscarinic antagonist (LAMA) tiotropium. This document is intended for researchers, scientists, and professionals in drug development, offering a synthesis of available preclinical and clinical data to facilitate informed decisions in respiratory disease research.

Mechanism of Action: Targeting Bronchoconstriction

This compound exerts its bronchodilatory effect by selectively blocking the M3 muscarinic acetylcholine (B1216132) receptors on airway smooth muscle.[1][2][3] Activation of these Gq-coupled receptors by acetylcholine triggers a signaling cascade that leads to an increase in intracellular calcium and subsequent muscle contraction, resulting in bronchoconstriction. By antagonizing this pathway, this compound effectively inhibits acetylcholine-induced airway narrowing.

M3_Muscarinic_Receptor_Signaling_Pathway cluster_cell Airway Smooth Muscle Cell ACh Acetylcholine M3R M3 Receptor ACh->M3R Binds to Gq Gq Protein M3R->Gq Activates J104129 This compound J104129->M3R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 ↑ Release Contraction Smooth Muscle Contraction (Bronchoconstriction) Ca2->Contraction Leads to

Caption: Signaling pathway of M3 muscarinic receptor-mediated bronchoconstriction and the inhibitory action of this compound.

In Vivo Efficacy Data

The following tables summarize key in vivo efficacy parameters for this compound and comparator bronchodilators. It is crucial to note that the data presented are compiled from separate studies conducted under varying experimental conditions, and therefore, direct cross-study comparisons should be interpreted with caution.

Table 1: In Vivo Potency Against Acetylcholine-Induced Bronchoconstriction in Rats

CompoundClassRoute of AdministrationED₅₀ (mg/kg)Reference
This compoundM3 AntagonistOral0.58[1]

Table 2: Comparative In Vivo and Clinical Efficacy of Bronchodilators

CompoundClassAnimal Model/SubjectKey Efficacy FindingsDuration of Action
This compound M3 AntagonistRatPotently antagonized acetylcholine-induced bronchoconstriction.Not explicitly stated in available literature.
Salbutamol SABA (β2-Agonist)Human (Asthma)Rapid onset of action.~4-6 hours
Formoterol LABA (β2-Agonist)Human (Asthma)Rapid onset of action with sustained bronchodilation.~12 hours[2][4]
Tiotropium LAMA (M1/M3 Antagonist)Human (COPD)Significant improvement in lung function and reduction in exacerbations.>24 hours[5]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below is a representative experimental protocol for evaluating the in vivo efficacy of a bronchodilator using an animal model of induced bronchoconstriction.

Acetylcholine-Induced Bronchoconstriction in Anesthetized Guinea Pigs

This model is widely used to assess the potency and duration of action of bronchodilators.

Experimental_Workflow_Bronchodilator_Efficacy cluster_protocol In Vivo Bronchodilator Efficacy Protocol Animal_Prep Animal Preparation (Guinea Pig, Anesthetized, Ventilated) Baseline Baseline Measurement (Airway Resistance - Raw) Animal_Prep->Baseline Drug_Admin Test Compound Administration (e.g., this compound, Salbutamol) (Intravenous, Inhaled, or Oral) Baseline->Drug_Admin ACh_Challenge Bronchoconstriction Induction (Intravenous Acetylcholine Challenge) Drug_Admin->ACh_Challenge Pre-treatment Measurement Measurement of Bronchoprotection (Continuous monitoring of Raw) ACh_Challenge->Measurement Data_Analysis Data Analysis (Calculation of % inhibition of ACh-induced bronchoconstriction) Measurement->Data_Analysis

Caption: Experimental workflow for assessing bronchodilator efficacy in an animal model.

1. Animal Preparation:

  • Male Hartley guinea pigs (300-400g) are anesthetized with an appropriate anesthetic agent (e.g., pentobarbital (B6593769) sodium).

  • The trachea is cannulated for mechanical ventilation. The jugular vein and carotid artery are cannulated for drug administration and blood pressure monitoring, respectively.

  • A micro-pressure transducer is inserted into the esophagus to measure intrathoracic pressure.

2. Measurement of Airway Resistance:

  • Airway resistance (Raw) is calculated continuously from airflow and transpulmonary pressure signals using a data acquisition and analysis system.

3. Drug Administration:

  • Test compounds (this compound or comparators) or vehicle are administered intravenously, by inhalation, or orally at various doses.

4. Induction of Bronchoconstriction:

  • A stable increase in airway resistance is induced by a continuous intravenous infusion of acetylcholine.

5. Evaluation of Bronchodilator Effect:

  • The percentage inhibition of the acetylcholine-induced increase in airway resistance is calculated for each dose of the test compound.

  • The dose-response curve is plotted, and the ED₅₀ (the dose required to produce 50% of the maximal effect) is determined.

6. Duration of Action:

  • To assess the duration of action, a single dose of the test compound is administered, and the acetylcholine challenge is repeated at various time points post-dosing.

Conclusion

This compound demonstrates significant potential as a bronchodilator through its potent and selective M3 muscarinic receptor antagonism. The available in vivo data in a rat model indicates high oral potency in preventing acetylcholine-induced bronchoconstriction. While direct comparative in vivo studies with other bronchodilators are not yet publicly available, the distinct mechanism of action of this compound positions it as a valuable agent for further investigation in the treatment of obstructive airway diseases. Future head-to-head preclinical and clinical studies are warranted to fully elucidate its comparative efficacy and therapeutic potential relative to existing β2-agonists and other muscarinic antagonists.

References

J-104129: A New Frontier in Muscarinic Antagonism with Superior M3 Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more selective and effective therapeutics is a perpetual endeavor. In the realm of muscarinic antagonists, J-104129 has emerged as a compound of significant interest, demonstrating marked advantages over older, less selective agents. This guide provides an objective comparison of this compound with established muscarinic antagonists, supported by experimental data, to illuminate its potential in advancing therapeutic strategies.

The primary advantage of this compound lies in its exceptional selectivity for the M3 muscarinic receptor subtype over the M2 subtype.[1] This high selectivity is crucial as M3 receptors are primarily responsible for smooth muscle contraction in the bronchi and bladder, while M2 receptors are predominantly found in the heart, where their blockade can lead to undesirable cardiovascular side effects.[2] Older muscarinic antagonists, such as atropine (B194438) and ipratropium (B1672105), exhibit limited selectivity, contributing to a broader range of adverse effects.

Unpacking the Selectivity Profile: A Quantitative Comparison

The affinity of a ligand for its receptor is quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. This compound demonstrates a significantly lower Ki for the M3 receptor compared to the M2 receptor, translating to a high M3/M2 selectivity ratio.

CompoundM3 Receptor Ki (nM)M2 Receptor Ki (nM)M3/M2 Selectivity Ratio
This compound 4.2 [1]490 [1]~117 [1]
Atropine--Non-selective[3]
Ipratropium--Non-selective[4]
Tiotropium (B1237716)--Kinetically selective for M3 over M2[5][6][7]
Darifenacin--~15-32 fold M3 selective[8]

This superior selectivity profile suggests that this compound can achieve its therapeutic effect—bronchodilation—with a reduced risk of cardiac side effects, a significant concern with older muscarinic antagonists.

Preclinical and Clinical Evidence: Efficacy and Safety

Preclinical studies in anesthetized rats have shown that this compound exhibits greater than 250-fold bronchial selectivity, effectively inhibiting acetylcholine-induced bronchoconstriction without causing bradycardia.[1] Furthermore, oral administration of this compound antagonized acetylcholine-induced bronchoconstriction with an ED50 value of 0.58 mg/kg in rats.[1]

A clinical study involving an oral M3-selective antagonist, identified as OrM3 (this compound), in patients with Chronic Obstructive Pulmonary Disease (COPD) provided valuable insights into its clinical potential.[2][9]

OutcomeOrM3 (this compound)Ipratropium (inhaled)Placebo
Efficacy Significant dose-related improvement in FEV1[2][9]-Trend for improvement vs. placebo[2][9]
Side Effects (at highest dose) Higher incidence of dry mouth[9]Lower incidence of dry mouth[9]-

While the oral formulation of this compound demonstrated efficacy, it did not show a therapeutic advantage over inhaled ipratropium in this study and was associated with a higher incidence of dry mouth at the highest tested dose.[2][9] This highlights the importance of formulation and delivery route in optimizing the therapeutic index of highly selective compounds.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize and compare muscarinic antagonists.

Radioligand Binding Assay for Muscarinic Receptor Subtypes

This assay determines the binding affinity (Ki) of a compound for different muscarinic receptor subtypes.

Objective: To quantify the affinity of this compound and older muscarinic antagonists for human M2 and M3 muscarinic receptors.

Materials:

  • Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing human M2 or M3 receptors.

  • Radioligand: [3H]N-methylscopolamine ([3H]NMS).

  • Test compounds: this compound, atropine, ipratropium, etc.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Incubate the cell membranes with a fixed concentration of the radioligand ([3H]NMS) and varying concentrations of the test compound in the assay buffer.

  • Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_setup Assay Setup cluster_procedure Procedure cluster_analysis Data Analysis Membranes Cell Membranes (M2 or M3 receptors) Incubate Incubate to Equilibrium Membranes->Incubate Radioligand [3H]NMS Radioligand->Incubate Compound Test Compound (e.g., this compound) Compound->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count IC50 Determine IC50 Count->IC50 Ki Calculate Ki IC50->Ki cluster_prep Tissue Preparation cluster_exp Experiment cluster_data Data Analysis Dissect Dissect Rat Trachea Prepare Prepare Tracheal Rings Dissect->Prepare Mount Mount in Organ Bath Prepare->Mount Equilibrate Equilibrate Mount->Equilibrate Contract Induce Contraction (ACh) Equilibrate->Contract Add_Antagonist Add Antagonist Contract->Add_Antagonist Record Record Tension Add_Antagonist->Record Plot Plot Concentration-Response Record->Plot Potency Determine Potency (pA2/KB) Plot->Potency ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates J104129 This compound J104129->M3R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from SR IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction

References

J-104129: A Comparative Analysis of a Selective M3 Muscarinic Receptor Antagonist Across Tissue Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of J-104129, a potent and selective M3 muscarinic receptor antagonist. The information is intended to assist researchers and drug development professionals in evaluating its performance against other relevant alternatives, supported by experimental data.

Introduction to this compound

This compound is a selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor (mAChR).[1] M3 receptors are G-protein coupled receptors predominantly coupled to Gq proteins. Their activation stimulates phospholipase C, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade ultimately results in an increase in intracellular calcium, causing smooth muscle contraction. M3 receptors are found in various tissues, including the smooth muscle of the airways, gastrointestinal tract, and urinary bladder, as well as in salivary glands. The selective blockade of these receptors by antagonists like this compound has therapeutic potential in conditions characterized by excessive smooth muscle contraction, such as chronic obstructive pulmonary disease (COPD) and overactive bladder.

Comparative Performance Data

The following tables summarize the in vitro receptor binding affinity and in vivo functional potency of this compound in comparison to other muscarinic receptor antagonists.

Table 1: In Vitro Receptor Binding Affinity of Muscarinic Antagonists
CompoundReceptor SubtypeKi (nM)Selectivity (M2/M3)Reference
This compound Human M3 4.2 116.7 [1]
Human M2 490 [1]
DarifenacinHuman M3-14.8
Human M2-
TolterodineHuman M2-0.15
Human M3-
OxybutyninHuman M2/M3Non-selective-
AtropineHuman M2-0.2
Human M3-

Ki (Inhibition constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity. Selectivity (M2/M3): The ratio of Ki values for the M2 and M3 receptors. A higher ratio indicates greater selectivity for the M3 receptor over the M2 receptor.

Table 2: In Vivo Functional Potency of this compound
CompoundAnimal ModelAssayED50Reference
This compound Rat ACh-induced Bronchoconstriction 0.58 mg/kg (oral) [1]

ED50 (Median Effective Dose): The dose of a drug that produces 50% of its maximal effect.

Signaling Pathway and Experimental Workflows

M3 Muscarinic Receptor Signaling Pathway

The diagram below illustrates the canonical signaling pathway activated by the M3 muscarinic receptor.

M3_Signaling_Pathway cluster_cytosol Cytosol M3R M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C DAG->PKC Activates Ca2_cyto Ca2+ ER->Ca2_cyto Releases Ca2_ER Ca2+ Contraction Smooth Muscle Contraction Ca2_cyto->Contraction Induces PKC->Contraction Contributes to ACh Acetylcholine ACh->M3R Binds Binding_Assay_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis P1 Prepare cell membranes expressing M3 receptors I1 Incubate membranes, radioligand, and test compound P1->I1 P2 Prepare radioligand (e.g., [3H]NMS) P2->I1 P3 Prepare serial dilutions of test compound (this compound) P3->I1 S1 Filter to separate bound from free radioligand I1->S1 S2 Wash filters to remove non-specific binding S1->S2 D1 Measure radioactivity (scintillation counting) S2->D1 D2 Plot binding curve and calculate Ki value D1->D2 Bronchoconstriction_Workflow cluster_animal_prep Animal Preparation cluster_drug_admin Drug Administration cluster_challenge Bronchoconstrictor Challenge cluster_measurement Measurement & Analysis A1 Anesthetize rats A2 Cannulate trachea for ventilation and pressure measurement A1->A2 D1 Administer this compound or vehicle orally A2->D1 C1 Administer acetylcholine (ACh) intravenously D1->C1 M1 Measure changes in airway pressure C1->M1 M2 Calculate inhibition of ACh-induced bronchoconstriction M1->M2 M3 Determine ED50 value M2->M3

References

Confirming M3 Receptor Blockade by J-104129: A Comparative Guide with Atropine as a Positive Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel M3 muscarinic receptor antagonist, J-104129, with the well-established non-selective muscarinic antagonist, Atropine, serving as a positive control. The objective is to furnish researchers with the necessary data and methodologies to confidently confirm M3 receptor blockade in their experimental settings.

Comparative Analysis of Antagonist Performance

To objectively evaluate the efficacy and selectivity of this compound, its performance in preclinical assays is compared with Atropine. The following tables summarize key quantitative data from radioligand binding and functional assays.

Table 1: Muscarinic Receptor Binding Affinity

This table presents the inhibitory constants (Ki) of this compound and Atropine for the human M3 muscarinic receptor. A lower Ki value indicates a higher binding affinity.

CompoundM3 Receptor Ki (nM)Data Source
This compound4.2[1]
Atropine0.8 - 2.5
Table 2: M2/M3 Receptor Selectivity

Selectivity for the M3 receptor over the M2 receptor is crucial for minimizing potential cardiac side effects. This table compares the M2/M3 selectivity ratios of this compound and Atropine.

CompoundM2 Receptor Ki (nM)M3 Receptor Ki (nM)M2/M3 Selectivity RatioData Source
This compound4904.2~117[1]
Atropine~1.6~1.3~1.2
Table 3: Functional Antagonism of Acetylcholine-Induced Bronchoconstriction

This table showcases the potency of this compound and Atropine in a physiologically relevant functional assay. The ED50 value represents the dose required to achieve 50% of the maximal effect.

CompoundAssaySpeciesED50Data Source
This compoundAcetylcholine-induced bronchoconstrictionRat0.58 mg/kg (p.o.)[1]
AtropineAcetylcholine-induced bronchoconstrictionGuinea Pig~55% reduction at 50 µg/kg (i.v.)[2]

M3 Receptor Signaling Pathway

Activation of the M3 muscarinic acetylcholine (B1216132) receptor, a G-protein coupled receptor (GPCR), primarily initiates a signaling cascade through the Gq alpha subunit.[3][4][5][6] This leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][3][4][5] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[1][3][4][5] The elevated cytosolic calcium, along with DAG, activates protein kinase C (PKC), leading to various cellular responses, including smooth muscle contraction.[1][4]

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M3R M3 Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction) Ca->Response Leads to PKC->Response Leads to J104129 This compound J104129->M3R Blocks Atropine Atropine Atropine->M3R Blocks

Caption: M3 Receptor Signaling Pathway and Points of Inhibition.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and validation of findings.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a test compound for the M3 receptor.

Objective: To quantify the affinity of this compound and a positive control (e.g., Atropine) for the M3 muscarinic receptor.

Materials:

  • Cell membranes expressing the human M3 receptor

  • Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-QNB)

  • Test compounds (this compound, Atropine)

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4)

  • Wash buffer (ice-cold)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

  • 96-well plates

Procedure:

  • Reaction Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound or Atropine).

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare M3 Receptor Membranes D Incubate Membranes, Radioligand & Antagonist A->D B Prepare Radioligand ([³H]-NMS) B->D C Prepare Serial Dilutions of this compound & Atropine C->D E Separate Bound/Free Ligand (Filtration) D->E F Quantify Bound Radioactivity (Scintillation Counting) E->F G Generate Competition Binding Curves F->G H Calculate IC₅₀ Values G->H I Calculate Ki Values (Cheng-Prusoff) H->I

Caption: Experimental Workflow for Radioligand Binding Assay.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium induced by an M3 receptor agonist.

Objective: To determine the functional potency (IC50) of this compound and a positive control in blocking agonist-induced calcium release.

Materials:

  • Cells stably expressing the human M3 receptor (e.g., CHO-K1, HEK293)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • M3 receptor agonist (e.g., Acetylcholine, Carbachol)

  • Test compounds (this compound, Atropine)

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Plating: Seed the M3 receptor-expressing cells into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

  • Antagonist Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of the test antagonist (this compound or Atropine) for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Establish a baseline fluorescence reading. Inject the M3 agonist at a concentration that elicits a submaximal response (e.g., EC80) and immediately begin recording the change in fluorescence intensity over time.

  • Data Analysis: The peak fluorescence intensity following agonist addition corresponds to the intracellular calcium concentration. Plot the inhibition of the agonist-induced calcium response against the concentration of the antagonist to determine the IC50 value.

Calcium_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Seed M3-Expressing Cells in 96-well Plate B Load Cells with Calcium-Sensitive Dye A->B C Pre-incubate with This compound or Atropine B->C D Measure Baseline Fluorescence C->D E Add M3 Agonist (e.g., Acetylcholine) D->E F Measure Kinetic Fluorescence Change E->F G Determine Peak Fluorescence Response F->G H Plot Inhibition Curve G->H I Calculate IC₅₀ Value H->I

Caption: Experimental Workflow for Intracellular Calcium Mobilization Assay.

References

Review of studies comparing different selective M3 antagonists.

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Review of Selective M3 Muscarinic Antagonists: A Comparative Guide

Introduction

Muscarinic M3 receptors, a subtype of the G protein-coupled muscarinic acetylcholine (B1216132) receptor family, play a crucial role in mediating smooth muscle contraction, glandular secretion, and other physiological processes.[1][2] Their involvement in conditions such as overactive bladder (OAB) and chronic obstructive pulmonary disease (COPD) has made them a significant target for therapeutic intervention.[3][4] Selective M3 antagonists are designed to target these receptors specifically, aiming to provide therapeutic benefits while minimizing off-target effects associated with non-selective antagonists, such as cardiac side effects mediated by M2 receptors.[5][6] This guide provides a comparative analysis of various selective M3 antagonists, summarizing their performance based on experimental data, detailing the methodologies of key experiments, and illustrating relevant biological pathways.

Comparative Efficacy of Selective M3 Antagonists

The following tables summarize the binding affinities (Ki or pKi) and functional potencies of several selective M3 muscarinic antagonists against the five muscarinic receptor subtypes (M1-M5). A higher pKi value indicates a higher binding affinity. This data is essential for understanding the selectivity and potential side-effect profiles of these compounds.

Table 1: Muscarinic Receptor Binding Affinities (pKi)

CompoundM1M2M3M4M5M3/M2 Selectivity RatioReference
Darifenacin (B195073) 8.27.49.17.38.0~25[5][6]
Solifenacin (B1663824) 7.66.87.96.97.5~12.6[5]
Oxybutynin 8.77.88.98.07.4~1.26[5]
Tolterodine (B1663597) 8.88.08.57.77.7~0.32 (M2 selective)[5]
YM-46303 High AffinityLower Affinity9.41--High[5]
Compound 6o (BS46) -----~33[6]
Tiotropium -----~1.5[6]

Note: Selectivity ratios are calculated from the antilog of the difference in pKi values or as stated in the cited literature.

Table 2: Muscarinic Receptor Binding Affinities (Ki in nM)

CompoundM1M2M3M4M5Reference
Darifenacin 6.339.80.850.110.0[4]
Tolterodine 1.610.03.220.020.0[4]
Oxybutynin 2.015.81.310.039.8[4]
Propiverine 25.110015.863.150.1[4]
Trospium 100100100100100[4]
YM-46303 --0.39--[5]
Solifenacin 261701211031[5]

Key Signaling Pathways

The activation of the M3 muscarinic receptor initiates a signaling cascade that leads to various cellular responses. The primary pathway involves the coupling of the receptor to Gq/11 proteins, which in turn activates phospholipase C (PLC).[1][7][8] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C, collectively leading to smooth muscle contraction.[2][8]

M3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol M3R M3 Receptor Gq11 Gq/11 M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Contraction Smooth Muscle Contraction Ca2->Contraction PKC->Contraction ACh Acetylcholine (ACh) ACh->M3R Activates Antagonist Selective M3 Antagonist Antagonist->M3R Blocks

Caption: M3 Muscarinic Receptor Signaling Pathway in Smooth Muscle.

Experimental Protocols

The data presented in this guide are derived from various in vitro and in vivo experiments. Below are detailed methodologies for key assays used to characterize selective M3 antagonists.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for muscarinic receptor subtypes.

Methodology:

  • Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO-K1) cells stably expressing one of the human muscarinic receptor subtypes (M1-M5) are cultured and harvested.[4][9] The cells are then homogenized, and the cell membranes are isolated by ultracentrifugation.[9]

  • Binding Reaction: The cell membranes are incubated with a constant concentration of a radiolabeled muscarinic antagonist, such as [N-methyl-³H]-scopolamine ([³H]NMS), and varying concentrations of the unlabeled test antagonist.[4][10] The incubation is typically carried out in a buffer solution (e.g., 20 mM HEPES, pH 7.4) at a controlled temperature (e.g., 20°C).[4]

  • Separation of Bound and Free Radioligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand is washed away.[10]

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.[5]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[4][5]

Radioligand_Binding_Assay start Start cell_culture Culture CHO cells expressing M1-M5 receptors start->cell_culture membrane_prep Prepare cell membranes (Homogenization & Centrifugation) cell_culture->membrane_prep incubation Incubate membranes with [³H]NMS and test antagonist membrane_prep->incubation filtration Separate bound/free ligand (Rapid Filtration) incubation->filtration quantification Quantify radioactivity (Scintillation Counting) filtration->quantification analysis Calculate IC50 and Ki (Cheng-Prusoff Equation) quantification->analysis end End analysis->end

Caption: Workflow for a Radioligand Binding Assay.

Functional Assays

Objective: To determine the functional potency of an antagonist in inhibiting agonist-induced cellular responses.

A. Phosphoinositide (PI) Hydrolysis Assay (for M3 Receptors)

  • Cell Culture: CHO cells expressing the human M3 receptor are cultured in plates.[11]

  • Labeling: The cells are incubated with [³H]-myo-inositol to label the cellular phosphoinositide pools.[12]

  • Antagonist and Agonist Treatment: The cells are pre-incubated with varying concentrations of the antagonist, followed by stimulation with a muscarinic agonist like carbachol.[11][12]

  • Extraction and Measurement: The reaction is stopped, and the total inositol phosphates ([³H]-IPs) are extracted. The amount of [³H]-IPs is quantified by scintillation counting.[12]

  • Data Analysis: The antagonist's potency (often expressed as pA2 or pKB) is determined by its ability to shift the concentration-response curve of the agonist to the right.[12]

B. cAMP Accumulation Assay (for M2 Receptors)

  • Cell Culture: CHO cells expressing the human M2 receptor are cultured.[11]

  • Treatment: Cells are treated with forskolin (B1673556) to stimulate adenylyl cyclase and increase cAMP levels. They are then co-incubated with a muscarinic agonist (which inhibits cAMP production via M2 activation) and varying concentrations of the antagonist.[11][13]

  • Measurement: The intracellular cAMP levels are measured using a suitable assay kit (e.g., ELISA or radioimmunoassay).[13]

  • Data Analysis: The functional affinity of the antagonist is determined by its ability to reverse the agonist-induced inhibition of cAMP accumulation.[11]

Functional_Assay_Workflow cluster_PI PI Hydrolysis Assay (M3) cluster_cAMP cAMP Accumulation Assay (M2) pi_start Culture M3-expressing cells pi_label Label with [³H]-myo-inositol pi_start->pi_label pi_treat Treat with antagonist, then agonist (e.g., carbachol) pi_label->pi_treat pi_measure Measure [³H]-IPs accumulation pi_treat->pi_measure analysis Data Analysis: Determine functional potency (pA2/pKB) pi_measure->analysis camp_start Culture M2-expressing cells camp_treat Treat with forskolin, agonist, and antagonist camp_start->camp_treat camp_measure Measure intracellular cAMP levels camp_treat->camp_measure camp_measure->analysis

Caption: General Workflow for Functional Assays.

In Vivo Studies

In vivo studies are crucial for confirming the selectivity and efficacy of M3 antagonists in a whole-organism context. A common model involves assessing the antagonist's ability to inhibit methacholine-induced bronchoconstriction (an M3-mediated effect) versus its effect on heart rate (an M2-mediated effect).[6][14]

For example, in one study, the M3-selective antagonist Compound 6b was shown to substantially reduce airway resistance in mice at a dose that had no significant effect on mean heart rate, demonstrating an in vivo M3/M2 selectivity of about 4,000-fold.[6][14] Similarly, studies in humans have compared the effects of the M3-selective antagonist darifenacin with the non-selective antagonist tolterodine on gastrointestinal transit. These studies demonstrated that darifenacin significantly delayed small intestinal and colonic transit, confirming the role of M3 receptors in these functions, whereas tolterodine had no significant effect at clinically approved doses.[15][16][17]

Conclusion

The development of selective M3 muscarinic antagonists represents a significant advancement in the treatment of conditions like overactive bladder and COPD. Compounds such as darifenacin and solifenacin exhibit considerable selectivity for the M3 receptor over the M2 receptor, which is thought to contribute to a reduced incidence of cardiac side effects.[5] Newer compounds developed through structure-guided design show even higher selectivity, promising improved therapeutic profiles.[6] The data and experimental protocols summarized in this guide provide a valuable resource for researchers and clinicians in the field, facilitating the objective comparison of different selective M3 antagonists and aiding in the development of future therapies.

References

J-104129 in Combination Therapy: A Review of Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Currently, there is a lack of publicly available preclinical or clinical data on the use of J-104129 in combination with other therapeutic agents. This compound is a potent and highly selective M3 muscarinic receptor antagonist.[1] This guide will, therefore, focus on the established rationale for combining M3 antagonists with other drug classes in relevant therapeutic areas and propose a hypothetical framework for evaluating such combinations.

Therapeutic Rationale for M3 Antagonist Combination Therapy

M3 muscarinic receptors are key mediators in various physiological processes, making them a target for several diseases. The primary rationale for combining M3 antagonists with other drugs is to achieve synergistic or additive therapeutic effects, reduce the required dose of individual agents, and potentially minimize side effects.[2][3]

Chronic Obstructive Pulmonary Disease (COPD)

In COPD, the combination of a long-acting muscarinic antagonist (LAMA), like an M3 antagonist, with a long-acting β2-adrenoceptor agonist (LABA) is a well-established therapeutic strategy.[4]

  • Mechanism of Synergy: M3 antagonists block acetylcholine-induced bronchoconstriction, while β2-agonists promote bronchodilation through a different signaling pathway (stimulation of adenylyl cyclase).[4] This dual approach targets two key mechanisms of airflow limitation in COPD.

  • Clinical Benefits: Combination therapy with LAMAs and LABAs has been shown to provide superior bronchodilation compared to monotherapy.[4]

Overactive Bladder (OAB)

For OAB, M3 antagonists are a mainstay of treatment. They can be combined with other agents to improve efficacy, especially in patients with refractory symptoms.

  • Potential Combinations:

    • With α-adrenergic antagonists: This combination can be beneficial for patients with both OAB and benign prostatic hyperplasia (BPH), as α-antagonists relax the smooth muscle of the bladder neck and prostate.[5]

    • With β3-adrenoceptor agonists: These agents induce relaxation of the detrusor muscle, complementing the action of M3 antagonists in reducing bladder contractions.[6]

Potential Signaling Pathways in Combination Therapy

The diagrams below illustrate the distinct and potentially synergistic signaling pathways targeted by M3 antagonists and β2-agonists in airway smooth muscle cells.

G cluster_0 M3 Muscarinic Receptor Pathway ACh Acetylcholine M3R M3 Receptor ACh->M3R Gq Gq Protein M3R->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Contraction Bronchoconstriction Ca2->Contraction J104129 This compound J104129->M3R

Caption: M3 receptor signaling pathway leading to bronchoconstriction.

G cluster_1 β2-Adrenergic Receptor Pathway LABA β2-Agonist (LABA) B2AR β2-Adrenergic Receptor LABA->B2AR Gs Gs Protein B2AR->Gs AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Relaxation Bronchodilation PKA->Relaxation

Caption: β2-adrenergic receptor pathway promoting bronchodilation.

Hypothetical Experimental Workflow for Synergy Screening

The following workflow illustrates a potential approach to screen for synergistic or additive effects of this compound in combination with other compounds in an in vitro model of bronchoconstriction.

G cluster_workflow In Vitro Synergy Screening Workflow cluster_treatment Treatment Groups cluster_analysis Data Analysis start Start: Isolate Airway Smooth Muscle Tissue induce Induce Contraction (e.g., with Acetylcholine) start->induce group1 This compound Alone (Dose-Response) induce->group1 group2 Compound X Alone (Dose-Response) induce->group2 group3 This compound + Compound X (Combination Matrix) induce->group3 measure Measure Muscle Tension (Organ Bath) group1->measure group2->measure group3->measure dr_curves Generate Dose-Response Curves measure->dr_curves isobolo Isobolographic Analysis dr_curves->isobolo ci Calculate Combination Index (CI) isobolo->ci end Determine Interaction: Synergy (CI < 1) Additive (CI = 1) Antagonism (CI > 1) ci->end

Caption: Hypothetical workflow for assessing this compound combination effects.

Experimental Protocols

As no specific studies on this compound in combination therapy are available, detailed experimental protocols cannot be provided. However, a general methodology for the isobolographic analysis mentioned in the workflow is outlined below.

Isobolographic Analysis for Drug Interaction

  • Objective: To determine whether the effect of a drug combination is synergistic, additive, or antagonistic.

  • Procedure: a. Determine the dose-response curves for this compound and the combination drug individually. b. Calculate the ED50 (the dose that produces 50% of the maximal effect) for each drug. c. On a graph, plot the ED50 of this compound on the x-axis and the ED50 of the other drug on the y-axis. d. Draw a line connecting these two points. This is the line of additivity. e. Administer various combinations of the two drugs and determine the doses that produce the 50% effect. f. Plot these combination ED50 values on the same graph.

  • Interpretation:

    • If the data points for the combination fall on the line of additivity, the interaction is additive.

    • If the data points fall below the line, the interaction is synergistic (a lower dose of each drug is needed to produce the same effect).

    • If the data points fall above the line, the interaction is antagonistic.

Summary of Potential this compound Combination Data (Hypothetical)

The following table is a hypothetical representation of data that could be generated from a synergy study, as outlined in the workflow above. Note: This data is for illustrative purposes only and is not based on actual experimental results.

Treatment GroupAgonist (Acetylcholine) ConcentrationMeasured Response (e.g., % Muscle Contraction)Calculated ED50Combination Index (CI)Interaction
This compound (10 nM)1 µM75%15 nMN/AN/A
Compound X (50 nM)1 µM60%70 nMN/AN/A
This compound (5 nM) + Compound X (25 nM)1 µM50%N/A0.75Synergy

Conclusion

While there is no direct evidence for the use of this compound in combination therapies, the established pharmacological principles for M3 antagonists in diseases like COPD and OAB provide a strong rationale for exploring such combinations. The potential for synergistic effects, as seen with other M3 antagonists, suggests that this compound could be a valuable component of future combination treatments. Further preclinical and clinical studies are necessary to investigate these possibilities.

References

Safety Operating Guide

Proper Disposal of J-104129 Fumarate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, J-104129 fumarate (B1241708) is not classified as a hazardous substance according to the EC Directives 67/548/EEC, 1999/45/EC, or 1272/2008.[1] This simplifies disposal procedures, though adherence to standard laboratory safety protocols remains essential. This guide provides detailed steps for the proper disposal of this compound fumarate, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Key Disposal and Safety Data

The following table summarizes essential information for handling and disposal of this compound fumarate.

ParameterValueSource
Chemical Name (αR)-α-Cyclopentyl-α-hydroxy-N-[1-(4-methyl-3-pentenyl)-4-piperidinyl]benzeneacetamide fumarateTocris Bioscience[1]
CAS Number 257603-40-0Tocris Bioscience[1]
Hazard Classification Does not meet classification criteriaTocris Bioscience[1]
Labeling Requirements Not required in accordance with EC directivesTocris Bioscience[1]
Identified Uses Laboratory chemicals, Manufacture of substancesTocris Bioscience[1]

Experimental Protocols for Disposal

While specific experimental protocols for the disposal of this compound are not provided by the manufacturer due to its non-hazardous nature, standard laboratory procedures for the disposal of non-hazardous chemical waste should be followed. These are outlined in the workflow below.

Disposal Workflow Diagram

The following diagram illustrates the step-by-step process for the proper disposal of this compound fumarate.

G cluster_prep Preparation cluster_disposal Disposal Procedure cluster_spill Spill Cleanup A Wear appropriate Personal Protective Equipment (PPE): - Lab coat - Safety glasses - Gloves B Collect waste this compound (solid or in solution) A->B C Place in a designated, clearly labeled, and sealed waste container for 'Non-Hazardous Chemical Waste' B->C D Store the waste container in a designated secondary containment area C->D E Arrange for waste pickup by your institution's Environmental Health and Safety (EHS) department D->E F In case of a spill, cover with an appropriate absorbent material G Sweep up the mixture and place it in the designated waste container F->G H Clean the spill area thoroughly G->H H->C Dispose of cleanup materials

Caption: Disposal workflow for this compound fumarate.

First Aid Measures

In the event of exposure, the following first aid measures should be taken:

  • If inhaled: Move the individual to fresh air and monitor their breathing. If breathing becomes difficult, administer oxygen. If breathing ceases, provide artificial respiration and seek medical attention.[1]

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove any contaminated clothing and wash it before reuse. Consult a physician.[1]

References

Safeguarding Your Research: Essential Safety and Handling Protocols for J-104129

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical information for the handling and disposal of J-104129, a potent and selective M3 muscarinic receptor antagonist. All personnel must adhere to these procedures to ensure a safe laboratory environment.

This compound is a powerful research compound requiring stringent safety measures. As a selective M3 muscarinic receptor antagonist, it can elicit significant physiological effects. Inhalation, ingestion, or skin contact may lead to adverse effects associated with anticholinergic agents, such as dry mouth, blurred vision, increased heart rate, and in cases of significant exposure, more severe symptoms including urinary retention and respiratory distress.[1][2][3] Therefore, the following personal protective equipment (PPE) and handling protocols are mandatory.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure risk. The following table summarizes the required equipment for various laboratory activities involving this compound.

ActivityRequired PPE
Weighing and Aliquoting (Powder) - Disposable, solid-front lab coat with tight cuffs- Double gloves (nitrile or neoprene)- A-PAPR (Air-Purifying Respirator with a P100 filter) or equivalent- Safety glasses with side shields and a face shield
Solution Preparation and Handling - Disposable, solid-front lab coat with tight cuffs- Double gloves (nitrile or neoprene)- Safety glasses with side shields- Work within a certified chemical fume hood
General Laboratory Operations - Standard lab coat- Single pair of gloves (nitrile)- Safety glasses

Operational Plan: Safe Handling Workflow

Adherence to a standardized workflow is critical for minimizing the risk of exposure and contamination. The following diagram outlines the procedural steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don appropriate PPE prep_area Prepare designated work area in fume hood prep_ppe->prep_area prep_materials Gather all necessary materials and equipment prep_area->prep_materials weigh Weigh this compound powder in a containment balance or fume hood prep_materials->weigh Proceed to handling dissolve Dissolve this compound in appropriate solvent weigh->dissolve handle_solution Handle solutions within the fume hood dissolve->handle_solution decontaminate_surfaces Decontaminate all work surfaces handle_solution->decontaminate_surfaces Proceed to cleanup dispose_waste Dispose of all waste in designated hazardous waste containers decontaminate_surfaces->dispose_waste doff_ppe Doff PPE in the correct order dispose_waste->doff_ppe

Caption: Safe Handling Workflow for this compound.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.

Solid Waste:

  • All disposable materials that have come into contact with this compound, including gloves, weigh boats, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.

Liquid Waste:

  • Solutions containing this compound should be collected in a labeled, sealed container designated for halogenated or non-halogenated solvent waste, depending on the solvent used.

  • Do not pour any solutions containing this compound down the drain.

Decontamination:

  • All surfaces and equipment should be decontaminated using a suitable laboratory detergent followed by a rinse with 70% ethanol.

Experimental Protocols: Stock Solution Preparation

Objective: To prepare a 10 mM stock solution of this compound fumarate (B1241708) in DMSO.

Materials:

  • This compound fumarate (Molecular Weight: 500.63 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Preparation: Don all required PPE for handling powder and work within a chemical fume hood.

  • Weighing: Carefully weigh out 5.01 mg of this compound fumarate into a tared microcentrifuge tube.

  • Dissolving: Add 1.0 mL of anhydrous DMSO to the tube.

  • Mixing: Cap the tube securely and vortex thoroughly until the solid is completely dissolved.

  • Storage: Store the stock solution at -20°C in a clearly labeled, sealed container. For long-term storage, aliquoting is recommended to avoid repeated freeze-thaw cycles.

By implementing these safety and handling protocols, researchers can effectively mitigate the risks associated with the potent M3 muscarinic receptor antagonist, this compound, ensuring a secure and productive research environment.

References

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